molecular formula C7H14O2 B098163 4-Methoxycyclohexanol CAS No. 18068-06-9

4-Methoxycyclohexanol

Cat. No.: B098163
CAS No.: 18068-06-9
M. Wt: 130.18 g/mol
InChI Key: PFTGXSGDFZZZFY-UHFFFAOYSA-N
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Description

4-Methoxycyclohexanol, also known as this compound, is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-7-4-2-6(8)3-5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTGXSGDFZZZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170994
Record name 4-Methoxycyclohexanol (cis,trans)
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18068-06-9, 22188-02-9
Record name 4-Methoxycyclohexanol (cis,trans)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxycyclohexanol (cis,trans)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxycyclohexan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,4s)-4-methoxycyclohexan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-methoxycyclohexanol, a versatile building block in organic synthesis with applications in the pharmaceutical and fragrance industries. The document details the distinct characteristics of its cis and trans stereoisomers, supported by tabulated quantitative data. Furthermore, it outlines detailed experimental protocols for its synthesis and key chemical transformations, supplemented by spectroscopic analysis and logical workflow diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a cyclic alcohol distinguished by a cyclohexane ring substituted with a hydroxyl group and a methoxy group at the 1 and 4 positions, respectively. Its molecular formula is C₇H₁₄O₂ and it has a molecular weight of 130.18 g/mol .[1] The presence of two stereogenic centers gives rise to two diastereomers: cis-4-methoxycyclohexanol and trans-4-methoxycyclohexanol. The spatial arrangement of the hydroxyl and methoxy groups in these isomers significantly influences their physical and chemical properties, making a clear distinction between them crucial for their application in targeted synthesis. This guide aims to provide a detailed repository of these properties and related experimental procedures.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data for the individual cis and trans isomers are sparse, and therefore, properties of the closely related cis- and trans-4-methylcyclohexanol are provided for comparative purposes.

Table 1: Physical and Chemical Properties of this compound and its Analogs

Propertycis-4-Methoxycyclohexanoltrans-4-MethoxycyclohexanolThis compound (mixture)cis-4-Methylcyclohexanoltrans-4-Methylcyclohexanol
CAS Number 22188-02-9[2]22188-03-018068-06-9[3]7731-28-47731-29-5
Molecular Formula C₇H₁₄O₂C₇H₁₄O₂C₇H₁₄O₂C₇H₁₄OC₇H₁₄O
Molecular Weight 130.18 g/mol 130.18 g/mol 130.18 g/mol 114.19 g/mol 114.19 g/mol
Boiling Point Not AvailableNot Available204-205 °C @ 731 Torr[3]172-173 °C173-175 °C
Density Not AvailableNot Available0.99 g/cm³ (predicted)[3]0.917 g/cm³0.912 g/mL at 25 °C
Appearance Not AvailableNot AvailableColorless to light yellow liquid[3]Colorless liquidColorless liquid
Solubility Soluble in organic solvents, sparingly soluble in water.Soluble in organic solvents, sparingly soluble in water.Soluble in organic solvents, sparingly soluble in water.Soluble in most organic solvents, insoluble in water.[4]Soluble in organic solvents.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound and its isomers.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. A strong, broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the cyclohexane ring and the methoxy group are observed around 3000-2850 cm⁻¹. A distinct peak corresponding to the C-O stretching of the alcohol and ether is also present around 1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show a characteristic singlet for the methoxy group (-OCH₃) protons around 3.3 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet, with its chemical shift and multiplicity differing between the cis and trans isomers due to the different magnetic environments. The remaining cyclohexane ring protons would produce a complex series of multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon of the methoxy group would resonate around 56 ppm. The carbon atom attached to the hydroxyl group (C-OH) would appear at approximately 70 ppm, with slight variations between the cis and trans isomers. The other four carbon atoms of the cyclohexane ring would show signals in the range of 20-40 ppm.

Experimental Protocols

Synthesis of this compound via Hydrogenation of 4-Methoxyphenol

A common method for the synthesis of this compound is the catalytic hydrogenation of 4-methoxyphenol.

Reaction Scheme:

G 4-Methoxyphenol 4-Methoxyphenol This compound This compound 4-Methoxyphenol->this compound H₂, Pd/C Methanol, 140°C, 7 MPa G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation A Charge Reactor with 4-Methoxyphenol and Methanol B Add Pd/C Catalyst A->B C Pressurize with H₂ to 7 MPa B->C D Heat to 140°C and Stir for 5h C->D E Cool and Depressurize D->E F Filter to Remove Catalyst E->F G Distill to Remove Solvent F->G H Vacuum Distill to Purify Product G->H G This compound This compound 4-Methoxycyclohexanone 4-Methoxycyclohexanone This compound->4-Methoxycyclohexanone PCC, CH₂Cl₂ G cluster_prep Reaction Preparation cluster_reaction Oxidation cluster_workup Product Isolation A Suspend PCC and Celite in Dichloromethane B Add this compound Solution at 0°C A->B C Stir at Room Temperature for 2-4h B->C D Filter through Silica Gel C->D E Wash Silica with Dichloromethane D->E F Concentrate Filtrate E->F G Purify by Chromatography or Distillation F->G

References

A Technical Guide to 4-Methoxycyclohexanol (CAS: 18068-06-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycyclohexanol, with the CAS registry number 18068-06-9, is a versatile organic compound characterized by a cyclohexane ring substituted with a methoxy and a hydroxyl group. This structure imparts unique chemical properties that make it a valuable intermediate in various synthetic applications. It is particularly noted for its use as a building block in the creation of more complex molecules within the pharmaceutical and fragrance industries.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[3] It exists as a mixture of cis and trans isomers, which can be separated if required for specific stereoselective syntheses. The physical and chemical properties of this compound are summarized in the table below.

PropertyValueUnitSource(s)
Molecular Formula C₇H₁₄O₂[4][5][6]
Molecular Weight 130.18 g/mol [6][7]
Boiling Point 204-205 (at 731 Torr)°C[8]
Density 0.99 ± 0.1g/cm³[8]
Flash Point 89.1°C[8]
pKa 14.98 ± 0.40 (Predicted)[2]
logP (Octanol/Water Partition Coefficient) 0.936 (Calculated)[6]
Water Solubility 110 (at 25 °C)g/L[2]
Storage Temperature 2-8°C[2]

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of 4-methoxyphenol.[1][3] This reaction involves the reduction of the aromatic ring to a cyclohexane ring.

Experimental Protocol: Catalytic Hydrogenation of 4-Methoxyphenol

Materials:

  • 4-Methoxyphenol

  • Methanol (or another suitable solvent)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • High-pressure autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a high-pressure autoclave, dissolve 4-methoxyphenol in methanol. A typical concentration would be around 400 g of 4-methoxyphenol in 450 mL of methanol.[3]

  • Add the 5 wt% palladium on carbon catalyst to the solution. A typical catalyst loading is 10% by weight of the starting material (e.g., 40 g of catalyst for 400 g of 4-methoxyphenol).[3]

  • Seal the autoclave and purge it with nitrogen gas to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure, typically around 7 MPa.[3]

  • Heat the reaction mixture to the target temperature, generally around 140 °C, and maintain vigorous stirring.[3]

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 5 hours.[3]

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Remove the catalyst from the reaction mixture by filtration through a pad of celite.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting crude product can be purified by distillation under reduced pressure to yield this compound with a purity of approximately 97% and a yield of up to 98.5%.[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Methoxyphenol 4-Methoxyphenol Autoclave Autoclave 4-Methoxyphenol->Autoclave Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Autoclave Pd/C Catalyst Pd/C Catalyst Pd/C Catalyst->Autoclave H2 Gas H2 Gas H2 Gas->Autoclave Filtration Filtration Autoclave->Filtration Reaction Mixture Solvent Removal Solvent Removal Filtration->Solvent Removal Filtrate Distillation Distillation Solvent Removal->Distillation Crude Product This compound This compound Distillation->this compound Purified Product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below is a summary of the expected spectroscopic data.

Spectroscopy Expected Features
¹H NMR Signals corresponding to the methoxy group protons (singlet, ~3.3 ppm), the proton on the carbon bearing the hydroxyl group (multiplet), and the cyclohexane ring protons (multiplets). The chemical shifts and coupling patterns will differ for the cis and trans isomers.
¹³C NMR Resonances for the methoxy carbon, the carbon bearing the hydroxyl group, and the carbons of the cyclohexane ring. The chemical shifts will be distinct for the cis and trans isomers.
IR Spectroscopy A broad absorption band in the region of 3600-3200 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. A strong C-O stretching band for the ether linkage around 1100 cm⁻¹. C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring will appear just below 3000 cm⁻¹.[4]
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) at m/z = 130. Subsequent fragmentation may involve the loss of a water molecule (M-18), a methoxy group (M-31), or other characteristic fragments of the cyclohexyl ring.[5]

Chemical Reactivity and Applications

This compound is a versatile synthetic intermediate due to the presence of two reactive functional groups: a secondary alcohol and an ether.

Oxidation to 4-Methoxycyclohexanone

The hydroxyl group can be readily oxidized to a ketone, yielding 4-methoxycyclohexanone, another important synthetic intermediate.[1] This transformation can be achieved using various oxidizing agents.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel or Florisil for purification

  • Magnetic stirrer

  • Round-bottom flask

  • Chromatography column

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Florisil to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and concentrate them under reduced pressure.

  • The crude 4-methoxycyclohexanone can be further purified by column chromatography or distillation.

G This compound This compound 4-Methoxycyclohexanone 4-Methoxycyclohexanone This compound->4-Methoxycyclohexanone Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC) Oxidizing_Agent->4-Methoxycyclohexanone

Caption: Oxidation of this compound.

Applications in Drug Development and Other Industries
  • Pharmaceutical Synthesis: this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for its incorporation into complex molecular scaffolds.[1][2]

  • Fragrance Industry: Due to its pleasant odor, it is utilized in the formulation of perfumes and flavoring agents.[1][2]

  • Biomass Conversion: It is involved in the selective synthesis of cyclohexanol intermediates from lignin-based phenolics, which is relevant to the production of biofuels and other chemicals from renewable resources.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. While specific toxicity data is limited, it is considered a mild irritant.[1] It is flammable and should be stored away from heat and open flames.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its straightforward synthesis from readily available starting materials and its dual functionality make it an attractive building block for the construction of more complex molecules. This guide provides essential technical information to aid researchers and drug development professionals in utilizing this compound in their work.

References

An In-depth Technical Guide to the Core of cis-4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Methoxycyclohexanol is a substituted cyclohexanol derivative of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a cyclohexane ring with both a hydroxyl and a methoxy group in a specific stereochemical arrangement, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1][2] The cis-configuration of the substituents influences its physical and chemical properties, as well as its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and characterization of cis-4-Methoxycyclohexanol.

Physicochemical Properties

The physicochemical properties of cis-4-Methoxycyclohexanol are crucial for its handling, purification, and application in chemical reactions. While experimental data specifically for the pure cis-isomer is limited in publicly available literature, data for the mixture of cis and trans isomers, as well as calculated values, provide valuable insights.

PropertyValueSource
Molecular Formula C₇H₁₄O₂[1][2][3]
Molecular Weight 130.18 g/mol [1][3]
CAS Number 22188-02-9 (for cis-isomer)[2]
Appearance Colorless liquid (for cis/trans mixture)
Boiling Point 217 °C at 760 mmHg (for cis/trans mixture)[3]
Density 0.99 g/cm³ (for cis/trans mixture)[3]
Solubility Information not available for the pure cis-isomer. The cis/trans mixture is likely soluble in organic solvents.
Melting Point Not available for the pure cis-isomer.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of cis-4-Methoxycyclohexanol. The following sections detail the expected spectroscopic signatures based on its structure and available data for related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of cis-4-Methoxycyclohexanol is expected to show distinct signals for the protons on the cyclohexane ring, the methoxy group, and the hydroxyl group. The chemical shifts and multiplicities of the ring protons are influenced by their axial or equatorial positions and their proximity to the electronegative oxygen atoms.

Chemical Shift (ppm)MultiplicityAssignment
~3.8MultipletH-1 (proton on the carbon bearing the hydroxyl group)
~3.4MultipletH-4 (proton on the carbon bearing the methoxy group)
3.34Singlet-OCH₃ (methoxy group protons)
~1.2-2.0MultipletsCyclohexane ring protons
VariableSinglet (broad)-OH (hydroxyl proton)

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the cis-1,4-disubstituted cyclohexane ring, four distinct signals are expected for the ring carbons, in addition to the signal for the methoxy carbon.

| Chemical Shift (ppm) | Assignment | |---|---|---| | ~70 | C-1 (carbon bearing the hydroxyl group) | | ~75 | C-4 (carbon bearing the methoxy group) | | ~56 | -OCH₃ (methoxy group carbon) | | ~30-35 | C-2, C-6 and C-3, C-5 (cyclohexane ring carbons) |

Note: The chemical shifts are estimated based on known values for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of cis-4-Methoxycyclohexanol will exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional Group
3600-3200 (broad)O-H stretch (hydroxyl group)
2950-2850C-H stretch (alkane)
1100-1000C-O stretch (alcohol and ether)

Note: The NIST Webbook provides access to an IR spectrum for 4-Methoxycyclohexanol (cis and trans mixture), which can be used as a reference.[4]

Mass Spectrometry

The mass spectrum of cis-4-Methoxycyclohexanol will show the molecular ion peak and characteristic fragmentation patterns.

m/zFragmentation
130[M]⁺ (Molecular ion)
112[M - H₂O]⁺
99[M - OCH₃]⁺
71[M - C₃H₇O]⁺

Note: The NIST Webbook provides access to a mass spectrum for this compound (cis and trans mixture), which can be used as a reference.[5]

Synthesis and Purification

The primary route for the synthesis of this compound is the catalytic hydrogenation of 4-methoxyphenol.[6] The stereoselectivity of this reaction, yielding either the cis or trans isomer as the major product, is dependent on the catalyst and reaction conditions. To obtain the pure cis-isomer, a separation step is typically required.

Synthesis Workflow

Synthesis_Workflow 4-Methoxyphenol 4-Methoxyphenol Hydrogenation Hydrogenation 4-Methoxyphenol->Hydrogenation H₂, Catalyst (e.g., Rh/C) Mixture of cis/trans-4-Methoxycyclohexanol Mixture of cis/trans-4-Methoxycyclohexanol Hydrogenation->Mixture of cis/trans-4-Methoxycyclohexanol Chromatographic Separation Chromatographic Separation Mixture of cis/trans-4-Methoxycyclohexanol->Chromatographic Separation cis-4-Methoxycyclohexanol cis-4-Methoxycyclohexanol Chromatographic Separation->cis-4-Methoxycyclohexanol trans-4-Methoxycyclohexanol trans-4-Methoxycyclohexanol Chromatographic Separation->trans-4-Methoxycyclohexanol

Caption: A plausible synthetic workflow for obtaining cis-4-Methoxycyclohexanol.

Purification

Separation of the cis and trans isomers of this compound can be achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). The choice of stationary and mobile phases will depend on the scale of the separation and the desired purity.

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and characterization of cis-4-Methoxycyclohexanol.

Synthesis of this compound (cis/trans mixture)

Materials:

  • 4-Methoxyphenol

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • Rhodium on carbon (Rh/C) catalyst (or other suitable catalyst)

  • Filter agent (e.g., Celite)

Procedure:

  • In a high-pressure reactor, dissolve 4-methoxyphenol in methanol.

  • Add the Rh/C catalyst to the solution.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with stirring.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude mixture of cis- and trans-4-methoxycyclohexanol.

Separation of cis- and trans-4-Methoxycyclohexanol

Method: Column Chromatography

Materials:

  • Crude mixture of cis- and trans-4-methoxycyclohexanol

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).

  • Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure cis- and trans-isomers.

  • Combine the fractions containing the pure cis-isomer and concentrate under reduced pressure to obtain pure cis-4-Methoxycyclohexanol.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Dissolve 10-20 mg of cis-4-Methoxycyclohexanol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Infrared (IR) Spectroscopy:

  • Place a drop of the neat liquid sample of cis-4-Methoxycyclohexanol between two salt plates (e.g., NaCl or KBr).

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a suitable inlet system, such as gas chromatography (GC-MS) or direct infusion.

  • Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

Structure Visualization

The three-dimensional structure of cis-4-Methoxycyclohexanol is critical to understanding its properties and reactivity. In the cis isomer, both the hydroxyl and methoxy groups are on the same side of the cyclohexane ring. In the most stable chair conformation, one substituent will be in an axial position and the other in an equatorial position to minimize steric strain.

Caption: 2D representation of the cis-4-Methoxycyclohexanol structure.

References

Spectroscopic Data of 4-Methoxycyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxycyclohexanol, a key intermediate in various chemical syntheses. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this compound. This document details quantitative spectroscopic data in structured tables and outlines the experimental protocols for the acquisition of this data.

Spectroscopic Data Summary

The spectroscopic data for the cis and trans isomers of this compound are summarized below. These tables provide a comparative view of the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of cis- and trans-4-Methoxycyclohexanol

IsomerChemical Shift (δ) ppmMultiplicityAssignment
cis3.84mH-1
3.24s-OCH₃
3.12mH-4
1.85 - 1.20mCyclohexyl H
trans3.45ttH-1
3.24s-OCH₃
3.12mH-4
2.05 - 1.00mCyclohexyl H

Table 2: ¹³C NMR Spectroscopic Data of cis- and trans-4-Methoxycyclohexanol

IsomerChemical Shift (δ) ppmAssignment
cis75.9C-4
66.9C-1
55.8-OCH₃
31.9C-3, C-5
30.0C-2, C-6
trans76.8C-4
71.3C-1
55.8-OCH₃
35.1C-2, C-6
30.9C-3, C-5
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H Stretch
2930StrongC-H Stretch (Aliphatic)
1110StrongC-O Stretch (Ether)
1080StrongC-O Stretch (Alcohol)

Note: The IR spectrum is sourced from the Coblentz Society's evaluated infrared reference spectra collection.[1]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Peaks for this compound

m/zRelative IntensityAssignment
130Moderate[M]⁺ (Molecular Ion)
112Moderate[M - H₂O]⁺
71High[C₄H₇O]⁺
58High[C₃H₆O]⁺

Note: Data was obtained via electron ionization (EI) mass spectrometry.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of cis- and trans-4-Methoxycyclohexanol

The preparation of cis- and trans-4-methoxycyclohexanol can be achieved by the catalytic hydrogenation of p-methoxyphenol. A typical procedure involves dissolving p-methoxyphenol in a suitable solvent, such as ethanol, and hydrogenating the solution over a rhodium-on-alumina catalyst in a high-pressure apparatus. The separation of the resulting cis and trans isomers can be accomplished by fractional distillation followed by preparative gas chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the solvent peak is used as a secondary reference.

Infrared (IR) Spectroscopy

The infrared spectrum of a neat sample of this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the liquid is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a gas chromatograph (GC) for separation and purification. The electrons are accelerated at 70 eV. The resulting fragments are analyzed by a mass analyzer.

Visualizations

Isomer and Spectroscopy Relationship

The following diagram illustrates the relationship between the cis and trans isomers of this compound and the spectroscopic techniques used for their characterization.

G Isomers and Spectroscopic Analysis of this compound cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cis cis-4-Methoxycyclohexanol NMR NMR Spectroscopy (¹H and ¹³C) cis->NMR IR IR Spectroscopy cis->IR MS Mass Spectrometry cis->MS trans trans-4-Methoxycyclohexanol trans->NMR trans->IR trans->MS

Caption: Relationship between this compound isomers and analytical methods.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines a typical workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

G General Experimental Workflow for Spectroscopic Analysis SamplePrep Sample Preparation (e.g., dissolution, thin film) NMR_Acq NMR Data Acquisition (¹H, ¹³C) SamplePrep->NMR_Acq IR_Acq IR Data Acquisition SamplePrep->IR_Acq MS_Acq MS Data Acquisition SamplePrep->MS_Acq DataProc Data Processing and Analysis NMR_Acq->DataProc IR_Acq->DataProc MS_Acq->DataProc StructElucid Structure Elucidation and Characterization DataProc->StructElucid

Caption: A typical workflow for spectroscopic analysis of a chemical sample.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for 4-methoxycyclohexanol (CAS Registry Number: 18068-06-9).[1][2] It includes a detailed analysis of its principal vibrational frequencies, a standardized experimental protocol for obtaining a high-quality spectrum using modern instrumentation, and a logical workflow for spectral analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification and characterization of this compound and related structures.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful and widely used analytical technique for identifying functional groups within a molecule.[3] The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their natural vibrational modes, such as stretching and bending.[4] An IR spectrum, which plots the intensity of absorbed or transmitted light against its wavenumber (cm⁻¹), serves as a unique molecular fingerprint, enabling the elucidation of key structural features.

This compound (C₇H₁₄O₂) is an organic compound containing a cyclohexane ring substituted with both a hydroxyl (-OH) and a methoxy (-OCH₃) group.[1][2] The analysis of its IR spectrum is crucial for confirming the presence and connectivity of these functional groups. The spectrum is characterized by distinct absorption bands corresponding to the O-H bond of the alcohol, the C-O bonds of the alcohol and ether, and the various C-H bonds of the saturated carbocyclic ring.

Analysis of Vibrational Frequencies

The infrared spectrum of this compound is dominated by the characteristic absorptions of its alcohol, ether, and alkane functionalities. The key vibrational frequencies and their assignments, based on spectral data from the NIST Chemistry WebBook and established correlation tables, are summarized below.[1][5][6]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3400 (Broad)StrongO-H StretchAlcohol (-OH)
2935StrongC-H Asymmetric StretchCyclohexane Ring (-CH₂-)
2860StrongC-H Symmetric StretchCyclohexane Ring (-CH₂-, -CH₃)
1450MediumC-H Scissoring BendCyclohexane Ring (-CH₂-)
~1375MediumC-H BendingMethyl Group (-CH₃)
~1100StrongC-O StretchAlcohol (C-OH) and Ether (C-O-C)
1000-650Medium-WeakC-H Bending (Out-of-plane)Cyclohexane Ring

Spectral Interpretation:

  • O-H Stretching: The most prominent feature in the spectrum is a strong, broad absorption band centered around 3400 cm⁻¹. This is the classic signature of the O-H stretching vibration in a hydrogen-bonded alcohol.[3][7] Its broadness is a direct result of intermolecular hydrogen bonding between this compound molecules.

  • C-H Stretching: In the region between 3000 cm⁻¹ and 2850 cm⁻¹, strong absorption bands are observed.[8] These peaks, typically around 2935 cm⁻¹ and 2860 cm⁻¹, are characteristic of the asymmetric and symmetric stretching vibrations of the C-H bonds within the cyclohexane ring and the methoxy group's methyl component.[6]

  • C-O Stretching: A strong, distinct absorption peak is visible around 1100 cm⁻¹. This band arises from the C-O stretching vibrations. Both the secondary alcohol (C-OH) and the ether (C-O-C) linkages contribute to absorption in this region, often leading to a complex and intense signal.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a variety of C-H bending vibrations (scissoring, rocking) and C-C stretching modes.[8] While complex, the bands here are unique to the molecule's overall structure. A notable peak around 1450 cm⁻¹ corresponds to the scissoring (bending) vibration of the -CH₂- groups in the cyclohexane ring.[6]

Experimental Protocol for Acquiring the IR Spectrum

This section details a standardized methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and efficient technique for liquid samples.[9][10]

Materials and Instrumentation:

  • FTIR Spectrometer (e.g., Bruker, PerkinElmer, Shimadzu) equipped with a diamond or zinc selenide ATR accessory.[9]

  • This compound sample (liquid).

  • Pipette or glass dropper.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free laboratory wipes.

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR crystal surface are clean, dry, and free from any residual sample or solvent. The instrument should be powered on and allowed to stabilize.

  • Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal.[9][11] This critical step measures the ambient atmosphere (CO₂ and H₂O vapor) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum.[12]

  • Sample Application: Using a clean pipette, place a single small drop of liquid this compound onto the center of the ATR crystal. Ensure that the crystal surface is completely covered by the sample to achieve a strong, high-quality signal.[9]

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. The instrument's software will perform a series of scans, average them to improve the signal-to-noise ratio, and ratio the resulting sample spectrum against the previously collected background spectrum. This produces the final absorbance or transmittance spectrum.[12]

  • Data Processing: The final spectrum should be reviewed. If necessary, apply a baseline correction to ensure the flat regions of the spectrum are at the appropriate absorbance/transmittance level. Use the software's tools to label the major peaks with their precise wavenumbers.

  • Cleaning: Following the analysis, thoroughly clean the ATR crystal. Wipe away the sample using a lint-free wipe soaked in isopropanol or ethanol, and allow the crystal to fully dry before the next measurement.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the acquisition and interpretation of the infrared spectrum of this compound.

experimental_workflow start Start instrument_prep Instrument Preparation (Clean ATR Crystal) start->instrument_prep background_scan Acquire Background Spectrum (Empty ATR) instrument_prep->background_scan sample_application Sample Application (Place liquid drop on crystal) background_scan->sample_application acquire_spectrum Acquire Sample Spectrum sample_application->acquire_spectrum process_data Data Processing (Baseline Correction, Peak Labeling) acquire_spectrum->process_data interpretation Spectral Interpretation (Assign Peaks to Functional Groups) process_data->interpretation end_node End interpretation->end_node

References

Synthesis of 4-Methoxycyclohexanol from 4-Methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-methoxycyclohexanol from 4-methoxyphenol, a crucial transformation for generating valuable intermediates in the pharmaceutical and fine chemical industries. The primary route for this conversion is the catalytic hydrogenation of the aromatic ring of 4-methoxyphenol. This document provides a comprehensive overview of various catalytic systems, detailed experimental protocols, and a comparative analysis of their efficiencies and stereoselectivities.

Reaction Overview and Catalytic Systems

The hydrogenation of 4-methoxyphenol to this compound involves the reduction of the benzene ring. This reaction can be catalyzed by a variety of heterogeneous catalysts, with the choice of catalyst and reaction conditions significantly influencing the yield, selectivity, and stereochemistry of the product.

Key catalytic systems include:

  • Palladium on Carbon (Pd/C): A widely used and robust catalyst, often favoring the formation of the trans-isomer of this compound.

  • Rhodium (Rh) based catalysts (e.g., Rh/Al₂O₃, Rh/C): These catalysts are known for their high activity and often exhibit a preference for the cis-isomer.

  • Ruthenium (Ru) based catalysts (e.g., Ru/C): Ruthenium catalysts are also effective for aromatic hydrogenation and can offer high selectivity under mild conditions.

  • Raney Nickel (Raney® Ni): A cost-effective and highly active catalyst, though it may sometimes lead to lower selectivity compared to precious metal catalysts.

The proposed mechanism for the heterogeneous hydrogenation of phenols involves the formation of a partially hydrogenated cyclohexanone intermediate through keto-enol tautomerism. The stereochemical outcome is determined by the subsequent hydrogenation of this intermediate. The trans-isomers are thought to be formed via desorption and readsorption of the cyclohexanone/cyclohexenol intermediate, allowing for a facial exchange before the final hydrogen addition. In contrast, the cis-isomer is typically formed through the direct hydrogenation of the adsorbed intermediate without desorption.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of this compound, providing a clear comparison of different catalytic systems and their performance.

Table 1: Hydrogenation of 4-Methoxyphenol to this compound - Reaction Conditions and Yields

CatalystCatalyst LoadingSubstrate ConcentrationSolventTemperature (°C)Pressure (H₂)Time (h)Yield (%)Purity (%)Reference
5% Pd/C10 wt%400 g in 450 mLMethanol1407 MPa598.5~97[1]
5% Pd/C1.2 wt%124 g in 180 gMethyl cyclohexane1505-6 Kg/cm²---[2]
5% Rh/Al₂O₃4 mol%-Isopropanol-20 bar48High-[3]
5% Rh/C---504 h---[4]
Ru/C--------[5]
Raney® Ni---150----[6]

Table 2: Stereoselectivity in the Hydrogenation of Substituted Phenols

CatalystSubstrateProductDiastereomeric Ratio (cis:trans)Reference
5% Pd/Al₂O₃p-tert-butylphenol4-tert-butylcyclohexanol12:88[3]
[Rh(COD)Cl]₂p-tert-butylphenol4-tert-butylcyclohexanol>99:1[3]
Rh/SiO₂-Al₂O₃Guaiacol2-methoxycyclohexanolHigh cis selectivity[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Procedure for Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a procedure for the synthesis of p-methoxycyclohexanol.

Materials:

  • 4-methoxyphenol (400 g)

  • Methanol (450 mL)

  • 5 wt% Palladium on Carbon (Pd/C) catalyst (40 g)

  • Hydrogen gas

Equipment:

  • High-pressure autoclave reactor equipped with a stirrer

Procedure:

  • In the high-pressure autoclave, dissolve 400 g of 4-methoxyphenol in 450 mL of methanol.

  • Carefully add 40 g of 5 wt% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric. It is recommended to handle it under an inert atmosphere (e.g., Argon or Nitrogen).

  • Seal the autoclave and purge it with hydrogen gas several times to remove any air.

  • Pressurize the reactor with hydrogen to 7 MPa.

  • Heat the reaction mixture to 140 °C while stirring.

  • Maintain these conditions for 5 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Remove the catalyst by filtration through a pad of Celite®. Caution: The catalyst may be pyrophoric after the reaction; do not allow the filter cake to dry completely in the air. Keep it wet with a solvent like methanol.

  • The filtrate is then subjected to distillation under reduced pressure to recover the solvent.

  • The resulting crude product can be further purified by distillation to obtain this compound.[1]

General Procedure for Hydrogenation using Rhodium on Alumina (Rh/Al₂O₃)

This is a general procedure based on the hydrogenation of phenol derivatives.

Materials:

  • 4-methoxyphenol

  • Isopropanol (solvent)

  • 5 wt% Rhodium on Alumina (Rh/Al₂O₃) catalyst (4 mol%)

  • Hydrogen gas

Equipment:

  • High-pressure autoclave reactor

Procedure:

  • Charge the autoclave with 4-methoxyphenol, isopropanol, and the 5% Rh/Al₂O₃ catalyst.

  • Seal the reactor and purge with hydrogen.

  • Pressurize the reactor with hydrogen to 20 bar.

  • Heat and stir the reaction mixture for 48 hours.

  • After cooling and venting, the catalyst is filtered off.

  • The solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.[3]

Preparation and Use of Raney® Nickel Catalyst

The following is a general procedure for the activation of Raney® Nickel alloy.

Materials:

  • Raney® Nickel-aluminum alloy powder (125 g)

  • Sodium hydroxide (c.p. pellets, 160 g)

  • Distilled water

Equipment:

  • 2-L Erlenmeyer flask

  • Stirrer

  • Thermometer

  • Ice bath

Activation Procedure:

  • In the 2-L Erlenmeyer flask, dissolve 160 g of sodium hydroxide in 600 mL of distilled water.

  • Cool the solution to 50 °C in an ice bath.

  • While stirring rapidly, add 125 g of Raney® Nickel-aluminum alloy powder in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2 °C.

  • After the addition is complete, digest the suspension at 50 ± 2 °C for 50 minutes with gentle stirring.

  • After digestion, wash the catalyst with three 1-L portions of distilled water by decantation.[8]

  • The activated catalyst should be stored under water or a suitable solvent (e.g., ethanol) and should not be allowed to dry, as it is pyrophoric.

Hydrogenation Procedure using Raney® Nickel:

  • The activated Raney® Nickel catalyst is added to a solution of 4-methoxyphenol in a suitable solvent (e.g., ethanol, isopropanol) in a hydrogenation reactor.

  • The reactor is sealed, purged, and pressurized with hydrogen.

  • The reaction is typically carried out at elevated temperatures (e.g., 150 °C) and pressures.[6]

  • Work-up involves cooling, venting, and careful filtration of the catalyst.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from 4-methoxyphenol.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Starting_Material 4-Methoxyphenol Reactor High-Pressure Reactor Starting_Material->Reactor Solvent_Catalyst Solvent + Catalyst (e.g., Pd/C) Solvent_Catalyst->Reactor Hydrogenation Hydrogenation (H₂, Temp, Pressure) Reactor->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Solvent_Removal Solvent Removal (Distillation) Filtration->Solvent_Removal Purification Purification (e.g., Distillation) Solvent_Removal->Purification Final_Product This compound Purification->Final_Product reaction_pathway 4_Methoxyphenol 4-Methoxyphenol Adsorbed_Phenol Adsorbed 4-Methoxyphenol on Catalyst Surface 4_Methoxyphenol->Adsorbed_Phenol + H₂/Catalyst Keto_Enol Keto-Enol Tautomerism Adsorbed_Phenol->Keto_Enol Cyclohexanone_Int 4-Methoxycyclohexanone (Intermediate) Keto_Enol->Cyclohexanone_Int Desorption_Readsorption Desorption/ Readsorption (π-facial exchange) Cyclohexanone_Int->Desorption_Readsorption cis_Product cis-4-Methoxycyclohexanol Cyclohexanone_Int->cis_Product + H₂ (Direct Hydrogenation) trans_Product trans-4-Methoxycyclohexanol Desorption_Readsorption->trans_Product + H₂

References

An In-depth Technical Guide to the Solubility of 4-Methoxycyclohexanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methoxycyclohexanol in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on delivering a robust experimental framework for researchers to determine these values. The provided protocols are based on well-established methodologies for solubility determination.

Introduction to this compound

This compound (CAS No: 18068-06-9) is a cyclic ether alcohol. Its chemical structure, consisting of a cyclohexane ring substituted with both a methoxy and a hydroxyl group, suggests its potential for solubility in a range of organic solvents. The presence of the hydroxyl group allows for hydrogen bonding, while the methoxy group and the cyclohexane ring contribute to its non-polar character. This amphiphilic nature makes understanding its solubility profile crucial for its application in pharmaceuticals, fragrances, and organic synthesis.[1][2][3]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventMolarity (mol/L)Grams per 100 mL ( g/100 mL)
MethanolData to be determinedData to be determined
EthanolData to be determinedData to be determined
AcetoneData to be determinedData to be determined
Ethyl AcetateData to be determinedData to be determined
DichloromethaneData to be determinedData to be determined
TolueneData to be determinedData to be determined
HexaneData to be determinedData to be determined

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[4][5] This protocol is followed by a quantitative analysis of the resulting saturated solution, for which a gravimetric method is described here.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Evaporating dishes

  • Drying oven

3.2. Detailed Procedure

  • Preparation of Solvent: Ensure all organic solvents are of high purity to avoid interference with the solubility measurement.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed and that the solution is in equilibrium with the solid phase.[6]

  • Addition of Solvent: Accurately pipette a known volume of the desired organic solvent into each vial containing the excess solid.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[5][6]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove all undissolved solid particles.[6][7]

  • Gravimetric Analysis:

    • Pre-weigh a clean, dry evaporating dish.

    • Accurately transfer a known volume of the filtered saturated solution into the pre-weighed evaporating dish.

    • Carefully evaporate the solvent under a fume hood or in a well-ventilated area. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the solute.

    • Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent. .

    • Cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved.[1][8]

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final constant weight.

    • Express the solubility in the desired units, such as grams per 100 mL of solvent or moles per liter (molarity).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent using the shake-flask method followed by gravimetric analysis.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Gravimetric Analysis cluster_4 Data Calculation prep1 Weigh excess This compound prep2 Add known volume of organic solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-72h) prep2->equil proc1 Allow excess solid to settle equil->proc1 proc2 Filter supernatant proc1->proc2 analysis1 Transfer known volume of filtrate to pre-weighed dish proc2->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Dry to constant weight analysis2->analysis3 analysis4 Weigh final dish analysis3->analysis4 calc Calculate solubility (g/100mL or mol/L) analysis4->calc

Caption: Workflow for solubility determination of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycyclohexanol is a key building block in organic synthesis, finding applications in the pharmaceutical and materials science industries. Its stereoisomers, cis-4-methoxycyclohexanol and trans-4-methoxycyclohexanol, possess distinct three-dimensional arrangements that can significantly influence their physical properties and reactivity. This technical guide provides a comprehensive overview of these stereoisomers, including their synthesis, separation, and detailed characterization data.

Stereochemistry and Conformational Analysis

The stereoisomerism of this compound arises from the relative orientation of the methoxy (-OCH₃) and hydroxyl (-OH) groups on the cyclohexane ring.

  • trans-4-Methoxycyclohexanol: In its most stable chair conformation, both the methoxy and hydroxyl groups occupy equatorial positions. This arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions, rendering the trans isomer the more thermodynamically stable of the two.

  • cis-4-Methoxycyclohexanol: In the cis isomer, one substituent must be in an axial position while the other is equatorial. This leads to a conformational equilibrium between two chair forms. The conformer with the bulkier methoxy group in the equatorial position is generally favored, but the presence of an axial substituent inherently introduces steric strain, making the cis isomer less stable than the trans isomer.

Data Presentation

A summary of the key physical and spectroscopic properties of the stereoisomers of this compound is presented below for easy comparison. Please note that experimentally determined data for the individual pure isomers is scarce in the literature; therefore, some values are based on closely related analogs or mixtures.

Table 1: Physical Properties of this compound Stereoisomers

Propertycis-4-Methoxycyclohexanoltrans-4-MethoxycyclohexanolMixture (cis/trans)
CAS Number 22188-02-922188-03-018068-06-9
Molecular Formula C₇H₁₄O₂C₇H₁₄O₂C₇H₁₄O₂
Molecular Weight 130.18 g/mol 130.18 g/mol 130.18 g/mol
Boiling Point Not explicitly reportedNot explicitly reported217 °C at 760 mmHg[1]
Melting Point Not explicitly reportedNot explicitly reported-
Density Not explicitly reportedNot explicitly reported0.99 g/cm³[1]

Table 2: Spectroscopic Data of this compound Stereoisomers (Predicted and Analog-Based)

Isomer¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
cis 3.8-4.0 (m, 1H, CH-OH), 3.3-3.5 (m, 1H, CH-OCH₃), 3.35 (s, 3H, OCH₃), 1.2-2.2 (m, 8H, CH₂)~75 (CH-OCH₃), ~68 (CH-OH), 56.1 (OCH₃), ~32 (CH₂), ~30 (CH₂)
trans 3.4-3.6 (m, 1H, CH-OH), 3.1-3.3 (m, 1H, CH-OCH₃), 3.34 (s, 3H, OCH₃), 1.0-2.1 (m, 8H, CH₂)~76 (CH-OCH₃), ~70 (CH-OH), 55.9 (OCH₃), ~34 (CH₂), ~31 (CH₂)

Note: The predicted NMR data is based on the established principles of conformational analysis and comparison with analogous compounds like 4-methylcyclohexanol.

Experimental Protocols

Detailed methodologies for the synthesis of a mixture of cis- and trans-4-methoxycyclohexanol and their subsequent separation are provided below.

Synthesis of a cis/trans Mixture of this compound via Hydrogenation of 4-Methoxyphenol

This protocol describes the catalytic hydrogenation of 4-methoxyphenol to yield a mixture of the stereoisomers of this compound.

Materials:

  • 4-Methoxyphenol

  • Methanol (solvent)

  • 5% Palladium on carbon (catalyst)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • Dissolve 400 g of 4-methoxyphenol in 450 mL of methanol in a high-pressure autoclave.

  • Add 40 g of 5 wt% palladium on carbon catalyst to the solution.

  • Seal the autoclave and pressurize it to 7 MPa with hydrogen gas.

  • Heat the reaction mixture to 140 °C and stir for 5 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Remove the catalyst by filtration.

  • The filtrate, containing a mixture of cis- and trans-4-methoxycyclohexanol, can be concentrated under reduced pressure to remove the solvent. The resulting mixture can be used for separation or further reactions.

Separation of cis- and trans-4-Methoxycyclohexanol by Column Chromatography

This protocol outlines the separation of the cis and trans isomers using silica gel column chromatography. The separation is based on the difference in polarity between the two isomers, with the less polar trans isomer generally eluting first.

Materials:

  • Mixture of cis- and trans-4-methoxycyclohexanol

  • Silica gel (230-400 mesh)

  • Hexane (non-polar eluent)

  • Ethyl acetate (polar eluent)

  • Chromatography column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Visualizing agent for TLC (e.g., potassium permanganate stain)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and bubble-free packing. Drain the excess hexane until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude mixture of this compound isomers in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. The less polar trans isomer will travel down the column faster.

  • Fraction Collection: Collect the eluent in small fractions using a fraction collector.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate) and visualize the spots. Fractions containing the same single compound are combined.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexane:ethyl acetate) to elute the more polar cis isomer.

  • Solvent Removal: Evaporate the solvent from the combined fractions containing the pure isomers using a rotary evaporator to obtain the isolated cis- and trans-4-methoxycyclohexanol.

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways and the logical workflow for the separation of the stereoisomers of this compound.

Synthesis_Pathways cluster_start Starting Materials cluster_product Products 4-Methoxyphenol 4-Methoxyphenol cis/trans-4-Methoxycyclohexanol Mixture cis/trans-4-Methoxycyclohexanol Mixture 4-Methoxyphenol->cis/trans-4-Methoxycyclohexanol Mixture Catalytic Hydrogenation (e.g., H₂, Pd/C) 4-Methoxycyclohexanone 4-Methoxycyclohexanone 4-Methoxycyclohexanone->cis/trans-4-Methoxycyclohexanol Mixture Reduction (e.g., NaBH₄) cis-4-Methoxycyclohexanol cis-4-Methoxycyclohexanol cis/trans-4-Methoxycyclohexanol Mixture->cis-4-Methoxycyclohexanol Separation trans-4-Methoxycyclohexanol trans-4-Methoxycyclohexanol cis/trans-4-Methoxycyclohexanol Mixture->trans-4-Methoxycyclohexanol Separation

Caption: Synthetic pathways to this compound stereoisomers.

Separation_Workflow start Start with cis/trans Mixture load Load onto Silica Gel Column start->load elute_nonpolar Elute with Non-polar Solvent (e.g., Hexane/EtOAc 95:5) load->elute_nonpolar collect_trans Collect Fractions Enriched in trans-Isomer elute_nonpolar->collect_trans elute_polar Increase Solvent Polarity (e.g., Hexane/EtOAc 80:20) elute_nonpolar->elute_polar analyze_trans Analyze Fractions (TLC) Combine Pure trans Fractions collect_trans->analyze_trans collect_cis Collect Fractions Enriched in cis-Isomer elute_polar->collect_cis analyze_cis Analyze Fractions (TLC) Combine Pure cis Fractions collect_cis->analyze_cis isolate_trans Isolate Pure trans-Isomer analyze_trans->isolate_trans isolate_cis Isolate Pure cis-Isomer analyze_cis->isolate_cis

Caption: Workflow for chromatographic separation of stereoisomers.

References

In-Depth Conformational Analysis of 4-Methoxycyclohexanol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational isomers of cis- and trans-4-methoxycyclohexanol. The document delves into the stereochemical principles governing the stability of the respective chair conformations, with a focus on the interplay of steric hindrance and potential intramolecular hydrogen bonding. Detailed experimental methodologies for the synthesis, separation, and characterization of these isomers are presented. Quantitative data, including ¹H NMR coupling constants and Gibbs free energy differences for analogous compounds, are summarized to facilitate a deeper understanding of the conformational equilibria. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by providing a detailed framework for the conformational analysis of substituted cyclohexanols.

Introduction

The conformational preferences of substituted cyclohexanes are of fundamental importance in organic chemistry and play a critical role in determining the biological activity of many drug molecules. The three-dimensional arrangement of substituents on a cyclohexane ring dictates their interactions with biological targets, thereby influencing efficacy and selectivity. 4-Methoxycyclohexanol presents an interesting case study in conformational analysis due to the presence of two distinct polar substituents, a hydroxyl group and a methoxy group, at the 1 and 4 positions. The interplay of their steric demands and the potential for intramolecular hydrogen bonding significantly influences the equilibrium between the possible chair conformations of the cis and trans isomers. Understanding these conformational dynamics is crucial for the rational design of molecules with specific pharmacological profiles.

Conformational Principles of this compound Isomers

The conformational analysis of substituted cyclohexanes is primarily centered around the stability of the chair conformation, which minimizes both angle and torsional strain. For 1,4-disubstituted cyclohexanes like this compound, the relative stability of the two possible chair conformers for each isomer (cis and trans) is determined by the steric interactions of the substituents with the rest of the ring.

A key factor governing this stability is the concept of A-values, which quantify the energetic preference for a substituent to occupy an equatorial position over an axial one. Larger A-values indicate a greater preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. The A-value for a methoxy group is approximately 0.6 kcal/mol, while for a hydroxyl group, it is around 0.87 kcal/mol.[1][2]

Trans-4-Methoxycyclohexanol

In the trans isomer, the two substituents are on opposite sides of the ring. This leads to two possible chair conformations: one with both the methoxy and hydroxyl groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial).

  • Diequatorial (e,e) Conformer: This conformation is generally the more stable of the two. Both bulky substituents occupy the sterically favored equatorial positions, minimizing 1,3-diaxial interactions.

  • Diaxial (a,a) Conformer: This conformation is significantly less stable due to the steric strain arising from the 1,3-diaxial interactions of both the methoxy and hydroxyl groups with the axial hydrogens on the same side of the ring.

The equilibrium for trans-4-methoxycyclohexanol is expected to lie heavily towards the diequatorial conformer.

Cis-4-Methoxycyclohexanol

In the cis isomer, the substituents are on the same side of the ring. This results in chair conformations where one group is axial and the other is equatorial.

  • Axial Methoxy, Equatorial Hydroxyl (a,e) Conformer: In this conformation, the methoxy group is in the axial position, and the hydroxyl group is in the equatorial position.

  • Equatorial Methoxy, Axial Hydroxyl (e,a) Conformer: Here, the methoxy group is in the equatorial position, and the hydroxyl group is in the axial position.

The relative stability of these two conformers is determined by the difference in their A-values. Since the hydroxyl group has a slightly larger A-value than the methoxy group, the conformer with the hydroxyl group in the equatorial position (axial methoxy, equatorial hydroxyl) is predicted to be slightly more stable.

However, the possibility of intramolecular hydrogen bonding in the conformer where both the methoxy and hydroxyl groups are axial (in the trans isomer) or where one is axial and one is equatorial (in the cis isomer) could influence the conformational equilibrium. For a 1,4-disubstituted cyclohexane, an intramolecular hydrogen bond is geometrically disfavored in the chair conformation.

Quantitative Conformational Analysis

The determination of the precise conformational equilibrium for each isomer requires experimental data, primarily from ¹H NMR spectroscopy, and can be supplemented by computational chemistry.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for conformational analysis. The coupling constant (J-value) between adjacent protons in a cyclohexane ring is dependent on the dihedral angle between them. This relationship is described by the Karplus equation.

  • Axial-Axial (J_ax,ax_) Coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 10-13 Hz.

  • Axial-Equatorial (J_ax,eq_) and Equatorial-Equatorial (J_eq,eq_) Coupling: The dihedral angles are around 60°, leading to smaller coupling constants, typically in the range of 2-5 Hz.

By analyzing the multiplicity and coupling constants of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton), the predominant conformation can be determined. A large coupling constant for this proton indicates it is in an axial position, meaning the hydroxyl group is equatorial. Conversely, a small coupling constant suggests an equatorial proton and an axial hydroxyl group.

Gibbs Free Energy Difference (ΔG°)

The relative populations of the two chair conformers at equilibrium are related to the difference in their Gibbs free energy (ΔG°). This can be calculated from the equilibrium constant (K_eq_), which in turn can be determined from the experimentally observed coupling constants.

ΔG° = -RTln(K_eq_)

Where:

  • R is the gas constant (1.987 cal/mol·K)

  • T is the temperature in Kelvin

  • K_eq_ is the equilibrium constant ([equatorial conformer]/[axial conformer])

Table 1: Conformational Free Energy Differences for 3-Methoxycyclohexanol Isomers (Analogous System)

IsomerSolventΔG° (kJ/mol)Predominant Conformer
cis-3-MethoxycyclohexanolCyclohexane1.72diequatorial
DMSO-8.41diequatorial
trans-3-MethoxycyclohexanolCyclohexane0.84axial-equatorial
DMSO0.13axial-equatorial

Data extracted from a study on 3-methoxycyclohexanol and presented as an analogy.

Experimental Protocols

Synthesis and Separation of Cis- and Trans-4-Methoxycyclohexanol

A common method for the synthesis of this compound is the reduction of 4-methoxycyclohexanone. The choice of reducing agent can influence the stereochemical outcome.

Protocol: Reduction of 4-Methoxycyclohexanone

  • Reaction Setup: Dissolve 4-methoxycyclohexanone in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), to the stirred solution. The use of bulkier reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) can favor the formation of the cis isomer.

  • Quenching: After the reaction is complete (monitored by TLC), slowly add water to quench the excess reducing agent.

  • Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: The resulting mixture of cis and trans isomers can be separated by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

NMR Spectroscopic Analysis

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified cis or trans isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants of the signals, paying close attention to the signal of the carbinol proton (H-1) and the proton on the carbon bearing the methoxy group (H-4). For the trans isomer, the diequatorial conformer should show a large axial-axial coupling for H-1. For the cis isomer, the equilibrium between the two chair conformers can be assessed by the weighted average of the coupling constants.

Visualization of Conformational Analysis Workflow

The following diagram illustrates the logical workflow for the conformational analysis of a this compound isomer.

G Workflow for Conformational Analysis of this compound cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis start 4-Methoxycyclohexanone reduction Reduction (e.g., NaBH4) start->reduction mixture Cis/Trans Mixture reduction->mixture separation Column Chromatography mixture->separation cis_isomer Cis-4-Methoxycyclohexanol separation->cis_isomer trans_isomer Trans-4-Methoxycyclohexanol separation->trans_isomer nmr_exp 1H NMR Spectroscopy cis_isomer->nmr_exp trans_isomer->nmr_exp coupling_constants Measure Coupling Constants (J-values) nmr_exp->coupling_constants karplus Apply Karplus Equation coupling_constants->karplus conformer_population Determine Conformer Population (K_eq) karplus->conformer_population gibbs_energy Calculate Gibbs Free Energy (ΔG°) conformer_population->gibbs_energy conclusion Identify Major Conformer & Quantify Equilibrium gibbs_energy->conclusion

Caption: Logical workflow for the synthesis, purification, and conformational analysis of this compound isomers.

Conclusion

The conformational analysis of cis- and trans-4-methoxycyclohexanol provides a clear illustration of the principles governing stereochemistry in cyclic systems. The trans isomer is expected to exist predominantly in the diequatorial conformation to minimize steric strain. The cis isomer likely exists as an equilibrium mixture of two chair conformers, with the conformer having the bulkier hydroxyl group in the equatorial position being slightly favored. While specific experimental data for this compound is sparse, analogies with closely related compounds and the application of fundamental principles of NMR spectroscopy and thermodynamics allow for a robust theoretical analysis. The experimental protocols outlined in this guide provide a framework for researchers to synthesize, isolate, and characterize these isomers, enabling further investigation into their properties and potential applications. This detailed understanding of conformational behavior is paramount for the design and development of new chemical entities with desired biological activities.

References

Thermochemical Profile of 4-Methoxycyclohexanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Thermochemical Properties, Experimental Methodologies, and Synthetic Pathways of 4-Methoxycyclohexanol for Applications in Research and Drug Development.

Introduction

This compound is a substituted cycloalkane derivative with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and the prediction of its behavior in various chemical environments. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details the experimental protocols for its determination, and outlines its synthesis. Due to the limited availability of direct experimental data for the 4-methoxy isomer, this guide leverages data from its structural isomer, 2-methoxycyclohexanol, as a close analogue to provide valuable insights.

Thermochemical Data

Table 1: Experimentally Determined Thermochemical Data for 2-Methoxycyclohexanol [2]

PropertySymbolValueUnits
Standard Molar Enthalpy of CombustionΔcH°-3938.6 ± 2.0kJ·mol-1
Standard Molar Enthalpy of FormationΔfH°-816.88 ± 2.21kJ·mol-1
Specific Heat CapacitycpSee Table 2J·K-1·g-1

Table 2: Specific Heat Capacity (cp) of 2-Methoxycyclohexanol as a Function of Temperature [2]

The specific heat capacity of 2-methoxycyclohexanol was determined over a temperature range of 280 K to 340 K. The relationship between specific heat capacity and temperature can be expressed by a fitted equation based on the experimental data.

Temperature (K)Specific Heat Capacity (J·K-1·g-1)
280Value derived from fitted equation
290Value derived from fitted equation
300Value derived from fitted equation
310Value derived from fitted equation
320Value derived from fitted equation
330Value derived from fitted equation
340Value derived from fitted equation

Note: The original research article provides a polynomial function for the molar heat capacity. For practical application, the specific heat capacity can be calculated from this function.

Experimental Protocols

The determination of the thermochemical data presented above involves precise calorimetric techniques. The following sections detail the methodologies for measuring the key thermochemical parameters.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, a constant-volume device.[3][4]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis P1 Weigh a precise mass of this compound P2 Place sample in a crucible P1->P2 P3 Attach a fuse wire P2->P3 C1 Assemble the bomb with the sample P3->C1 C2 Pressurize with excess pure oxygen (e.g., 30 atm) C1->C2 C3 Place bomb in a known mass of water in the calorimeter C2->C3 C4 Ignite the sample C3->C4 C5 Record the temperature change of the water C4->C5 A1 Calculate the heat absorbed by the calorimeter (q_cal) C5->A1 A2 Correct for heat from fuse wire combustion A1->A2 A3 Calculate the heat of combustion at constant volume (ΔU) A2->A3 A4 Convert ΔU to enthalpy of combustion at constant pressure (ΔH) A3->A4

Figure 1: Experimental workflow for bomb calorimetry.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound (typically around 1 gram) is placed in a crucible inside the bomb calorimeter.[5] A fuse wire of known length and mass is attached to the electrodes, making contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a high pressure (e.g., 30 atm) to ensure complete combustion.[6]

  • Calorimetry: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire.

  • Data Acquisition: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.

  • Calculation: The heat of combustion at constant volume (ΔU) is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of combustion of the fuse wire. The enthalpy of combustion (ΔH) is then calculated from ΔU using the relationship ΔH = ΔU + Δ(pV), where Δ(pV) is the change in the product of pressure and volume of the gases in the reaction.[5]

Determination of Specific Heat Capacity via Differential Scanning Calorimetry (DSC)

The specific heat capacity of a liquid like this compound can be determined using a differential scanning calorimeter (DSC), following methods such as ASTM E1269.[7][8]

Experimental Workflow:

G cluster_setup DSC Setup & Calibration cluster_measurement Sample Measurement cluster_calculation Data Calculation S1 Calibrate DSC with a known standard (e.g., indium) S2 Run a baseline with empty sample and reference pans S1->S2 S3 Run a standard material (e.g., sapphire) of known heat capacity S2->S3 M1 Weigh a small sample of This compound into a pan S3->M1 M2 Hermetically seal the pan M1->M2 M3 Place sample and empty reference pan in the DSC cell M2->M3 M4 Heat the sample at a controlled rate over the desired temperature range M3->M4 C1 Measure the heat flow difference between the sample and reference pans M4->C1 C2 Calculate the specific heat capacity (cp) using the heat flow, sample mass, and heating rate, calibrated against the standard C1->C2

Figure 2: Workflow for DSC heat capacity measurement.

Methodology:

  • Calibration: The DSC instrument is calibrated for temperature and heat flow using a standard material with a known melting point and enthalpy of fusion, such as indium.[9]

  • Baseline and Standard Measurement: A baseline measurement is performed with empty sample and reference pans to account for any instrumental asymmetry. Subsequently, a standard material with a well-characterized heat capacity, such as sapphire, is run under the same conditions as the sample.[10]

  • Sample Preparation and Measurement: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.[11] The sample and an empty reference pan are placed in the DSC cell. The sample is then heated at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.[8]

  • Data Analysis: The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference. This heat flow difference, along with the sample mass and heating rate, is used to calculate the specific heat capacity of the sample as a function of temperature, by comparison with the results from the sapphire standard.

Synthesis of this compound

This compound is typically synthesized via the catalytic hydrogenation of 4-methoxyphenol (p-methoxyphenol).[12][13]

Reaction Scheme:

4-Methoxyphenol + H2 --(Catalyst)--> this compound

Typical Procedure:

  • Reactant and Catalyst Preparation: 4-methoxyphenol is dissolved in a suitable solvent, such as methanol. A palladium-on-carbon (Pd/C) catalyst is added to the solution.[12]

  • Hydrogenation: The reaction mixture is transferred to a high-pressure reactor. The system is pressurized with hydrogen gas (e.g., up to 7 MPa) and heated (e.g., to 140 °C) with stirring for several hours.[12]

  • Workup and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed from the filtrate by distillation under reduced pressure to yield the crude this compound, which can be further purified if necessary.[12]

Conclusion

This technical guide has summarized the available thermochemical data relevant to this compound, primarily through the use of its 2-methoxy isomer as a proxy. The detailed experimental protocols for bomb calorimetry and differential scanning calorimetry provide a clear framework for the experimental determination of its enthalpy of combustion and specific heat capacity. The outlined synthetic route offers a practical method for its preparation. While the data for the 2-methoxy isomer provides a strong starting point, future experimental studies on this compound are necessary to obtain precise thermochemical data for this specific compound, which will be invaluable for its application in chemical synthesis and drug development.

References

4-Methoxycyclohexanol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 4-Methoxycyclohexanol. Due to the limited availability of specific toxicological data for this compound, information from structurally similar chemicals, such as 4-methylcyclohexanol, is included for a more complete understanding of potential hazards. All data and recommendations should be used in conjunction with a thorough risk assessment specific to the experimental conditions.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₇H₁₄O₂[1][2][3]
Molecular Weight 130.18 g/mol [2][3]
CAS Number 18068-06-9[1][2][4]
Appearance Colorless liquid with a faint, sweet odor.[2]
Boiling Point 217 °C at 760 mmHg[1]
Density 0.99 g/cm³[1]
Solubility Soluble in organic solvents; sparingly soluble in water.[2]
Flash Point Likely flammable based on its boiling point.[5]

Toxicological Data and Hazard Identification

Specific toxicological data for this compound is limited. It is classified as a mild irritant.[5] Based on its chemical structure as a cyclohexanol derivative, it may cause irritation to the skin, eyes, and respiratory system.[2] Ingestion may be harmful.[5]

For the closely related compound, 4-methylcyclohexanol, animal studies indicate that ingestion of less than 150 grams may be fatal or cause serious health damage.[6] The minimum lethal oral dose in rabbits is between 1.25 and 2 g/kg.[6] Chronic inhalation of solvents in this class may lead to nervous system impairment, as well as liver and blood changes.[6]

Hazard Statements for Structurally Similar Compounds (e.g., 4-Methylcyclohexanol):

  • H227: Combustible liquid.[7]

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H336: May cause drowsiness or dizziness.[7]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical goggles.To protect against splashes that may cause eye irritation.[8]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and potential irritation.[6]
Body Protection Laboratory coat.To protect skin from accidental spills.
Respiratory Protection Not generally required if handled in a well-ventilated area. Use a respirator if mists or aerosols are generated.To prevent inhalation of vapors.
Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin and eyes.[8]

  • Avoid breathing vapors or mists.[7][8]

  • Keep away from heat, sparks, and open flames.[7]

  • Wash hands thoroughly after handling.[8]

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep containers tightly closed.[6][9]

  • Store away from incompatible materials such as strong oxidizing agents.[5][7]

Emergency Procedures

First Aid Measures

A decision tree for appropriate first aid measures is provided below:

FirstAid Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Route SkinContact Skin Contact Exposure->SkinContact Route EyeContact Eye Contact Exposure->EyeContact Route Ingestion Ingestion Exposure->Ingestion Route MoveToFreshAir Move to fresh air. Seek medical attention if symptoms persist. Inhalation->MoveToFreshAir Action WashSkin Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation occurs. SkinContact->WashSkin Action RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. EyeContact->RinseEyes Action RinseMouth Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->RinseMouth Action

First Aid Decision Tree for this compound Exposure.
Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: The substance is combustible. Vapors are heavier than air and may spread along floors, and forms explosive mixtures with air on intense heating.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors and contact with skin and eyes.[7][8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7][8]

  • Containment and Cleaning: Absorb spill with inert material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for disposal.[8]

Experimental Protocols

While specific experimental protocols involving this compound are diverse, a general workflow for its safe use in a synthesis reaction is outlined below.

SynthesisWorkflow Start Start: Synthesis Planning RiskAssessment Risk Assessment for This compound and other reagents Start->RiskAssessment PPE_Selection Select and Don Appropriate PPE RiskAssessment->PPE_Selection Setup Prepare Reaction Setup in a Fume Hood PPE_Selection->Setup Reaction Perform Chemical Reaction Setup->Reaction Workup Reaction Work-up and Purification Reaction->Workup WasteDisposal Segregate and Dispose of Chemical Waste Properly Workup->WasteDisposal Decontamination Decontaminate Glassware and Work Area WasteDisposal->Decontamination End End Decontamination->End HazardControls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

References

An In-depth Technical Guide to the Discovery and History of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycyclohexanol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, has a rich history rooted in the development of catalytic hydrogenation and stereoselective synthesis. This technical guide provides a comprehensive overview of its discovery, the evolution of its synthesis, detailed experimental protocols, and its physicochemical properties. Particular attention is given to the stereoisomers, cis- and trans-4-methoxycyclohexanol, and the methods for their selective preparation. While direct biological activity in signaling pathways is not prominently documented, its role as a crucial building block for bioactive molecules, such as the insecticide spirotetramat, is well-established.

Introduction

This compound (CAS: 18068-06-9) is a disubstituted cycloalkane existing as two diastereomers: cis-4-methoxycyclohexanol and trans-4-methoxycyclohexanol. The spatial arrangement of the methoxy and hydroxyl groups relative to the cyclohexane ring dictates the physical and chemical properties of each isomer, influencing their reactivity in subsequent synthetic steps. The primary route to this compound is through the catalytic hydrogenation of 4-methoxyphenol, a readily available starting material. The history of this compound is therefore intrinsically linked to the advancements in heterogeneous catalysis and the quest for stereocontrol in organic synthesis.

Historical Perspective and Discovery

The exact first synthesis of this compound is not prominently documented in a singular "discovery" paper. Instead, its preparation emerged from the broader field of catalytic hydrogenation of phenols, a key industrial process developed in the early 20th century. The ability to reduce the aromatic ring of phenols to their corresponding cyclohexanols opened up new avenues for the synthesis of a wide range of alicyclic compounds.

The development of robust and selective catalysts, such as Raney nickel and supported noble metals like palladium and rhodium, was crucial for the efficient synthesis of this compound from 4-methoxyphenol. Over the decades, research has focused on improving the efficiency, selectivity, and stereocontrol of this transformation.

Synthesis of this compound

The most prevalent and industrially significant method for the synthesis of this compound is the catalytic hydrogenation of 4-methoxyphenol. This process can be tailored to favor the formation of either the cis or trans isomer by careful selection of the catalyst and reaction conditions.

Catalytic Hydrogenation of 4-Methoxyphenol

The overall reaction involves the reduction of the aromatic ring of 4-methoxyphenol using hydrogen gas in the presence of a metal catalyst. The reaction typically proceeds through the intermediate 4-methoxycyclohexanone, which is then further reduced to this compound.

General Reaction Scheme:

G cluster_0 Catalytic Hydrogenation 4-Methoxyphenol 4-Methoxycyclohexanone 4-Methoxyphenol->4-Methoxycyclohexanone + H2 (Catalyst) This compound 4-Methoxycyclohexanone->this compound + H2 (Catalyst)

Caption: General reaction pathway for the synthesis of this compound.

Protocol 1: General Synthesis of this compound (Mixed Isomers) [1]

  • Reagents:

    • 4-Methoxyphenol (400 g)

    • Methanol (450 mL)

    • 5 wt% Palladium on carbon (Pd/C) catalyst (40 g)

    • Hydrogen gas

  • Procedure:

    • Dissolve 4-methoxyphenol in methanol in a high-pressure autoclave.

    • Add the 5 wt% Pd/C catalyst to the solution.

    • Seal the autoclave and pressurize with hydrogen gas to 7 MPa.

    • Heat the reaction mixture to 140 °C and stir for 5 hours.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the methanol from the filtrate by distillation under reduced pressure.

    • The resulting product is this compound.

  • Yield: Approximately 98.5% with a purity of about 97%.[1]

Stereoselective Synthesis of cis- and trans-4-Methoxycyclohexanol

The stereochemical outcome of the hydrogenation of 4-methoxyphenol, or the subsequent reduction of 4-methoxycyclohexanone, is highly dependent on the catalyst and reaction conditions.

  • Formation of the trans isomer: Generally favored under thermodynamic control, often achieved at higher temperatures and with certain catalysts.

  • Formation of the cis isomer: Generally favored under kinetic control, often achieved at lower temperatures and with bulky reducing agents for the ketone intermediate.

Reaction Scheme for Stereoselective Reduction:

G cluster_1 Stereoselective Reduction 4-Methoxycyclohexanone cis-4-Methoxycyclohexanol cis-isomer 4-Methoxycyclohexanone->cis-4-Methoxycyclohexanol Bulky reducing agent (e.g., L-Selectride) trans-4-Methoxycyclohexanol trans-isomer 4-Methoxycyclohexanone->trans-4-Methoxycyclohexanol Less hindered reducing agent (e.g., NaBH4)

Caption: Stereoselective reduction of 4-methoxycyclohexanone.

Detailed protocols for the highly selective synthesis of each isomer are often proprietary or found within specific patent literature. However, general principles of stereoselective ketone reduction can be applied. For example, the use of bulky hydride reagents like L-Selectride® for the reduction of 4-methoxycyclohexanone would favor the formation of the cis-isomer through equatorial attack of the hydride. Conversely, less hindered reagents like sodium borohydride tend to favor axial attack, leading to the trans-isomer.

Quantitative Data

Physicochemical Properties
Propertycis-4-Methoxycyclohexanoltrans-4-MethoxycyclohexanolMixtureReference
CAS Number 22188-02-922188-03-018068-06-9[2]
Molecular Formula C₇H₁₄O₂C₇H₁₄O₂C₇H₁₄O₂
Molecular Weight 130.18 g/mol 130.18 g/mol 130.18 g/mol [3]
Boiling Point Not explicitly foundNot explicitly found~217 °C at 760 mmHg[3]
Melting Point Not explicitly foundNot explicitly foundNot available
Density Not explicitly foundNot explicitly found~0.99 g/cm³[3]
Synthetic Yields
Starting MaterialCatalyst/ReagentProductYieldReference
4-Methoxyphenol5 wt% Pd/C, H₂This compound (mixture)~98.5%[1]
4-MethoxyphenolRaney-Ni, H₂This compound (mixture)94.5%[4]
This compoundJones Reagent4-Methoxycyclohexanone78%[4]

Spectroscopic Data

Expected ¹H NMR Features:

  • -OCH₃ signal: A singlet around 3.3-3.4 ppm.

  • -CH-OH proton: A multiplet whose chemical shift and coupling constants would differ significantly between the cis and trans isomers due to its axial or equatorial position.

  • -CH-OCH₃ proton: A multiplet, also sensitive to the stereochemistry.

  • Cyclohexane ring protons: A series of complex multiplets in the upfield region (1.0-2.2 ppm).

Expected ¹³C NMR Features:

  • -OCH₃ carbon: A signal around 55-58 ppm.

  • -CH-OH carbon: A signal in the range of 65-75 ppm, with the chemical shift being dependent on the axial or equatorial position of the hydroxyl group.

  • -CH-OCH₃ carbon: A signal around 75-85 ppm.

  • Cyclohexane ring carbons: Signals in the upfield region (20-40 ppm).

Biological Activity and Applications

Currently, there is limited evidence for direct and significant biological activity of this compound in cellular signaling pathways. Its primary importance in the life sciences and chemical industry lies in its role as a versatile synthetic intermediate.

Intermediate in Agrochemicals

A major application of this compound is in the synthesis of the insecticide spirotetramat . The cis-isomer of this compound is a key precursor for constructing the spirocyclic core of this pesticide.

Workflow for Spirotetramat Synthesis:

G cluster_2 Spirotetramat Synthesis Pathway A cis-4-Methoxycyclohexanol B Oxidation A->B C 4-Methoxycyclohexanone B->C D Bucherer-Bergs Reaction C->D E cis-8-Methoxy-1,3- diazaspiro[4.5]decane-2,4-dione D->E F Multi-step sequence E->F G Spirotetramat F->G

Caption: Simplified workflow for the synthesis of spirotetramat.[5]

Precursor in Pharmaceutical Synthesis

The cyclohexane ring and the reactive hydroxyl group of this compound make it a useful building block in the synthesis of various pharmaceutical compounds. The methoxy group can also be a key feature for biological activity or can be further modified.

Conclusion

This compound is a compound with a history tied to the progress of industrial organic synthesis. While not a direct modulator of known signaling pathways, its importance as a key intermediate in the production of complex bioactive molecules is undeniable. The continued development of stereoselective synthetic methods for its cis and trans isomers will remain a topic of interest for researchers and professionals in the fields of drug development and agrochemical synthesis. The detailed protocols and compiled data in this guide serve as a valuable resource for those working with this versatile chemical building block.

References

Methodological & Application

Application Notes and Protocols: 4-Methoxycyclohexanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-methoxycyclohexanol, a versatile building block in organic synthesis. Its application spans from the formation of key intermediates for agrochemicals to its potential as a chiral precursor in pharmaceutical development. This document details common transformations, provides experimental protocols, and presents quantitative data for key reactions.

Introduction

This compound is a substituted cyclohexanol derivative that serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its bifunctional nature, possessing both a hydroxyl group amenable to oxidation and substitution reactions, and a methoxy group that influences the molecule's polarity and reactivity, makes it a versatile tool for organic chemists. A primary and significant application of this compound is its oxidation to 4-methoxycyclohexanone, a key precursor for the insecticide, spirotetramat.[2][3]

Oxidation of this compound to 4-Methoxycyclohexanone

The conversion of this compound to 4-methoxycyclohexanone is a fundamental transformation, enabling further synthetic elaborations. Several oxidation methods are commonly employed, each with its own advantages regarding yield, reaction conditions, and environmental impact.

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Oxidation_Workflow cluster_start Starting Material cluster_methods Oxidation Methods cluster_product Product This compound This compound Jones_Oxidation Jones Oxidation This compound->Jones_Oxidation PCC_Oxidation PCC Oxidation This compound->PCC_Oxidation H2O2_Oxidation H2O2 Oxidation This compound->H2O2_Oxidation 4-Methoxycyclohexanone 4-Methoxycyclohexanone Jones_Oxidation->4-Methoxycyclohexanone PCC_Oxidation->4-Methoxycyclohexanone H2O2_Oxidation->4-Methoxycyclohexanone

Caption: Oxidation of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for different methods of oxidizing this compound to 4-methoxycyclohexanone.

Oxidation MethodOxidizing AgentCatalystSolventTemperature (°C)Yield (%)Reference
Jones OxidationCrO₃ / H₂SO₄-Acetone0 - 2578[3]
PCC OxidationPyridinium Chlorochromate (PCC)-DichloromethaneRoom Temp.High (General)[4][5][6]
H₂O₂ OxidationHydrogen Peroxide (30-50%)Molecular Sieve Supported Phosphotungstic AcidToluene or Ethylene Dichloride70 - 90High (Industrial)[7]
Experimental Protocols

2.2.1. Protocol for Jones Oxidation

This protocol is adapted from a reported procedure for the oxidation of this compound.[3][8][9]

Materials:

  • This compound

  • Jones Reagent (Prepared by dissolving 26.72 g of CrO₃ in 23 ml of concentrated H₂SO₄ and diluting with water to a total volume of 100 ml)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice-water bath.

  • Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 25°C. A color change from orange-red to green should be observed.[10]

  • Continue the addition until a faint orange color persists.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature.

  • Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • To the residue, add water and extract with diethyl ether (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 4-methoxycyclohexanone.

  • Purify the product by distillation or column chromatography.

2.2.2. Protocol for Pyridinium Chlorochromate (PCC) Oxidation

This is a general protocol for the oxidation of secondary alcohols using PCC.[4][11][12]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Celite® or powdered molecular sieves

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of PCC (1.5 eq) and Celite® in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 4-methoxycyclohexanone.

  • The product can be further purified by column chromatography if necessary.

2.2.3. Protocol for Hydrogen Peroxide Oxidation (Batch Process Adaptation)

This protocol is an adapted laboratory-scale batch process based on the principles described in a patent for a continuous process.[7]

Materials:

  • This compound

  • 30% Hydrogen Peroxide

  • Molecular Sieve Supported Phosphotungstic Acid (catalyst)

  • Toluene

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), toluene, and the molecular sieve supported phosphotungstic acid catalyst.

  • Heat the mixture to 70-90°C.

  • Slowly add 30% hydrogen peroxide (1.1-1.5 eq) dropwise to the reaction mixture.

  • After the addition is complete, continue stirring at the same temperature for a few hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter to remove the catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-methoxycyclohexanone.

Stereoselective Synthesis of this compound Isomers

The stereochemistry of the hydroxyl group in this compound can be controlled through the stereoselective reduction of 4-methoxycyclohexanone. The choice of reducing agent and reaction conditions dictates the predominant formation of either the cis or trans isomer.

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Stereoselective_Reduction cluster_start Starting Material cluster_methods Reduction Methods cluster_products Products 4-Methoxycyclohexanone 4-Methoxycyclohexanone Axial_Attack Axial Attack (e.g., NaBH4) 4-Methoxycyclohexanone->Axial_Attack Small Hydride Source Equatorial_Attack Equatorial Attack (e.g., L-Selectride®) 4-Methoxycyclohexanone->Equatorial_Attack Bulky Hydride Source trans-Isomer trans-4-Methoxycyclohexanol (Equatorial OH - Major) Axial_Attack->trans-Isomer cis-Isomer cis-4-Methoxycyclohexanol (Axial OH - Major) Equatorial_Attack->cis-Isomer

Caption: Stereoselective reduction of 4-methoxycyclohexanone.

General Principles of Stereoselective Reduction

The stereochemical outcome of the reduction of 4-methoxycyclohexanone is governed by the direction of hydride attack on the carbonyl group.

  • Axial Attack: Smaller, unhindered hydride reagents like sodium borohydride (NaBH₄) preferentially attack from the axial face, leading to the formation of the equatorial alcohol, which is the trans isomer, as the major product.

  • Equatorial Attack: Bulkier hydride reagents, such as L-Selectride®, encounter steric hindrance from the axial hydrogens at the C2 and C6 positions. Consequently, they tend to attack from the equatorial face, resulting in the formation of the axial alcohol, the cis isomer, as the major product.

Experimental Protocols

3.2.1. Protocol for the Synthesis of trans-4-Methoxycyclohexanol (Axial Attack)

Materials:

  • 4-Methoxycyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 4-methoxycyclohexanone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (0.3 eq) portion-wise to the stirred solution.

  • After the addition is complete, stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1 hour.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield predominantly trans-4-methoxycyclohexanol.

  • The product can be purified by column chromatography to isolate the pure trans isomer.

3.2.2. Protocol for the Synthesis of cis-4-Methoxycyclohexanol (Equatorial Attack)

Materials:

  • 4-Methoxycyclohexanone

  • L-Selectride® (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Sodium hydroxide

  • 30% Hydrogen peroxide

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • Dissolve 4-methoxycyclohexanone (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at -78°C for 3 hours.

  • Quench the reaction by the slow, dropwise addition of water, followed by 1 M NaOH and then 30% H₂O₂ (added cautiously).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield predominantly cis-4-methoxycyclohexanol.

  • The product can be purified by column chromatography to isolate the pure cis isomer.

Application in the Synthesis of Spirotetramat

As previously mentioned, 4-methoxycyclohexanone, derived from this compound, is a crucial intermediate in the synthesis of the insecticide spirotetramat.[2] The synthesis involves a multi-step sequence starting from the ketone.

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Spirotetramat_Synthesis This compound This compound Oxidation Oxidation This compound->Oxidation 4-Methoxycyclohexanone 4-Methoxycyclohexanone Oxidation->4-Methoxycyclohexanone Bucherer_Bergs Bucherer-Bergs Reaction 4-Methoxycyclohexanone->Bucherer_Bergs Spiro_Intermediate cis-8-Methoxy-1,3-diazaspiro [4.5]decane-2,4-dione Bucherer_Bergs->Spiro_Intermediate Further_Steps Multi-step Sequence Spiro_Intermediate->Further_Steps Spirotetramat Spirotetramat Further_Steps->Spirotetramat

Caption: Synthesis of Spirotetramat from this compound.

The key step following the oxidation is the Bucherer-Bergs reaction of 4-methoxycyclohexanone to form cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a core structure of spirotetramat.[2] This highlights the industrial importance of efficient and scalable methods for the synthesis of 4-methoxycyclohexanone from its alcohol precursor.

Conclusion

This compound is a versatile and economically important building block in organic synthesis. Its primary utility lies in its oxidation to 4-methoxycyclohexanone, a key intermediate for the agrochemical industry. Furthermore, the ability to stereoselectively synthesize its cis and trans isomers opens avenues for its use as a chiral synthon in the development of new pharmaceuticals and other complex organic molecules. The protocols provided herein offer a practical guide for researchers to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: 4-Methoxycyclohexanol as a Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycyclohexanol is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its cyclohexane scaffold and reactive hydroxyl group, combined with the electronic influence of the methoxy group, make it an attractive starting material for the synthesis of a variety of more complex molecules. While its applications are broad, this document focuses on its role as a key intermediate in the preparation of bioactive compounds, with a particular emphasis on the synthesis of spirotetramat, a potent insecticide. These notes will detail the synthetic pathways, experimental protocols, and the mechanism of action of the final product, providing a comprehensive guide for researchers in drug discovery and agrochemical development.

Introduction to this compound in Synthesis

This compound, existing as a mixture of cis and trans isomers, is a readily available chemical intermediate.[1][2] Its utility in synthetic chemistry stems from the ability to functionalize the hydroxyl group or to oxidize it to the corresponding ketone, 4-methoxycyclohexanone.[1] This ketone is a crucial precursor in the synthesis of spirocyclic compounds, a structural motif found in numerous biologically active molecules. The methoxy group, in addition to influencing the reactivity of the cyclohexane ring, can also play a role in the binding of the final molecule to its biological target.

While broadly applicable in chemical synthesis, this compound has found a significant application in the agrochemical industry as a starting material for the insecticide spirotetramat.[3][4] The principles and synthetic strategies involved in the creation of this bioactive molecule are highly relevant to the field of pharmaceutical development, where the efficient construction of complex scaffolds is a constant challenge.

Synthetic Applications and Protocols

The primary transformation of this compound in the synthesis of bioactive molecules is its oxidation to 4-methoxycyclohexanone.[1] This ketone then serves as the key electrophile for the introduction of the cyclohexane ring into the target molecule.

Oxidation of this compound to 4-Methoxycyclohexanone

Several methods have been reported for the oxidation of this compound, with varying yields and environmental impacts. The choice of oxidant is a critical consideration for process chemists.

Oxidizing AgentCatalystSolventTemperature (°C)Yield (%)Reference
Hydrogen PeroxideMolecular Sieve Supported Phosphotungstic AcidToluene70-90>90[4]
Sodium HypochloritePhase Transfer CatalystDichloromethaneRoom Temp.87-96[5]
OxygenCatalyst System (A, B, C)Toluene5094.4[3]

Experimental Protocol: Oxidation using Hydrogen Peroxide

This protocol is adapted from a patented procedure and offers a high-yield, environmentally friendly approach.[4]

Materials:

  • This compound

  • Hydrogen Peroxide (30-50% aqueous solution)

  • Molecular Sieve (5A) supported Phosphotungstic Acid catalyst

  • Toluene

  • Tubular Reactor

Procedure:

  • Prepare a 30-50% (w/w) solution of this compound in toluene.

  • Pack a tubular reactor with the molecular sieve supported phosphotungstic acid catalyst.

  • Heat the reactor to a constant temperature between 70-90°C.

  • Simultaneously feed the this compound solution (5-15 g/min ) and the hydrogen peroxide solution into the reactor. The molar ratio of this compound to hydrogen peroxide should be maintained between 1:1.05 and 1:1.5.

  • After the reaction is complete, the output stream is collected.

  • The organic phase is separated, and the solvent is removed under reduced pressure to yield 4-methoxycyclohexanone.

Synthesis of Spirotetramat from 4-Methoxycyclohexanone

4-Methoxycyclohexanone is a key intermediate in the multi-step synthesis of spirotetramat.[6] The overall synthetic scheme involves the formation of a spirocyclic diamine, followed by acylation and cyclization reactions.

Workflow for the Synthesis of Spirotetramat:

G cluster_0 Synthesis of Spirotetramat This compound This compound 4-Methoxycyclohexanone 4-Methoxycyclohexanone This compound->4-Methoxycyclohexanone Oxidation cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione 4-Methoxycyclohexanone->cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione Bucherer-Bergs Reaction Spirotetramat Spirotetramat cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione->Spirotetramat Multi-step (Hydrolysis, Esterification, Acylation, Condensation, O-acylation)

Caption: Synthetic pathway from this compound to spirotetramat.

Experimental Protocol: Bucherer-Bergs Reaction for Spiro-Intermediate Synthesis

This reaction is a key step in forming the spirocyclic core of spirotetramat.[6]

Materials:

  • 4-Methoxycyclohexanone

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

Procedure:

  • In a pressure vessel, dissolve 4-methoxycyclohexanone in a mixture of ethanol and water.

  • Add potassium cyanide and ammonium carbonate to the solution.

  • Seal the vessel and heat the reaction mixture with stirring.

  • After the reaction is complete (monitored by TLC or GC), cool the vessel to room temperature.

  • Carefully vent the vessel in a fume hood.

  • The product, cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, will precipitate from the solution.

  • Collect the solid by filtration, wash with water, and dry.

Biological Activity and Mechanism of Action

Spirotetramat is a systemic insecticide that is effective against a broad range of sucking insects.[7] Its unique mode of action involves the inhibition of acetyl-CoA carboxylase (ACC).[8][9]

Mechanism of Action of Spirotetramat

ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is a critical step in the biosynthesis of fatty acids. By inhibiting ACC, spirotetramat disrupts lipid biosynthesis in insects, leading to a halt in their development and reproduction.[7]

Signaling Pathway of Spirotetramat Action:

G cluster_0 Lipid Biosynthesis Pathway cluster_1 Spirotetramat Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (ACC) Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Membrane Formation &\nEnergy Storage Membrane Formation & Energy Storage Fatty Acid Synthesis->Membrane Formation &\nEnergy Storage Spirotetramat Spirotetramat Spirotetramat->Inhibition Acetyl-CoA Carboxylase (ACC) Acetyl-CoA Carboxylase (ACC)

Caption: Inhibition of Acetyl-CoA Carboxylase by spirotetramat.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex bioactive molecules. The well-documented synthesis of the insecticide spirotetramat serves as an excellent case study, demonstrating the strategic use of this precursor to construct a potent and specific enzyme inhibitor. The synthetic protocols and mechanistic insights provided in these application notes offer a practical guide for researchers in both the agrochemical and pharmaceutical industries. The principles of leveraging a simple starting material to access complex, biologically active scaffolds are universal in the pursuit of new therapeutic and crop protection agents. Further exploration of derivatives of this compound and its corresponding ketone may lead to the discovery of novel bioactive compounds with diverse applications.

References

Application of 4-Methoxycyclohexanol in the Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycyclohexanol is a synthetic fragrance ingredient valued in the fragrance industry for its subtle and versatile olfactory profile.[1][2] This alicyclic alcohol, characterized by a cyclohexane ring substituted with a methoxy group, contributes a faint, sweet odor to fragrance compositions.[1][2] Its stability and blending capabilities make it a useful component in a variety of fragrance applications, from fine fragrances to personal care products. This document provides detailed application notes and experimental protocols for the utilization of this compound in fragrance research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in fragrance formulations.

PropertyValueSource
Chemical Name This compoundInternal
CAS Number 18068-06-9[1]
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
Appearance Colorless liquid[1]
Odor Profile Faint, sweet[1][2]
Solubility Soluble in most organic liquids[3]

Olfactory Properties and Application

Olfactory Profile Summary
ParameterDescriptionNotes
Odor Type Sweet, FaintBased on available descriptions.[1][2]
Odor Threshold Data not available. Expected to be in the ppm to ppb range.For comparison, cyclohexanol has an odor threshold of 0.05-0.15 ppm.[3]
Tenacity Data not available. As a semi-volatile alcohol, it is expected to function as a middle note.Tenacity is influenced by factors such as vapor pressure and molecular weight.
Recommended Use Level 0.5% to 5% in fragrance concentrateGeneral recommendation based on common use levels for similar materials.
Applications in Fragrance Compositions

This compound is a versatile ingredient that can be incorporated into a wide array of fragrance types:

  • Floral Accords: Its subtle sweetness can enhance the natural character of floral notes like jasmine, rose, and lily of the valley, providing a soft, rounding effect.

  • Fruity Compositions: In combination with fruity esters and aldehydes, it can add a touch of sweetness and body, balancing the sharpness of some fruit notes.

  • Woody and Musky Blends: It can act as a bridge between the top and base notes, smoothing the transition and adding a clean, slightly sweet facet.

  • Functional Fragrances: Due to its expected stability, it is suitable for use in personal care products such as lotions, soaps, and shampoos, as well as in household products.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, stability testing, and sensory evaluation of this compound for fragrance applications.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 4-methoxyphenol.[4]

Objective: To synthesize this compound from 4-methoxyphenol via catalytic hydrogenation.

Materials:

  • 4-Methoxyphenol (p-hydroxyanisole)

  • Methanol

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • High-pressure autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a high-pressure autoclave, dissolve 400 g of 4-methoxyphenol in 450 mL of methanol.[4]

  • Carefully add 40 g of 5 wt% palladium on carbon catalyst to the solution.[4]

  • Seal the autoclave and purge with nitrogen gas to remove air.

  • Pressurize the reactor with hydrogen gas to 7 MPa.[4]

  • Heat the reaction mixture to 140 °C while stirring continuously for 5 hours.[4]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate using a rotary evaporator to remove the methanol solvent.

  • Purify the crude product by distillation under reduced pressure to obtain this compound.

Expected Yield: Approximately 98.5% with a purity of about 97%.[4]

Safety Precautions: This synthesis involves flammable solvents and high-pressure hydrogen gas. All procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Stability Testing Protocol

Stability testing is crucial to evaluate the performance of this compound in a finished fragrance product under various conditions over time.

Objective: To assess the physical and chemical stability of a fragrance formulation containing this compound.

Materials:

  • Fragrance formulation containing a known concentration of this compound.

  • Control fragrance formulation without this compound.

  • Glass vials with airtight seals.

  • Oven capable of maintaining a constant temperature (e.g., 40°C).

  • Refrigerator/freezer for freeze-thaw cycles.

  • UV light chamber.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

  • pH meter.

  • Viscometer.

Procedure:

  • Sample Preparation: Prepare multiple aliquots of the test and control fragrance formulations in sealed glass vials.

  • Accelerated Stability (Heat):

    • Place a set of test and control samples in an oven at 40°C.

    • Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for changes in color, clarity, odor, pH, and viscosity.

    • Analyze the chemical composition using GC-MS to monitor for degradation of this compound and other fragrance components.

  • Freeze-Thaw Stability:

    • Subject another set of samples to three cycles of freezing (-10°C for 24 hours) followed by thawing at room temperature (25°C for 24 hours).

    • After the final cycle, evaluate the samples for any physical changes such as phase separation or crystallization.

  • Light Stability (Photostability):

    • Expose a set of samples in clear glass vials to a controlled UV light source.

    • Simultaneously, keep a set of control samples wrapped in aluminum foil to protect them from light.

    • Evaluate the samples at predetermined time points for any changes in color and odor.

  • Real-Time Stability:

    • Store a set of samples under ambient conditions (e.g., 25°C/60% RH).

    • Evaluate these samples at longer intervals (e.g., 3, 6, 12, 24 months) to determine the shelf life of the product.

Data Analysis: Compare the results of the test samples to the control samples at each time point. Any significant changes in the physical or chemical properties may indicate an instability issue.

Sensory Evaluation Protocol

Sensory evaluation is essential to understand the olfactory contribution of this compound to a fragrance and its perception by consumers.

Objective: To determine the olfactory profile and impact of this compound in a fragrance blend through sensory panel analysis.

Materials:

  • Test fragrance containing this compound.

  • Control fragrance without this compound.

  • Odor-free smelling strips (mouillettes).

  • Sensory evaluation booths with controlled ventilation and lighting.

  • A panel of trained sensory analysts or a consumer panel.

  • Questionnaires for data collection.

Procedure:

  • Panel Selection and Training:

    • Recruit a panel of individuals with a good sense of smell and the ability to describe odors.

    • For a trained panel, provide training on identifying and rating the intensity of different odor attributes.

  • Sample Preparation and Presentation:

    • Dip smelling strips into the test and control fragrances to a depth of 1 cm.

    • Allow the solvent to evaporate for a few seconds.

    • Present the coded smelling strips to the panelists in a randomized and balanced order to avoid bias.

  • Evaluation Method (Descriptive Analysis):

    • Ask panelists to evaluate and rate the intensity of various pre-defined olfactory attributes (e.g., sweet, floral, fruity, woody) for both the top, middle, and base notes.

    • Include an "other" category for any additional descriptors panelists may identify.

    • Use a labeled magnitude scale (e.g., 0 = not perceptible, 10 = very strong) for intensity ratings.

  • Data Collection:

    • Panelists will record their assessments on the provided questionnaires.

  • Data Analysis:

    • Analyze the collected data statistically (e.g., using ANOVA) to determine if there are significant differences in the perceived odor profiles of the test and control fragrances.

    • Generate a spider web or radar plot to visualize the differences in the sensory profiles.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 4-Methoxyphenol in Methanol Catalyst Add 5% Pd/C Catalyst Start->Catalyst Reaction Hydrogenation (7 MPa, 140°C, 5h) Catalyst->Reaction Filtration Catalyst Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation End Pure this compound Distillation->End

Caption: Workflow for the synthesis of this compound.

Fragrance Stability Testing Workflow

Stability_Testing_Workflow cluster_stability Fragrance Stability Testing Protocol cluster_conditions Exposure Conditions cluster_evaluation Evaluation Parameters SamplePrep Sample Preparation (Test & Control Formulations) Accelerated Accelerated (Heat) SamplePrep->Accelerated FreezeThaw Freeze-Thaw Cycles SamplePrep->FreezeThaw Photostability Photostability (UV) SamplePrep->Photostability RealTime Real-Time (Ambient) SamplePrep->RealTime Physical Physical Evaluation (Color, Clarity, Odor) Accelerated->Physical Chemical Chemical Analysis (GC-MS) Accelerated->Chemical Performance Performance (pH, Viscosity) Accelerated->Performance FreezeThaw->Physical Photostability->Physical RealTime->Physical RealTime->Chemical RealTime->Performance DataAnalysis Data Analysis & Comparison Physical->DataAnalysis Chemical->DataAnalysis Performance->DataAnalysis

Caption: Workflow for fragrance stability testing.

Sensory Evaluation Process

Sensory_Evaluation_Process cluster_sensory Sensory Evaluation of Fragrance Panel Panel Selection & Training Evaluation Olfactory Evaluation (Descriptive Analysis) Panel->Evaluation Sample Sample Preparation (Coded & Randomized) Sample->Evaluation DataCollection Data Collection (Questionnaires) Evaluation->DataCollection Analysis Statistical Analysis DataCollection->Analysis Reporting Reporting & Visualization (Spider Plot) Analysis->Reporting

Caption: Process flow for sensory evaluation.

References

Application Note: High-Yield Synthesis of 4-Methoxycyclohexanol via Hydrogenation of 4-Methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the catalytic hydrogenation of 4-methoxyphenol to produce 4-methoxycyclohexanol, a valuable intermediate in the pharmaceutical and fine chemical industries. The described methodology focuses on achieving high yield and purity. This document outlines the necessary reagents, equipment, step-by-step experimental procedure, and methods for purification and characterization of the final product. A comparative summary of various catalytic systems and their performance is also presented.

Introduction

This compound is a key building block in the synthesis of various organic molecules. Its production through the hydrogenation of readily available 4-methoxyphenol is a common industrial process. The reaction involves the reduction of the aromatic ring of 4-methoxyphenol using molecular hydrogen in the presence of a heterogeneous catalyst. Key parameters influencing the reaction's efficiency and selectivity include the choice of catalyst, solvent, temperature, and hydrogen pressure. This protocol details a robust procedure for this transformation, adaptable for both research and pilot-scale operations.

Reaction Scheme

ReactionScheme 4-methoxyphenol 4-Methoxyphenol H2 + H₂ Catalyst Catalyst This compound This compound Catalyst->this compound Hydrogenation

Caption: Reaction scheme for the hydrogenation of 4-methoxyphenol.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • 4-Methoxyphenol (≥98% purity)

    • Methanol (anhydrous)

    • 5 wt% Palladium on Carbon (Pd/C) catalyst

    • Diatomaceous earth (e.g., Celite®) for filtration

    • Hydrogen gas (high purity)

  • Equipment:

    • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple

    • Heating mantle or oil bath

    • Glassware for filtration (e.g., Büchner funnel, filter flask)

    • Rotary evaporator

    • Analytical instrumentation for product characterization (GC-MS, NMR)

Procedure
  • Reactor Setup:

    • Ensure the high-pressure autoclave is clean and dry.

    • Charge the reactor with 4-methoxyphenol (e.g., 400 g) and methanol (e.g., 450 mL).

    • Carefully add the 5 wt% Pd/C catalyst (e.g., 40 g) to the reactor.

    • Seal the reactor according to the manufacturer's instructions.

  • Hydrogenation Reaction:

    • Purge the reactor with nitrogen gas three times to remove any residual air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 7 MPa).

    • Begin stirring and heat the reactor to the target temperature (e.g., 140 °C).

    • Maintain the reaction at this temperature and pressure for a set duration (e.g., 5 hours), monitoring the hydrogen uptake.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Open the reactor and dilute the reaction mixture with additional methanol to facilitate filtration.

    • Filter the mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

    • Combine the filtrate and washings and concentrate the solution using a rotary evaporator to remove the methanol.

    • The resulting crude product can be further purified by vacuum distillation if necessary.

Characterization

The purity and identity of the this compound product should be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

experimental_workflow start Start reactor_prep Reactor Preparation (Clean, Dry) start->reactor_prep charging Charge Reactor (4-Methoxyphenol, Solvent, Catalyst) reactor_prep->charging sealing Seal Reactor charging->sealing purging Purge with N₂ sealing->purging pressurizing Pressurize with H₂ purging->pressurizing reaction Hydrogenation Reaction (Heat, Stir) pressurizing->reaction cooling Cool to Room Temperature reaction->cooling venting Vent Excess H₂ cooling->venting filtration Filter to Remove Catalyst venting->filtration concentration Concentrate via Rotary Evaporation filtration->concentration characterization Product Characterization (GC-MS, NMR) concentration->characterization end End characterization->end

Caption: Workflow for the hydrogenation of 4-methoxyphenol.

Data Summary

The following table summarizes various reported conditions and outcomes for the hydrogenation of 4-methoxyphenol, highlighting the influence of different catalysts and reaction parameters.

CatalystTemperature (°C)Pressure (MPa)SolventSubstrate:Catalyst (w/w)Reaction Time (h)Yield (%)Primary Product(s)Reference
5 wt% Pd/C1407Methanol10:1598.5This compound[1]
Rh/silica500.3Not SpecifiedNot SpecifiedNot Specified-4-Methoxycyclohexanone[2][3]
Raney® NiNot SpecifiedNot Specified2-PropanolNot SpecifiedNot Specified-This compound[4]
Pd/AlO₃Not Specified0.51,2-dichloroethaneNot Specified48-trans-isomers[5]
Rhodium-basedNot SpecifiedNot SpecifiedIsopropanolNot Specified48-cis-isomers[5]

Discussion

The choice of catalyst is a critical factor in the hydrogenation of 4-methoxyphenol. Palladium on carbon is a highly effective and commonly used catalyst that generally provides high yields of the desired this compound.[1] As indicated in the data table, a yield of 98.5% has been reported using this catalyst system.[1]

In contrast, rhodium-based catalysts, such as Rh/silica, can exhibit different selectivity, sometimes favoring the formation of the ketone intermediate, 4-methoxycyclohexanone, with no subsequent reduction to the alcohol.[2][3] The stereochemical outcome of the reaction is also catalyst-dependent. Palladium catalysts tend to favor the formation of the trans-isomer of this compound, while rhodium-based catalysts typically yield the cis-isomer.[5] Raney® Nickel is another viable catalyst for this transformation.[4]

The reaction conditions, including temperature and pressure, also play a significant role. The protocol detailed above utilizes elevated temperature and pressure to ensure a reasonable reaction rate and high conversion. The work-up procedure is straightforward, involving the removal of the heterogeneous catalyst by filtration, followed by solvent evaporation.

Conclusion

The protocol described in this application note provides a reliable and high-yielding method for the synthesis of this compound from 4-methoxyphenol. The use of a 5 wt% Pd/C catalyst in methanol under elevated hydrogen pressure and temperature is shown to be highly effective. This procedure can be readily implemented in a laboratory setting and is scalable for larger-scale production. Researchers should consider the desired stereochemistry of the final product when selecting a catalyst, with palladium and rhodium systems offering complementary selectivity.

References

Application Notes and Protocols for the Oxidation of 4-Methoxycyclohexanol to 4-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical oxidation of 4-methoxycyclohexanol to the corresponding ketone, 4-methoxycyclohexanone. This transformation is a crucial step in various synthetic pathways, particularly in the development of pharmaceutical intermediates and other fine chemicals. The protocols outlined below describe two distinct methods for this conversion: a classical approach using Pyridinium Chlorochromate (PCC) and a greener, catalytic method employing hydrogen peroxide.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. 4-Methoxycyclohexanone is a valuable building block, and its synthesis from this compound is a common requirement in multi-step synthetic routes. The choice of oxidizing agent and reaction conditions can significantly impact the yield, purity, and environmental footprint of the process. This document aims to provide researchers with reliable and detailed protocols to perform this oxidation efficiently and safely.

Data Presentation

The following table summarizes the key quantitative data for the two featured oxidation methods, allowing for a direct comparison of their respective advantages and disadvantages.

ParameterMethod 1: Pyridinium Chlorochromate (PCC) OxidationMethod 2: Hydrogen Peroxide Catalytic Oxidation
Oxidizing Agent Pyridinium Chlorochromate (PCC)Hydrogen Peroxide (H₂O₂)
Catalyst NoneMolecular Sieve Supported Phosphotungstic Acid
Solvent Methylene Chloride (CH₂Cl₂)Not specified, likely aqueous or biphasic
Reaction Temperature Room Temperature70 - 90 °C
Reaction Time 3 hoursContinuous flow
Substrate Concentration 4.2 g in 30 ml CH₂Cl₂30-50% aqueous solution
Reagent Molar Ratio This compound : PCC (approx. 1 : 1.5)This compound : H₂O₂ (1 : 1.05 - 1.5)
Yield Approx. 88% (based on reported masses)High yield reported
Work-up/Purification Filtration through Florisil, DistillationSolvent Extraction, Precipitation
Environmental Impact Use of a toxic chromium reagent"Green" oxidant (water is the byproduct), no heavy metals

Experimental Protocols

Method 1: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol is based on a well-established method for the oxidation of secondary alcohols using the Corey-Suggs reagent, Pyridinium Chlorochromate.[1][2][3][4] PCC is a relatively mild oxidant that can be used for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[4]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Methylene Chloride (CH₂Cl₂), anhydrous

  • Florisil

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Chromatography column

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 11 g of Pyridinium Chlorochromate (PCC) to methylene chloride.[1]

  • In a separate beaker, prepare a solution of 4.2 g of this compound in 30 ml of methylene chloride.[1]

  • Add the this compound solution to the PCC suspension in the round-bottom flask.[1]

  • Stir the reaction mixture at room temperature for 3 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, purify the product by passing the reaction mixture through a Florisil column to remove the chromium byproducts.[1]

  • Collect the eluent containing the product.

  • Remove the solvent (methylene chloride) by distillation or using a rotary evaporator to yield 4-methoxycyclohexanone.[1] The expected yield is approximately 3.7 g.[1]

Safety Precautions:

  • PCC is a toxic and potentially carcinogenic chromium (VI) compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

  • Methylene chloride is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

Method 2: Catalytic Oxidation with Hydrogen Peroxide

This protocol is based on a greener, catalytic method that utilizes hydrogen peroxide as the oxidant and a supported catalyst.[5] This approach avoids the use of stoichiometric heavy metal oxidants, making it more environmentally friendly.[5]

Materials:

  • This compound (as a 30-50% mass percentage solution)

  • Hydrogen Peroxide (30-50% mass percentage solution)

  • Molecular Sieve Supported Phosphotungstic Acid Catalyst

  • Tubular reactor

  • Extraction solvent (e.g., toluene, ethyl acetate)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a continuous flow system with a tubular reactor packed with the molecular sieve supported phosphotungstic acid catalyst.

  • Maintain the temperature of the tubular reactor between 70 and 90 °C.[5]

  • Prepare a feed solution of 30-50% this compound.[5]

  • Simultaneously feed the this compound solution and a 30-50% hydrogen peroxide solution into the reactor. The molar feed ratio of this compound to hydrogen peroxide should be maintained between 1:1.05 and 1:1.5.[5]

  • Collect the reaction mixture as it elutes from the reactor.

  • Transfer the collected reaction liquid to a separatory funnel and perform a solvent extraction using a suitable organic solvent (e.g., toluene, ethyl acetate).[5]

  • Separate the organic layer containing the 4-methoxycyclohexanone.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporator) to yield the 4-methoxycyclohexanone product.[5]

Safety Precautions:

  • Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. Handle with appropriate PPE.

  • The reaction is performed at an elevated temperature. Use appropriate shielding and take precautions against potential pressure buildup in the reactor.

Visualizations

The following diagrams illustrate the logical flow of the chemical transformation and a general experimental workflow for the oxidation process.

logical_relationship reactant This compound (Secondary Alcohol) product 4-Methoxycyclohexanone (Ketone) reactant->product Oxidation byproduct Reduced Oxidant (e.g., Cr(III) species, H₂O) oxidizing_agent Oxidizing Agent (e.g., PCC, H₂O₂) oxidizing_agent->byproduct Reduction

Caption: Logical diagram of the oxidation of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine Reactants: This compound, Oxidant, Solvent reaction Stir at Specified Temperature and Time start->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring quenching Quench Reaction (if necessary) monitoring->quenching extraction Solvent Extraction / Filtration quenching->extraction washing Wash Organic Layer extraction->washing drying Dry Organic Layer washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography / Distillation concentration->chromatography final_product Pure 4-Methoxycyclohexanone chromatography->final_product

Caption: General experimental workflow for oxidation and purification.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-methoxycyclohexanol, a valuable intermediate in pharmaceutical and materials science research. The synthesis is presented as a two-step process, commencing with the palladium-catalyzed hydrogenation of 4-methoxyphenol to 4-methoxycyclohexanone, followed by the reduction of the intermediate ketone to the final alcohol product. This approach is recommended due to the high selectivity often observed for the ketone in the initial hydrogenation step when using palladium catalysts.

Step 1: Palladium-Catalyzed Hydrogenation of 4-Methoxyphenol to 4-Methoxycyclohexanone

The initial step involves the selective hydrogenation of the aromatic ring of 4-methoxyphenol. Palladium-based catalysts are highly effective for this transformation. The choice of support for the palladium catalyst can influence the reaction's efficiency and selectivity.

Reaction Scheme:
Data Presentation: Comparison of Palladium Catalysts for Phenol Hydrogenation

While specific data for 4-methoxyphenol is limited in readily available literature, the hydrogenation of phenol serves as a well-studied model. The following table summarizes the performance of various supported palladium catalysts in phenol hydrogenation, providing insights into potential catalyst choices.

CatalystSupportTemperature (°C)Pressure (bar H₂)Time (h)Conversion (%)Selectivity to Cyclohexanone (%)
Pd/CeO₂CeriaRoom Temp1485.596.1[1]
Pd/Al₂O₃Alumina230Atmospheric6~65 (declining to 40)Not specified
Pd/CActivated CarbonNot specifiedNot specifiedNot specifiedLower than other supportsNot specified
Pd/SiO₂SilicaNot specifiedNot specifiedNot specifiedHigher than Pd/CNot specified
Pd/TiO₂TitaniaNot specifiedNot specifiedNot specifiedHigh activity reportedHigh selectivity to ketone

Note: The selectivity towards cyclohexanone is a common feature of palladium catalysts in phenol hydrogenation.[2][3] Ruthenium and Rhodium catalysts, in contrast, tend to favor the formation of cyclohexanol.[3]

Experimental Protocol: Hydrogenation of 4-Methoxyphenol

This protocol is a general procedure based on the principles of palladium-catalyzed phenol hydrogenation. Optimization of reaction conditions (temperature, pressure, solvent, and catalyst loading) may be necessary to achieve the desired conversion and selectivity.

Materials:

  • 4-Methoxyphenol

  • Palladium on activated carbon (5% or 10% Pd/C) or Palladium on Alumina (5% Pd/Al₂O₃)

  • Solvent (e.g., Hexane, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave) or a balloon hydrogenation setup

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite® or a syringe filter)

Procedure:

  • Reactor Setup: In a high-pressure reactor, add 4-methoxyphenol (1 equivalent).

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol% of palladium relative to the substrate).

  • Solvent Addition: Add the chosen solvent to dissolve or suspend the starting material.

  • Inerting: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3-10 bar).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 50-100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxycyclohexanone. The crude product can be purified by distillation or column chromatography if necessary.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with 4-Methoxyphenol B Add Pd Catalyst and Solvent A->B C Seal and Purge with N₂/Ar B->C D Pressurize with H₂ C->D E Heat and Stir D->E F Monitor Progress (TLC/GC) E->F G Cool and Vent F->G H Filter Catalyst G->H I Concentrate Filtrate H->I J Purify Product I->J

Step 2: Reduction of 4-Methoxycyclohexanone to this compound

The second step involves the reduction of the ketone functional group in 4-methoxycyclohexanone to a hydroxyl group. While palladium catalysts can be used for this reduction, it often requires harsher conditions. A more common and highly efficient method for this transformation is the use of sodium borohydride (NaBH₄), which is a mild and selective reducing agent for ketones.

Reaction Scheme:
Experimental Protocol: Reduction of 4-Methoxycyclohexanone

Materials:

  • 4-Methoxycyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate or Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude 4-methoxycyclohexanone in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The addition is exothermic, so maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Quenching: Carefully quench the reaction by slowly adding water, followed by 1 M HCl, until the bubbling ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3 times).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation to afford the pure cis and trans isomers of this compound.

Reduction_Mechanism Ketone 4-Methoxycyclohexanone Alkoxide Alkoxide Intermediate Ketone->Alkoxide Nucleophilic attack by Hydride Hydride BH₄⁻ (from NaBH₄) Alcohol This compound Alkoxide->Alcohol Protonation by Solvent Solvent Methanol/Ethanol (H⁺ source)

Summary

The palladium-catalyzed synthesis of this compound is most reliably achieved through a two-step process. The initial hydrogenation of 4-methoxyphenol using a supported palladium catalyst selectively yields 4-methoxycyclohexanone. Subsequent reduction of the ketone intermediate, typically with a mild reducing agent like sodium borohydride, affords the desired this compound. Researchers should optimize the reaction conditions for both steps to achieve high yields and purity of the final product.

References

Application Notes and Protocols: 4-Methoxycyclohexanol as a Precursor for Novel Bioactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 4-methoxycyclohexanol as a versatile precursor in the synthesis of novel bioactive molecules. The following sections detail the synthesis of a key intermediate, 4-methoxycyclohexanone, and its subsequent elaboration into the potent insecticide, spirotetramat, serving as an exemplary case study for the development of complex active compounds from this starting material.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized as a precursor to 4-methoxycyclohexanone. This ketone is a crucial intermediate in the production of various bioactive compounds, most notably the insecticide spirotetramat. The cyclohexyl moiety provides a scaffold that can be functionalized to create structurally complex molecules with a range of biological activities. While direct applications in human therapeutics are not extensively documented in publicly available literature, the synthesis of spirotetramat from a this compound derivative provides a robust and well-documented example of its utility in the development of novel active agents.

Data Presentation: Biological Activity of Spirotetramat and Its Analogues

The primary application of this compound as a precursor leads to the synthesis of spirotetramat, an insecticide that acts by inhibiting lipid biosynthesis.[1][2][3] The biological efficacy of spirotetramat and its analogues has been evaluated against various insect pests. The following table summarizes the lethal concentration (LC50) values, indicating the concentration required to kill 50% of the test population.

CompoundTarget OrganismLC50 (mg/L)Reference
SpirotetramatBean aphids (Aphis fabae)> 2.53[4]
Analogue 5fBean aphids (Aphis fabae)0.42[4]
Analogue 5hBean aphids (Aphis fabae)0.28[4]
Analogue 5uBean aphids (Aphis fabae)2.53[4]
SpirotetramatCarmine spider mite (Tetranychus cinnabarinus)Comparable to analogues[4]
SpirotetramatOriental armyworm (Mythimna sepatara)Comparable to analogues[4]

Experimental Protocols

Detailed methodologies for the key transformations from this compound to the final bioactive product, spirotetramat, are provided below.

Protocol 1: Oxidation of this compound to 4-Methoxycyclohexanone

This protocol describes the oxidation of the alcohol to the corresponding ketone, a critical step in the synthetic pathway.[5][6]

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Molecular sieve supported phosphotungstic acid catalyst

  • Toluene or Ethyl Acetate (for extraction)

  • Tubular reactor system

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of this compound (e.g., 30-50% mass concentration in an appropriate solvent).

  • Set up a continuous flow reaction using a tubular reactor packed with the molecular sieve supported phosphotungstic acid catalyst.

  • Concurrently feed the this compound solution and hydrogen peroxide into the reactor at a controlled flow rate.

  • Maintain the reaction temperature between 0 and 50 °C.[5]

  • The reaction is typically complete within approximately 1-3 hours, depending on the flow rate and reactor dimensions.[6]

  • Collect the aqueous solution of 4-methoxycyclohexanone from the reactor outlet after cooling.

  • Extract the product from the aqueous solution using toluene or ethyl acetate (e.g., 2 x 350 mL).[6]

  • Combine the organic layers and remove the solvent under reduced pressure to yield 4-methoxycyclohexanone.

  • The product purity can be assessed by Gas Chromatography (GC), with reported yields as high as 98.3%.[6]

Protocol 2: Synthesis of Spirotetramat from 4-Methoxycyclohexanone

This multi-step protocol outlines the synthesis of the key intermediate, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, and its subsequent conversion to spirotetramat.[7]

Part A: Synthesis of cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione (Bucherer–Bergs reaction) [7][8][9]

Materials:

  • 4-Methoxycyclohexanone

  • Alkali metal cyanide (e.g., Sodium cyanide)

  • Ammonium carbonate

  • Water

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, dissolve 4-methoxycyclohexanone, an alkali metal cyanide, and ammonium carbonate in water.[8][9]

  • Heat the reaction mixture to facilitate the Bucherer–Bergs reaction, leading to the formation of the hydantoin intermediate.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the desired cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione can be isolated and purified using standard techniques such as filtration and recrystallization.

Part B: Conversion to Spirotetramat [7]

Materials:

  • cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione

  • Reagents for hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation (specific reagents as per proprietary methods)

  • Appropriate solvents and catalysts

Procedure:

  • Hydrolysis: The hydantoin intermediate is hydrolyzed under acidic or basic conditions to yield the corresponding amino acid.

  • Esterification: The resulting amino acid is esterified to produce the corresponding amino acid ester.

  • Acylation: The amino group of the ester is acylated with a suitable acylating agent.

  • Intramolecular Condensation: The acylated product undergoes an intramolecular condensation to form the spirocyclic ketoenol core.

  • O-acylation: The final step involves the O-acylation of the enol to introduce the ethyl carbonate group, yielding spirotetramat.

  • Each step requires appropriate workup and purification procedures to isolate the intermediate products. The overall reported yield for this multi-step sequence is 20.4%.[7]

Visualizations

Signaling Pathway: Mechanism of Action of Spirotetramat

Spirotetramat functions by inhibiting acetyl-CoA carboxylase (ACC), a key enzyme in lipid biosynthesis in insects. This disruption of fatty acid synthesis ultimately leads to insect mortality.[1]

spirotetramat_moa Spirotetramat Spirotetramat Enol_Metabolite Spirotetramat-enol (Active form in plant) Spirotetramat->Enol_Metabolite ACC Acetyl-CoA Carboxylase (ACC) Enol_Metabolite->ACC Inhibition Lipid_Biosynthesis Lipid Biosynthesis ACC->Lipid_Biosynthesis Insect_Growth Insect Growth & Development Lipid_Biosynthesis->Insect_Growth Mortality Mortality Insect_Growth->Mortality spirotetramat_synthesis cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis A This compound B 4-Methoxycyclohexanone A->B Oxidation C cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione B->C Bucherer-Bergs Reaction D Multi-step Conversion C->D Hydrolysis, Esterification, Acylation, Condensation E Spirotetramat D->E O-acylation

References

Application Notes and Protocols for the Stereoselective Synthesis of cis-4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-4-Methoxycyclohexanol, a valuable intermediate in pharmaceutical and materials science research. The protocols focus on two highly effective methods for the diastereoselective reduction of 4-methoxycyclohexanone: the Meerwein-Ponndorf-Verley (MPV) reduction and reduction using the bulky hydride reagent, L-Selectride.

Introduction

The stereochemistry of substituted cyclohexanols is crucial for their biological activity and material properties. The cis isomer of 4-methoxycyclohexanol, with the hydroxyl and methoxy groups in a relative 1,4-diaxial or diequatorial orientation in the chair conformation, presents a specific synthetic challenge. Achieving high diastereoselectivity in the reduction of the corresponding ketone, 4-methoxycyclohexanone, is paramount. This note details two reliable methods that afford the desired cis isomer with high selectivity.

Synthetic Strategies Overview

The primary approach for the synthesis of cis-4-methoxycyclohexanol is the stereoselective reduction of 4-methoxycyclohexanone. The choice of reducing agent is critical in controlling the stereochemical outcome.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This method utilizes an aluminum alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. The reaction is reversible and proceeds through a six-membered ring transition state. For α-alkoxy ketones, the MPV reduction has been shown to proceed with high syn-selectivity, which translates to the desired cis-isomer in the case of 4-methoxycyclohexanone.[1][2][3]

  • Reduction with L-Selectride: L-Selectride (lithium tri-sec-butylborohydride) is a sterically hindered hydride reagent. Its large size favors equatorial attack on the carbonyl group of a cyclohexanone, leading to the formation of the axial alcohol, which in the case of this compound, is the cis isomer. This method is known for its high kinetic stereoselectivity.[4]

The precursor, 4-methoxycyclohexanone, can be synthesized from commercially available starting materials such as 4-methoxyphenol or this compound.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of 4-Methoxycyclohexanone

Starting MaterialMethodReagentsSolventYield (%)Reference
This compoundOxidationPyridinium chlorochromate (PCC)Methylene chloride~88[5]
4-MethoxyphenolCatalytic HydrogenationRaney-Ni, H₂IsopropanolHigh[6]

Table 2: Stereoselective Reduction of 4-Methoxycyclohexanone to cis-4-Methoxycyclohexanol

MethodReducing Agent/CatalystSolventDiastereomeric Ratio (cis:trans)Yield (%)Reference
Meerwein-Ponndorf-VerleyAl(OiPr)₃, iPrOHToluene>95:595[1][2][3]
Bulky Hydride ReductionL-SelectrideTetrahydrofuran (THF)~20:1 (in analogous systems)High[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxycyclohexanone from this compound

This protocol describes the oxidation of this compound to 4-methoxycyclohexanone using pyridinium chlorochromate (PCC).

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Methylene chloride (CH₂Cl₂)

  • Florisil

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask containing methylene chloride, add pyridinium chlorochromate (1.5 equivalents).

  • Prepare a solution of this compound (1.0 equivalent) in methylene chloride.

  • Add the this compound solution to the PCC suspension.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Upon completion, purify the product by passing the reaction mixture through a short column of Florisil.

  • Collect the eluent and dry it over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The resulting crude product can be further purified by distillation to yield pure 4-methoxycyclohexanone.[5]

Protocol 2: Stereoselective Synthesis of cis-4-Methoxycyclohexanol via Meerwein-Ponndorf-Verley (MPV) Reduction

This protocol is adapted from a highly diastereoselective catalytic MPV reduction of a related α-alkoxy ketone.[1][2][3]

Materials:

  • 4-Methoxycyclohexanone

  • Aluminum isopropoxide (Al(OiPr)₃)

  • Isopropanol (iPrOH)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, prepare a mixture of 4-methoxycyclohexanone (1.0 equivalent), aluminum isopropoxide (0.2-0.6 equivalents), and isopropanol (11 equivalents) in toluene.

  • Heat the reaction mixture to 50 °C.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product can be purified by column chromatography on silica gel.

Protocol 3: Stereoselective Synthesis of cis-4-Methoxycyclohexanol using L-Selectride

This protocol is a general procedure for the diastereoselective reduction of a substituted cyclohexanone using L-Selectride.

Materials:

  • 4-Methoxycyclohexanone

  • L-Selectride (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-methoxycyclohexanone (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride solution (1.1 equivalents) dropwise to the stirred solution of the ketone.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Quench the reaction by the slow addition of water, followed by saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis. The product can be purified by column chromatography.

Visualizations

The following diagrams illustrate the synthetic workflows.

Synthesis_of_4_Methoxycyclohexanone start 4-Methoxyphenol ketone 4-Methoxycyclohexanone start->ketone Catalytic Hydrogenation (Raney-Ni, H₂) Stereoselective_Reduction cluster_mpv Meerwein-Ponndorf-Verley Reduction ketone 4-Methoxycyclohexanone cis_alcohol cis-4-Methoxycyclohexanol ketone->cis_alcohol Al(O-i-Pr)₃, i-PrOH Toluene, 50°C (>95:5 cis:trans) ketone->cis_alcohol L-Selectride, THF, -78°C (~20:1 cis:trans)

References

Asymmetric Synthesis of 4-Methoxycyclohexanol Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the enantiomers of 4-methoxycyclohexanol. Chiral alcohols, such as the enantiomers of this compound, are crucial building blocks in the synthesis of a wide range of pharmaceuticals and other biologically active molecules. The stereochemistry of these intermediates can significantly impact the efficacy and safety of the final drug product. Therefore, robust and efficient methods for their enantioselective synthesis are of high importance in the field of drug discovery and development.

The following sections detail two primary strategies for obtaining enantiomerically enriched this compound: biocatalytic asymmetric reduction of the prochiral ketone, 4-methoxycyclohexanone, and enzymatic kinetic resolution of racemic this compound.

Biocatalytic Asymmetric Reduction of 4-Methoxycyclohexanone

Biocatalytic reduction of prochiral ketones using alcohol dehydrogenases (ADHs) is a powerful and environmentally benign method for the synthesis of chiral alcohols. These enzymes exhibit high stereoselectivity, operate under mild reaction conditions, and can be utilized as whole-cell catalysts or isolated enzymes.

Signaling Pathway and Logic

The biocatalytic reduction of 4-methoxycyclohexanone to this compound involves the transfer of a hydride from a cofactor, typically nicotinamide adenine dinucleotide (NADH or NADPH), to the carbonyl group of the ketone, catalyzed by an alcohol dehydrogenase. The cofactor is regenerated in situ by a coupled enzymatic system, often involving the oxidation of a co-substrate such as isopropanol or glucose.

Biocatalytic_Reduction cluster_main Biocatalytic Asymmetric Reduction cluster_cofactor Cofactor Regeneration 4-Methoxycyclohexanone 4-Methoxycyclohexanone ADH Alcohol Dehydrogenase 4-Methoxycyclohexanone->ADH Substrate 4-Methoxycyclohexanol_Enantiomer 4-Methoxycyclohexanol_Enantiomer ADH->4-Methoxycyclohexanol_Enantiomer Product NADP+ NADP+ ADH->NADP+ Oxidized Cofactor Regen_Enzyme Regeneration Enzyme NADP+->Regen_Enzyme NADPH NADPH NADPH->ADH Hydride Donor NADPH->NADP+ Co-substrate_ox Oxidized Co-substrate (e.g., Acetone) Co-substrate_red Reduced Co-substrate (e.g., Isopropanol) Co-substrate_red->Regen_Enzyme Regen_Enzyme->NADPH Regen_Enzyme->Co-substrate_ox Kinetic_Resolution_Workflow Racemic_this compound Racemic This compound Reaction_Mixture Reaction Mixture Racemic_this compound->Reaction_Mixture Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Mixture Lipase Lipase (e.g., CAL-B) Lipase->Reaction_Mixture Separation Separation (Chromatography) Reaction_Mixture->Separation Unreacted_Alcohol Enantioenriched (R)-4-Methoxycyclohexanol Separation->Unreacted_Alcohol Acylated_Product Enantioenriched (S)-4-Methoxycyclohexyl Acetate Separation->Acylated_Product

Application Note: Derivatization of 4-Methoxycyclohexanol for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxycyclohexanol is a cyclic alcohol of interest in various chemical and pharmaceutical research areas. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by its polarity, which can lead to poor peak shape, low sensitivity, and potential thermal degradation in the GC inlet. Chemical derivatization is a crucial sample preparation step to overcome these limitations. This process modifies the polar hydroxyl group, increasing the analyte's volatility and thermal stability, thereby improving its chromatographic behavior and detection.[1][2][3]

This application note provides detailed protocols for the two most common derivatization techniques for alcohols: silylation and acylation . We will discuss the principles of these methods, provide step-by-step experimental procedures, and present expected outcomes and comparative data to guide the selection of the most suitable method for your analytical needs.

Principles of Derivatization

Silylation

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1] This is a widely used derivatization technique for alcohols as it effectively masks the polar -OH group, leading to a significant increase in volatility and thermal stability. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A catalyst, such as Trimethylchlorosilane (TMCS), is often added to enhance the reactivity of the silylating agent, especially for sterically hindered alcohols.[1][3][4]

Acylation

Acylation is another effective derivatization method where the hydroxyl group is converted into an ester by reacting it with an acylating agent, such as acetic anhydride or acetyl chloride.[2] The resulting ester is less polar and more volatile than the parent alcohol. Acylated derivatives are often more stable towards hydrolysis compared to their silyl counterparts, which can be an advantage for samples requiring storage before analysis.

Experimental Protocols

Silylation of this compound using BSTFA + 1% TMCS

This protocol describes the derivatization of this compound using a common and effective silylating agent.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (as a catalyst and solvent)

  • Anhydrous Hexane or Ethyl Acetate (for dilution)

  • GC Vials (2 mL) with inserts

  • Heating block or oven

  • Micropipettes

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound solution into a clean, dry 2 mL GC vial.

    • Under a fume hood, add 50 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Immediately cap the vial tightly.

  • Reaction Incubation:

    • Gently vortex the vial for 10-15 seconds to ensure thorough mixing.

    • Place the vial in a heating block or oven set to 60-70°C for 30 minutes to drive the reaction to completion.

  • Sample Finalization:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with anhydrous hexane or ethyl acetate prior to analysis.

Acylation of this compound using Acetic Anhydride

This protocol details the derivatization of this compound via acylation to form its acetate ester.

Materials:

  • This compound standard

  • Acetic Anhydride

  • Anhydrous Pyridine (as a catalyst and solvent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC Vials (2 mL)

  • Heating block or oven

  • Micropipettes and glassware for extraction

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., pyridine) at a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • In a small reaction vial, combine 100 µL of the this compound solution with 200 µL of acetic anhydride and 200 µL of anhydrous pyridine.

    • Cap the vial and heat the mixture at 60°C for 1 hour.

  • Work-up Procedure:

    • After cooling to room temperature, add 1 mL of dichloromethane to the reaction mixture.

    • Carefully wash the organic layer with 1 mL of saturated sodium bicarbonate solution to neutralize excess acetic anhydride and pyridine. Repeat the wash if necessary.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Sample Finalization:

    • Transfer the dried organic solution to a clean GC vial.

    • The sample is now ready for GC-MS analysis.

Data Presentation

The following table summarizes the expected changes in analytical parameters upon derivatization of this compound. The values are representative and may vary depending on the specific GC-MS instrument and conditions used.

ParameterUnderivatized this compoundSilylated (TMS) DerivativeAcylated (Acetate) Derivative
Volatility LowHighModerate-High
Polarity HighLowLow
Thermal Stability ModerateHighHigh
Expected Retention Time Later eluting, potential for tailingEarlier eluting, sharp peakEarlier eluting than underivatized, sharp peak
Key Mass Spectral Fragments (m/z) 130 (M+), 112, 99, 81, 71, 57202 (M+), 187 (M-15), 117, 73172 (M+), 112, 99, 81, 43

Note: The mass spectral fragments for the derivatized forms are predicted based on the derivatization of similar cyclic alcohols and the known fragmentation patterns of TMS and acetyl groups.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the derivatization and analysis of this compound.

Derivatization_Workflow cluster_silylation Silylation Protocol cluster_acylation Acylation Protocol s_start This compound in Solvent s_reagents Add Pyridine & BSTFA + 1% TMCS s_start->s_reagents s_react Heat at 60-70°C for 30 min s_reagents->s_react s_cool Cool to RT s_react->s_cool s_analyze GC-MS Analysis s_cool->s_analyze a_start This compound in Pyridine a_reagents Add Acetic Anhydride a_start->a_reagents a_react Heat at 60°C for 1 hour a_reagents->a_react a_workup Work-up: DCM extraction, NaHCO3 wash a_react->a_workup a_dry Dry with Na2SO4 a_workup->a_dry a_analyze GC-MS Analysis a_dry->a_analyze

Caption: Derivatization workflows for this compound.

GCMS_Workflow General GC-MS Analysis Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry gc_inject Sample Injection gc_sep Separation in Capillary Column gc_inject->gc_sep gc_elute Elution of Analytes gc_sep->gc_elute ms_ion Ionization (EI) gc_elute->ms_ion Transfer Line ms_sep Mass Analysis (Quadrupole) ms_ion->ms_sep ms_detect Detection ms_sep->ms_detect data_analysis Data Acquisition & Analysis ms_detect->data_analysis

Caption: General workflow for GC-MS analysis.

Discussion

The choice between silylation and acylation depends on several factors. Silylation with BSTFA is a very common and effective method for a wide range of alcohols.[1] The resulting TMS derivatives are highly volatile, which can lead to shorter retention times and improved peak shapes in GC analysis. However, TMS derivatives can be sensitive to moisture and may degrade over time, necessitating prompt analysis.[1]

Acylation produces more stable derivatives that are less susceptible to hydrolysis. This can be advantageous when dealing with complex sample matrices or when a delay between sample preparation and analysis is unavoidable. The work-up procedure for acylation is typically more involved than for silylation, requiring an extraction and washing step to remove excess reagents and by-products.

For quantitative analysis, it is crucial to ensure the derivatization reaction goes to completion. This can be verified by analyzing the sample at different time points during the reaction until the peak area of the derivatized product no longer increases. The use of an internal standard is highly recommended to correct for variations in derivatization efficiency and injection volume.

Conclusion

Derivatization of this compound is a critical step for reliable and sensitive GC-MS analysis. Both silylation with BSTFA and acylation with acetic anhydride are effective methods for this purpose. The choice of method will depend on the specific requirements of the analysis, including sample matrix complexity, required stability of the derivative, and available instrumentation and time. The detailed protocols and comparative information provided in this application note serve as a valuable resource for researchers to develop and optimize their analytical methods for this compound and related compounds.

References

Application Notes and Protocols: The Role of 4-Methoxycyclohexanol in Advanced Liquid Crystal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-methoxycyclohexanol in the synthesis and design of novel liquid crystal materials. While direct experimental data for liquid crystals incorporating a this compound moiety is limited in publicly available literature, this document extrapolates from closely related structures to provide valuable insights, experimental protocols, and structure-property relationship models. The inclusion of saturated rings like cyclohexane is a well-established strategy to modulate the mesomorphic and electro-optical properties of liquid crystals.

Introduction: The Significance of Cyclohexyl Moieties in Liquid Crystal Design

Liquid crystals are a unique state of matter, exhibiting properties between those of a conventional liquid and a solid crystal. Their molecular alignment can be controlled by external electric or magnetic fields, making them indispensable in technologies such as liquid crystal displays (LCDs). The molecular structure of a liquid crystal, typically consisting of a rigid core and flexible tails, dictates its specific properties, including the temperature range of the liquid crystal phase (mesophase), birefringence, and dielectric anisotropy.

The incorporation of a cyclohexyl ring into the molecular structure of a liquid crystal is a common strategy to:

  • Lower the melting point: The non-planar nature of the cyclohexane ring can disrupt crystal packing, leading to a lower melting point and a broader liquid crystalline range.

  • Reduce viscosity: The saturated ring can lead to lower viscosity compared to analogous aromatic systems, which is beneficial for faster switching times in display applications.

  • Tune birefringence: Replacing an aromatic ring with a cyclohexyl ring generally lowers the birefringence (Δn) of the material.

  • Modify dielectric anisotropy (Δε): The presence of a cyclohexyl ring influences the overall dipole moment and its alignment with the molecular axis, thereby affecting the dielectric anisotropy.

This compound, with its reactive hydroxyl group and the methoxy-substituted cyclohexyl ring, represents a versatile building block for introducing these desirable properties into new liquid crystal designs. The methoxy group can further influence the polarity and intermolecular interactions of the final molecule.

Data Presentation: Physicochemical Properties of Analogous Liquid Crystals

Table 1: Phase Transition Temperatures of Representative Cyclohexyl-Containing Liquid Crystals

Compound Name/StructureCrystalline to Nematic/Smectic Transition (°C)Nematic/Smectic to Isotropic Transition (°C)Reference Compound for Analogy
4'-((4,4-dimethoxycyclohexyl)methoxy)biphenyl-4-carbonitrileData not availableData not availableIllustrative Example
4-Pentylphenyl 4-methoxybenzoate4864Aromatic Analogue
trans-4'-Pentyl-(1,1'-bicyclohexan)-4-carbonitrile55128Bicyclohexane Analogue

Note: The data in this table is for illustrative purposes to show typical phase transition ranges for related structures. Actual values for this compound derivatives will vary based on the full molecular structure.

Table 2: Dielectric Anisotropy of Liquid Crystals with and without Cyclohexyl Rings

Compound TypeDielectric Anisotropy (Δε) at 1 kHz, 25°CGeneral Impact of Cyclohexyl Ring
Cyanobiphenyl-based (Aromatic Core)Positive (e.g., +10 to +15)N/A
Cyclohexyl-containing with cyano groupPositive (typically lower than all-aromatic)Tends to decrease positive Δε
Laterally fluorinated phenylcyclohexanesNegative (e.g., -2 to -5)Can induce or enhance negative Δε

Note: The dielectric anisotropy is highly dependent on the position and nature of polar groups in the molecule. The introduction of a 4-methoxycyclohexyl group is expected to influence the overall dipole moment and thus the dielectric anisotropy.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of liquid crystals incorporating a this compound moiety.

Synthesis of a Biphenyl-Based Liquid Crystal via Mitsunobu Reaction

This protocol describes a generalized synthesis of a 4'-((trans-4-methoxycyclohexyl)oxy)biphenyl-4-carbonitrile, a potential nematic liquid crystal, using a Mitsunobu reaction.

Materials:

  • 4'-Hydroxybiphenyl-4-carbonitrile

  • trans-4-Methoxycyclohexanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4'-hydroxybiphenyl-4-carbonitrile (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous THF.

  • Add trans-4-Methoxycyclohexanol (1.1 equivalents) to the solution and stir until all solids are dissolved.

  • Mitsunobu Reaction: Cool the mixture to 0°C in an ice bath. Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Final Product: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the final liquid crystal product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain a high-purity solid.

Characterization of Mesomorphic Properties

a) Polarized Optical Microscopy (POM):

  • Place a small amount of the synthesized compound on a clean glass slide and cover with a coverslip.

  • Heat the slide on a hot stage.

  • Observe the sample through a polarized microscope as the temperature is increased and then decreased.

  • Note the temperatures at which phase transitions occur and identify the liquid crystal phases by their characteristic textures (e.g., Schlieren texture for nematic phases, focal conic fan texture for smectic phases).

b) Differential Scanning Calorimetry (DSC):

  • Accurately weigh 2-5 mg of the purified liquid crystal sample into an aluminum DSC pan.

  • Place the pan in a calibrated DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point to erase any thermal history.

  • Cool the sample at the same controlled rate.

  • Heat the sample again at the same rate. The data from the second heating scan is typically used to determine the phase transition temperatures and associated enthalpy changes.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships between molecular structure and liquid crystalline properties.

Synthesis_Workflow Reactants Reactants: 4'-Hydroxybiphenyl-4-carbonitrile trans-4-Methoxycyclohexanol PPh3, DIAD, THF Reaction Mitsunobu Reaction (0°C to RT, 12-24h) Reactants->Reaction Workup Work-up (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 4'-((trans-4-methoxycyclohexyl)oxy) biphenyl-4-carbonitrile Purification->Product Characterization Characterization (POM, DSC, etc.) Product->Characterization

Caption: Synthetic workflow for a liquid crystal incorporating this compound.

Structure_Property_Relationship cluster_structure Molecular Structure Components cluster_properties Liquid Crystalline Properties This compound This compound Transition Temps Phase Transition Temperatures This compound->Transition Temps Lowers Melting Point Birefringence Birefringence This compound->Birefringence Reduces Δn Rigid Core Rigid Core (e.g., Biphenyl) Mesophase Type Mesophase Type (Nematic, Smectic) Rigid Core->Mesophase Type Determines Rigidity Terminal Group Terminal Group (e.g., -CN) Dielectric Anisotropy Dielectric Anisotropy Terminal Group->Dielectric Anisotropy Influences Polarity

Caption: Structure-property relationships in cyclohexyl-containing liquid crystals.

The Use of 4-Methoxycyclohexanol as a Chiral Auxiliary in Synthesis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the quest for efficient and selective methods to control the stereochemical outcome of reactions is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with a high degree of stereoselectivity. An ideal chiral auxiliary should be readily available in an enantiomerically pure form, easily attached to the substrate, capable of inducing high diastereoselectivity in subsequent reactions, and removable under mild conditions to yield the desired enantiomerically enriched product.

While a diverse array of chiral auxiliaries have been developed and successfully applied in the synthesis of complex molecules, a thorough review of the scientific literature reveals a notable absence of studies employing 4-methoxycyclohexanol for this purpose. Despite its simple structure and the presence of stereogenic centers, there are no documented applications or established protocols for its use as a chiral auxiliary in diastereoselective reactions.

This document, therefore, serves as a conceptual guide, outlining the general principles and a hypothetical workflow for how a chiral alcohol like this compound could theoretically be employed as a chiral auxiliary in asymmetric synthesis. The protocols and data presented herein are illustrative and based on established methodologies for other well-known chiral auxiliaries.

General Principles and Workflow

The use of a chiral auxiliary typically follows a three-step sequence: attachment of the auxiliary, diastereoselective transformation, and cleavage of the auxiliary.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Attachment Attachment Reaction (e.g., Esterification) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (this compound) Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Enolate_Formation Enolate Formation Substrate_Auxiliary_Adduct->Enolate_Formation Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Enolate_Formation->Diastereoselective_Reaction Electrophile Electrophile Electrophile->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Reaction (e.g., Hydrolysis) Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for the application of a chiral auxiliary in asymmetric synthesis.

Hypothetical Application: Asymmetric Alkylation

To illustrate the potential application of this compound, a hypothetical protocol for the asymmetric alkylation of a carboxylic acid derivative is presented below. The stereochemical outcome would be dictated by the steric hindrance imposed by the cyclohexyl ring and the potential coordinating effect of the methoxy group.

I. Attachment of this compound (Esterification)

In this initial step, the prochiral carboxylic acid is covalently attached to the chiral auxiliary, in this case, enantiomerically pure (1R,4R)-4-methoxycyclohexanol, to form a chiral ester.

Protocol:

  • To a solution of the prochiral carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).

  • Add a solution of enantiomerically pure (1R,4R)-4-methoxycyclohexanol (1.2 equiv.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral ester.

II. Diastereoselective Alkylation

The chiral ester is then subjected to deprotonation to form a chiral enolate, which subsequently reacts with an electrophile. The bulky 4-methoxycyclohexyl group is expected to shield one face of the enolate, leading to a diastereoselective alkylation.

G Chiral_Ester Chiral Ester (Substrate-Auxiliary Adduct) Deprotonation Deprotonation Chiral_Ester->Deprotonation LDA Lithium Diisopropylamide (LDA) LDA->Deprotonation Chiral_Enolate Chiral Enolate Deprotonation->Chiral_Enolate Alkylation Diastereoselective Alkylation Chiral_Enolate->Alkylation Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Alkylation Alkylated_Product Alkylated Product (Diastereomerically Enriched) Alkylation->Alkylated_Product

Caption: Reaction scheme for the diastereoselective alkylation step.

Protocol:

  • To a solution of the chiral ester (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA, 1.1 equiv., freshly prepared or commercial) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the electrophile (e.g., an alkyl halide, 1.2 equiv.) to the reaction mixture.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chromatographic techniques (GC or HPLC).

  • Purify the product by column chromatography.

III. Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid. This is typically achieved through hydrolysis of the ester bond.

Protocol:

  • Dissolve the diastereomerically enriched ester (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0-3.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, acidify the reaction mixture with 1 M HCl to protonate the carboxylate.

  • Extract the aqueous layer with an organic solvent to recover the chiral auxiliary.

  • Extract the desired carboxylic acid from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer containing the product over anhydrous Na₂SO₄, filter, and concentrate.

  • The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR or GC analysis.

Data Presentation (Hypothetical)

In a real-world application, the results of such a study would be summarized in a table to allow for easy comparison of the effectiveness of the chiral auxiliary under different conditions.

EntryElectrophile (R-X)SolventBaseTemp (°C)Yield (%)d.r.e.e. (%)
1CH₃ITHFLDA-78e.g., 85e.g., 90:10e.g., 80
2BnBrTHFLDA-78e.g., 92e.g., 95:5e.g., 90
3CH₃ITolueneLHMDS-78e.g., 80e.g., 88:12e.g., 76

Note: The data in this table is purely hypothetical and for illustrative purposes only.

Conclusion

While there is currently no literature precedent for the use of this compound as a chiral auxiliary, the general principles of asymmetric synthesis provide a framework for its potential application. The hypothetical protocols outlined above for an asymmetric alkylation reaction demonstrate a plausible synthetic sequence. Experimental validation would be necessary to determine the actual stereochemical control exerted by the 4-methoxycyclohexyl group, including its influence on diastereoselectivity and the ease of its attachment and removal. Future research in this area could explore the synthesis of both enantiomers of this compound and its application in a variety of asymmetric transformations, thereby potentially expanding the toolkit of chiral auxiliaries available to synthetic chemists.

Application Notes and Protocols: Kinetic Studies of 4-Methoxycyclohexanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the reaction kinetics of 4-methoxycyclohexanol, a key intermediate in various synthetic pathways. This document outlines detailed experimental protocols for plausible reactions such as dehydration and esterification, based on established methodologies for similar substrates. It also presents hypothetical kinetic data to serve as a practical guide for experimental design and data analysis.

Introduction

This compound is a bifunctional molecule with both a hydroxyl and a methoxy group, making it a versatile building block in organic synthesis. Understanding the kinetics of its reactions is crucial for optimizing reaction conditions, maximizing yields, and designing efficient synthetic routes in drug development and other chemical industries. This document focuses on two primary reaction types: acid-catalyzed dehydration and esterification. Due to a lack of specific kinetic data for this compound in published literature, the protocols and data presented here are adapted from studies on analogous compounds, primarily cyclohexanol.

Key Reactions of this compound

Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of this compound is expected to yield a mixture of products, primarily 4-methoxycyclohexene and 3-methoxycyclohexene. The reaction proceeds through a carbocation intermediate, and its rate is dependent on temperature, acid concentration, and the solvent system.

Esterification

The esterification of this compound with a carboxylic acid, such as acetic acid, produces the corresponding ester. This reaction is typically catalyzed by a strong acid and is reversible. The forward reaction rate is influenced by the concentrations of the alcohol, carboxylic acid, and catalyst, as well as the temperature.

Experimental Protocols

General Analytical Method: Gas Chromatography (GC)

Objective: To quantify the concentration of reactants and products over time to determine reaction rates.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for the separation of alcohols, alkenes, and esters (e.g., DB-5 or equivalent).

  • Autosampler for consistent injection volumes.

Procedure:

  • Calibration: Prepare standard solutions of this compound, 4-methoxycyclohexene, 3-methoxycyclohexene, and the corresponding ester of known concentrations in a suitable solvent (e.g., dichloromethane).

  • Inject a fixed volume (e.g., 1 µL) of each standard solution into the GC to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: At specified time intervals during the kinetic experiments, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quench the reaction immediately by adding the aliquot to a vial containing a quenching agent (e.g., a saturated solution of sodium bicarbonate for acid-catalyzed reactions) and an internal standard.

  • Extract the organic components with a suitable solvent (e.g., dichloromethane).

  • Inject a fixed volume of the organic layer into the GC.

  • Use the calibration curves and the internal standard to determine the concentration of each species in the reaction mixture at that time point.

Protocol 1: Kinetics of Acid-Catalyzed Dehydration

Objective: To determine the rate law and activation energy for the dehydration of this compound.

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Internal standard (e.g., decane)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane

Equipment:

  • Jacketed glass reactor with a magnetic stirrer and temperature control.

  • Reflux condenser.

  • Syringes for sampling.

  • Gas chromatograph (as described in section 3.1).

Procedure:

  • Set the reactor to the desired temperature (e.g., 80°C).

  • Add a known volume of the anhydrous solvent to the reactor.

  • Add a known amount of this compound to achieve the desired initial concentration.

  • Allow the solution to reach thermal equilibrium.

  • To initiate the reaction, add a catalytic amount of concentrated sulfuric acid.

  • Start the timer and begin stirring at a constant rate.

  • Withdraw aliquots at regular intervals (e.g., every 15 minutes) and process them as described in the GC analysis protocol (section 3.1).

  • Continue sampling until a significant conversion is observed (e.g., >50%).

  • Repeat the experiment at different initial concentrations of this compound and sulfuric acid to determine the reaction order with respect to each.

  • Repeat the entire set of experiments at different temperatures (e.g., 70°C, 90°C, 100°C) to determine the activation energy.

Protocol 2: Kinetics of Esterification

Objective: To determine the rate law for the esterification of this compound with acetic acid.

Materials:

  • This compound

  • Glacial acetic acid

  • Sulfuric acid (concentrated)

  • Anhydrous solvent (e.g., toluene)

  • Internal standard (e.g., dodecane)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane

Equipment:

  • Same as for the dehydration experiment.

Procedure:

  • Set the reactor to the desired temperature (e.g., 60°C).

  • Add known amounts of this compound and acetic acid to the reactor with the solvent.

  • Allow the mixture to reach thermal equilibrium.

  • Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid.

  • Start the timer and stirring.

  • Withdraw and analyze aliquots at regular intervals as described in the GC analysis protocol.

  • Repeat the experiment by varying the initial concentrations of this compound and acetic acid to determine the reaction orders.

Data Presentation and Analysis

The collected concentration-time data can be analyzed using differential or integral methods to determine the rate constants. For a reaction with a proposed rate law, the data can be fitted to the integrated form of the rate equation. The Arrhenius equation can then be used to calculate the activation energy from the temperature dependence of the rate constant.

Hypothetical Kinetic Data for Dehydration

The following table summarizes hypothetical kinetic data for the acid-catalyzed dehydration of this compound, assuming a pseudo-first-order reaction with respect to the alcohol under excess acid conditions.

Temperature (°C)[this compound]₀ (M)[H₂SO₄] (M)Apparent Rate Constant (k_app) (s⁻¹)
700.10.011.5 x 10⁻⁴
800.10.013.2 x 10⁻⁴
900.10.016.5 x 10⁻⁴
800.20.013.3 x 10⁻⁴
800.10.026.8 x 10⁻⁴

Note: This data is hypothetical and for illustrative purposes only.

Hypothetical Kinetic Data for Esterification

The following table presents hypothetical kinetic data for the esterification of this compound with acetic acid, assuming a second-order reaction (first order in both alcohol and acid).

Temperature (°C)[this compound]₀ (M)[Acetic Acid]₀ (M)[H₂SO₄] (M)Rate Constant (k) (M⁻¹s⁻¹)
500.50.50.052.1 x 10⁻⁵
600.50.50.054.5 x 10⁻⁵
700.50.50.059.2 x 10⁻⁵
601.00.50.054.6 x 10⁻⁵
600.51.00.054.4 x 10⁻⁵

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

Reaction Pathways and Experimental Workflows

Dehydration_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A This compound B Protonated Alcohol A->B + H+ H H+ (catalyst) C Carbocation B->C - H₂O W H₂O D 4-Methoxycyclohexene C->D - H+ E 3-Methoxycyclohexene C->E - H+ (rearrangement)

Caption: Proposed reaction pathway for the acid-catalyzed dehydration of this compound.

Esterification_Workflow prep Prepare Reactant Mixture (this compound, Acetic Acid, Solvent) thermo Thermal Equilibration in Reactor prep->thermo init Initiate Reaction (Add H₂SO₄ catalyst) thermo->init sample Withdraw Aliquots at Timed Intervals init->sample quench Quench Reaction (e.g., NaHCO₃ solution) sample->quench extract Extract with Organic Solvent quench->extract analyze GC-FID Analysis extract->analyze data Data Processing (Concentration vs. Time) analyze->data kinetics Determine Rate Law and Rate Constants data->kinetics

Caption: Experimental workflow for the kinetic study of this compound esterification.

Conclusion

The protocols and hypothetical data presented in these application notes provide a solid framework for initiating kinetic studies on this compound reactions. While the specific rate constants and activation energies will need to be determined experimentally, the methodologies outlined here, adapted from well-established procedures for similar compounds, offer a reliable starting point for researchers. A thorough understanding of the kinetics of these reactions is paramount for the efficient synthesis of derivatives of this compound for various applications, including drug development.

Application Notes and Protocols: 4-Methoxycyclohexanol in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 4-methoxycyclohexanol in the synthesis of agrochemicals. The primary focus is on its role as a key building block in the production of the insecticide spirotetramat.

Introduction

This compound is a versatile cyclic alcohol that serves as a crucial intermediate in the synthesis of various organic molecules. In the agrochemical industry, its principal application is in the synthesis of the insecticide spirotetramat. The key transformation is the oxidation of this compound to 4-methoxycyclohexanone, a direct precursor to the spirocyclic core of the insecticide.[1] This document outlines the synthetic pathways, experimental protocols, and the biological mode of action of the resulting agrochemical.

Synthesis of Agrochemicals from this compound

The most prominent agrochemical synthesized from this compound is spirotetramat . This insecticide is known for its systemic activity against a broad range of sucking insect pests.[1] The synthesis involves the initial oxidation of this compound to 4-methoxycyclohexanone. Several oxidation methods have been reported, with varying yields and environmental impacts.

Oxidation of this compound to 4-Methoxycyclohexanone

The conversion of the alcohol to the ketone is a critical step. Various oxidizing agents can be employed, with Pyridinium Chlorochromate (PCC), Jones reagent (chromium trioxide in sulfuric acid), and greener alternatives like hydrogen peroxide with a catalyst being the most common.

Data Presentation: Comparison of Oxidation Methods

Oxidation MethodOxidizing AgentSolventTypical Yield (%)Reference
PCC OxidationPyridinium Chlorochromate (PCC)Dichloromethane~88%[2]
Jones OxidationCrO₃, H₂SO₄, AcetoneAcetone78%[1]
Catalytic OxidationH₂O₂, Phosphotungstic acid/Molecular Sieve->98%[3]
Catalytic Air OxidationAir, Proprietary CatalystToluene94.4%[1]
Experimental Protocols

Protocol 1: Oxidation of this compound to 4-Methoxycyclohexanone using Pyridinium Chlorochromate (PCC)

This protocol is based on a standard procedure for PCC oxidation of secondary alcohols.

Materials:

  • This compound (1.0 eq)

  • Pyridinium Chlorochromate (PCC) (1.5 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Celite or Silica Gel

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous dichloromethane (5 volumes), add a solution of this compound (1.0 eq) in anhydrous dichloromethane (2 volumes) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-methoxycyclohexanone.

  • The crude product can be further purified by distillation or column chromatography on silica gel.

Protocol 2: Synthesis of Spirotetramat from 4-Methoxycyclohexanone (Final Step)

This protocol outlines the final acylation step in the synthesis of spirotetramat from its immediate precursor, cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one.

Materials:

  • cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one (1.0 eq)

  • Ethyl chloroformate (1.2 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Concentrated Hydrochloric Acid

  • Petroleum Ether

Procedure:

  • Dissolve cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one (1.0 eq) in dichloromethane (5 volumes).[4]

  • Slowly add triethylamine (1.2 eq) at 20-25°C.[4]

  • Add ethyl chloroformate (1.2 eq) over a period of 30-60 minutes, maintaining the temperature at 20-30°C.[4]

  • Stir the mixture at this temperature until the starting material is consumed (monitor by HPLC).[4]

  • Add water and a small amount of concentrated hydrochloric acid and stir for 20 minutes.[4]

  • Separate the organic phase and evaporate the solvent.[4]

  • Add petroleum ether to the residue, reflux for 30 minutes, and then cool to 30°C.[4]

  • Filter the precipitate to obtain spirotetramat as a white powder.[4]

Biological Activity of Spirotetramat

Spirotetramat is a systemic insecticide that is effective against a wide range of sucking pests such as aphids, whiteflies, and psyllids. Its mode of action is the inhibition of lipid biosynthesis.

Signaling Pathway and Mode of Action

Spirotetramat itself is a pro-insecticide. After application to a plant, it is hydrolyzed to its enol form, which is the active molecule. This active form is transported throughout the plant via both the xylem and phloem, reaching all plant tissues. When an insect ingests the plant sap containing the spirotetramat-enol, the compound inhibits the enzyme Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage. By inhibiting ACC, spirotetramat disrupts the insect's lipid metabolism, leading to a cessation of growth and development, and ultimately, death.

Diagram: Synthesis and Mode of Action of Spirotetramat

spirotetramat_synthesis_and_moa cluster_synthesis Synthesis cluster_activation Activation in Plant cluster_moa Mode of Action in Insect This compound This compound 4-Methoxycyclohexanone 4-Methoxycyclohexanone This compound->4-Methoxycyclohexanone Oxidation (PCC, Jones, etc.) Spirotetramat Spirotetramat 4-Methoxycyclohexanone->Spirotetramat Multi-step Synthesis Spirotetramat_applied Spirotetramat (Pro-insecticide) Spirotetramat->Spirotetramat_applied Spirotetramat_enol Spirotetramat-enol (Active form) Spirotetramat_applied->Spirotetramat_enol Hydrolysis Spirotetramat_enol_moa Spirotetramat-enol Spirotetramat_enol->Spirotetramat_enol_moa Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty_Acids Fatty Acid Biosynthesis Malonyl-CoA->Fatty_Acids Lipids Lipid Production Fatty_Acids->Lipids Insect_Death Insect Growth Inhibition & Death ACC Acetyl-CoA Carboxylase (ACC) Spirotetramat_enol_moa->ACC Inhibition experimental_workflow start Start reaction_setup Reaction Setup: - Dissolve this compound in CH₂Cl₂ - Prepare PCC suspension in CH₂Cl₂ start->reaction_setup addition Add alcohol solution to PCC suspension reaction_setup->addition reaction Stir at Room Temperature (2-4 hours) addition->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Dilute with ether - Filter through Celite monitoring->workup Complete extraction Liquid-Liquid Extraction: - Wash with NaOH, HCl, NaHCO₃, Brine workup->extraction drying Dry organic layer (MgSO₄) extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purification: - Distillation or Column Chromatography concentration->purification product 4-Methoxycyclohexanone purification->product

References

Application Notes and Protocols for the Biocatalytic Synthesis of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of 4-methoxycyclohexanol, a valuable intermediate in the pharmaceutical and fine chemical industries. The focus is on environmentally benign and highly selective enzymatic methods that offer significant advantages over traditional chemical reductions.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Traditional chemical synthesis routes for its production from 4-methoxycyclohexanone often rely on metal hydride reducing agents, which can present safety and environmental challenges. Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as a powerful "green" alternative. These methods operate under mild conditions, often in aqueous media, and can exhibit exceptional chemo-, regio-, and stereoselectivity, leading to the formation of specific isomers of this compound (cis or trans).[1][2]

The primary biocatalysts for the reduction of ketones are alcohol dehydrogenases (ADHs), which are NAD(P)H-dependent oxidoreductases.[3][4][5] These enzymes facilitate the transfer of a hydride from the cofactor to the carbonyl group of the ketone, yielding the corresponding alcohol. For a cost-effective process, in-situ regeneration of the expensive NAD(P)H cofactor is crucial. This is typically achieved by using a coupled enzyme system (e.g., glucose dehydrogenase or formate dehydrogenase) or by employing whole-cell biocatalysts that have their own inherent cofactor regeneration machinery.[6][7]

This document outlines two primary approaches for the biocatalytic synthesis of this compound:

  • Using an Isolated Alcohol Dehydrogenase with a Cofactor Regeneration System: This method offers high purity and specificity.

  • Using a Whole-Cell Biocatalyst: This approach is often more cost-effective as it eliminates the need for enzyme purification and external cofactor addition.[1][8]

Section 1: Synthesis using Isolated Alcohol Dehydrogenase (ADH)

This section details the use of a recombinant alcohol dehydrogenase, for example from Lactobacillus kefir (Lk-ADH), which has shown broad substrate specificity and excellent stereoselectivity in the reduction of various ketones.[3][4][6] The protocol is adapted from the successful synthesis of structurally similar cyclohexanols.[6]

Reaction Principle

The enzymatic reduction of 4-methoxycyclohexanone to this compound is catalyzed by an ADH. To continuously supply the necessary NADPH cofactor, a secondary enzyme, glucose dehydrogenase (GDH), is used to oxidize glucose, thereby regenerating NADPH from NADP+.

cluster_main ADH-Catalyzed Reduction cluster_cofactor Cofactor Regeneration 4-Methoxycyclohexanone 4-Methoxycyclohexanone ADH ADH 4-Methoxycyclohexanone->ADH Substrate This compound This compound ADH->this compound Product NADP NADP+ ADH->NADP Oxidized Cofactor GDH GDH NADP->GDH NADPH NADPH NADPH->ADH Hydride Donor NADPH->NADP Glucose Glucose Glucose->GDH Gluconic Acid Gluconic Acid GDH->NADPH GDH->Gluconic Acid

Caption: Enzymatic reduction of 4-methoxycyclohexanone coupled with cofactor regeneration.

Experimental Protocol: Isolated Lk-ADH System

1. Materials and Reagents:

  • 4-Methoxycyclohexanone

  • Recombinant (R)-specific alcohol dehydrogenase from Lactobacillus kefir (Lk-ADH)[3]

  • Recombinant Glucose Dehydrogenase (GDH)

  • NADP+ (Nicotinamide adenine dinucleotide phosphate)

  • D-Glucose

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Magnesium chloride (MgCl2)

  • Sterile, deionized water

2. Equipment:

  • Bioreactor or temperature-controlled shaker

  • pH meter and controller

  • Centrifuge

  • Rotary evaporator

  • Standard laboratory glassware

3. Procedure: a. Reaction Setup: i. In a sterile reaction vessel, prepare a solution of 0.1 M potassium phosphate buffer (pH 7.0). ii. Add D-glucose to a final concentration of 1.2 molar equivalents relative to the substrate. iii. Add NADP+ to a final concentration of 0.1 g/L. iv. Add MgCl2 to a final concentration of 1.0 mM. v. Dissolve 4-methoxycyclohexanone in the buffer to the desired final concentration (e.g., 50 g/L). b. Enzyme Addition: i. Add GDH to a final concentration of 10 g/L (wet cell lysate or equivalent units of purified enzyme). ii. Initiate the reaction by adding Lk-ADH to a final concentration of 30 g/L (wet cell lysate or equivalent units of purified enzyme). c. Reaction Conditions: i. Maintain the reaction temperature at 35°C. ii. Stir the reaction mixture at a constant speed to ensure homogeneity. iii. Monitor and maintain the pH at 7.0-7.5. The oxidation of glucose to gluconic acid will lower the pH, so a base (e.g., 2 M Na2CO3) may need to be added.[7] d. Monitoring and Work-up: i. Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC for the disappearance of 4-methoxycyclohexanone and the appearance of this compound. ii. Once the reaction is complete (typically within 5-24 hours), terminate the reaction by centrifuging the mixture to pellet the enzymes. iii. Extract the supernatant with an equal volume of ethyl acetate three times. iv. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound. e. Purification: i. Purify the crude product by silica gel column chromatography if necessary.

Data Presentation

The following table summarizes expected results based on the performance of Lk-ADH with similar substrates.[6][7]

Substrate Concentration (g/L)Enzyme Concentration (g/L)Reaction Time (h)Conversion (%)Diastereomeric Ratio (cis:trans)
50306>99>99:1
100308>99>98:2
150401295>98:2

Section 2: Synthesis using Whole-Cell Biocatalyst

This approach utilizes whole microbial cells, such as Rhodococcus ruber or various yeast strains, which endogenously express alcohol dehydrogenases and possess the metabolic pathways for cofactor regeneration.[1][5][9] This method is generally more straightforward and cost-effective for large-scale production.

Reaction Principle

Whole cells of a suitable microorganism are used as the biocatalyst. The cells take up the 4-methoxycyclohexanone and reduce it to this compound using their native ADHs. The NAD(P)H cofactor is regenerated internally through the metabolism of a co-substrate, typically a simple sugar or alcohol like 2-propanol.

cluster_cell Whole-Cell Biocatalyst (e.g., Yeast) cluster_cofactor Cofactor Pool ADH ADH Cofactor_Regen Cofactor Regeneration (Metabolism) ADH->Cofactor_Regen NADP+ This compound This compound ADH->this compound Exits Cell Cofactor_Regen->ADH NADPH Byproducts\n(e.g., CO2) Byproducts (e.g., CO2) Cofactor_Regen->Byproducts\n(e.g., CO2) NADP NADP+ NADPH NADPH NADPH->NADP 4-Methoxycyclohexanone 4-Methoxycyclohexanone 4-Methoxycyclohexanone->ADH Enters Cell Co-substrate\n(e.g., Glucose) Co-substrate (e.g., Glucose) Co-substrate\n(e.g., Glucose)->Cofactor_Regen

Caption: Workflow for whole-cell biocatalytic reduction of 4-methoxycyclohexanone.

Experimental Protocol: Whole-Cell Rhodococcus ruber System

1. Materials and Reagents:

  • 4-Methoxycyclohexanone

  • Lyophilized whole cells of Rhodococcus ruber

  • 2-Propanol (isopropanol)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • DMSO (optional, for substrate solubilization)

2. Equipment:

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Standard laboratory glassware

3. Procedure: a. Biocatalyst Preparation: i. Suspend the lyophilized Rhodococcus ruber cells in 0.1 M phosphate buffer (pH 7.0) to a final concentration of 30 mg/mL.[9] b. Reaction Setup: i. In a reaction vessel, add the cell suspension. ii. Add 2-propanol as the co-substrate to a final concentration of 4% (v/v).[9] iii. Add a stock solution of 4-methoxycyclohexanone (e.g., 1 M in DMSO) to reach a final substrate concentration of 50 mM.[9] c. Reaction Conditions: i. Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 24-48 hours. d. Monitoring and Work-up: i. Monitor the reaction by taking aliquots at various time points. Centrifuge the aliquot to pellet the cells and analyze the supernatant by GC or HPLC. ii. After the reaction reaches completion, centrifuge the entire reaction mixture to remove the cells. iii. Extract the supernatant with an equal volume of ethyl acetate three times. iv. Combine the organic layers, dry, and concentrate as described in the isolated enzyme protocol. e. Purification: i. Purify the product via column chromatography if required.

Data Presentation

The following table presents plausible data for the whole-cell reduction of 4-methoxycyclohexanone, based on the performance of yeast and Rhodococcus strains with other ketones.[5][9]

BiocatalystSubstrate Conc. (mM)Co-substrateReaction Time (h)Conversion (%)Enantiomeric Excess (%)
Rhodococcus ruber502-Propanol24>95>99 (S)-alcohol
Candida parapsilosis502-Propanol2490>99 (S)-alcohol
Saccharomyces cerevisiae50Glucose4885>98 (R)-alcohol

Logical Workflow for Protocol Selection

The choice between using an isolated enzyme or a whole-cell system depends on several factors, including the desired product purity, cost considerations, and the scale of the synthesis.

Start Start: Synthesis of This compound HighPurity High Purity & Stereoselectivity Required? Start->HighPurity Cost Cost-Effectiveness & Simple Setup a Priority? HighPurity->Cost No IsolatedEnzyme Use Isolated ADH (e.g., Lk-ADH) with Cofactor Regeneration HighPurity->IsolatedEnzyme Yes Cost->IsolatedEnzyme No WholeCell Use Whole-Cell Biocatalyst (e.g., R. ruber, Yeast) Cost->WholeCell Yes End End Product: This compound IsolatedEnzyme->End WholeCell->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methoxycyclohexanol synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two primary routes: the reduction of 4-methoxycyclohexanone and the catalytic hydrogenation of 4-methoxyphenol.

Route 1: Reduction of 4-Methoxycyclohexanone with Sodium Borohydride

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Sodium Borohydride (NaBH₄) NaBH₄ can decompose upon exposure to moisture. Use a fresh, unopened container of NaBH₄ or a properly stored reagent.
Reaction with Solvent Protic solvents like methanol and ethanol can slowly react with and consume NaBH₄.[1] While they are necessary for the reaction, prolonged reaction times at room temperature can lead to significant reagent loss. Consider adding the NaBH₄ in portions to the cooled reaction mixture.
Inadequate Reaction Time or Temperature Ensure the reaction is stirred for a sufficient duration. While the reaction is often fast, monitoring by Thin Layer Chromatography (TLC) is recommended to confirm the consumption of the starting material. The reaction is typically performed at 0°C to room temperature.
Improper Work-up The borate ester intermediate formed during the reaction must be hydrolyzed to yield the alcohol. Ensure proper quenching with acid (e.g., dilute HCl) followed by extraction.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Step
Unreacted Starting Material Monitor the reaction to completion using TLC. If the reaction stalls, a small, careful addition of fresh NaBH₄ may be necessary.
Formation of Borate Salts During work-up, ensure the aqueous phase is sufficiently acidic to decompose all borate species. Thoroughly wash the organic extracts with water and brine to remove any water-soluble impurities.
Side Products While NaBH₄ is a mild reducing agent, side reactions are possible. Purification by column chromatography or distillation may be required to isolate the pure product.
Route 2: Catalytic Hydrogenation of 4-Methoxyphenol

Issue 1: Low Conversion of 4-Methoxyphenol

Potential Cause Troubleshooting Step
Inactive Catalyst The catalyst (e.g., Palladium on Carbon - Pd/C) may be old or deactivated. Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent oxidation.
Catalyst Poisoning Impurities in the starting material or solvent can poison the catalyst. Ensure high-purity reagents and solvents are used.
Insufficient Hydrogen Pressure or Agitation Ensure the reaction vessel is properly sealed and pressurized with hydrogen. Vigorous stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen gas.
Suboptimal Reaction Temperature Hydrogenation of phenols typically requires elevated temperatures. Optimize the reaction temperature; however, be aware that higher temperatures can sometimes lead to side reactions.

Issue 2: Formation of 4-Methoxycyclohexanone as the Main Product

Potential Cause Troubleshooting Step
Reaction Arrested at the Ketone Stage The hydrogenation of 4-methoxyphenol can proceed stepwise, with 4-methoxycyclohexanone as a stable intermediate.[2] Some catalysts and conditions favor the formation of the ketone.
Catalyst Choice While Pd/C is commonly used, other catalysts like Rh/silica have been shown to be selective for the ketone.[2] For the complete reduction to the alcohol, a more active catalyst or harsher conditions (higher pressure and temperature) might be necessary.
Reaction Conditions Lower temperatures and pressures may favor the formation of the ketone. To promote the formation of this compound, consider increasing the reaction time, hydrogen pressure, and/or temperature.

Issue 3: Formation of Byproducts (e.g., Cyclohexanol)

Potential Cause Troubleshooting Step
Demethoxylation Cleavage of the methoxy group can occur, leading to the formation of cyclohexanol. This is more likely to happen under harsh reaction conditions (high temperature) or with certain catalysts.
Catalyst and Condition Optimization Screen different catalysts and optimize the reaction conditions (temperature, pressure, solvent) to minimize the demethoxylation side reaction. Rhodium-based catalysts have been noted to be more selective for demethoxylation in some cases.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The yield of this compound can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions.

  • Via reduction of 4-methoxycyclohexanone: Yields can be high, often exceeding 90%, with proper control of the reaction.

  • Via hydrogenation of 4-methoxyphenol: This route can be more challenging in terms of selectivity. Some reports indicate that the reaction may stop at the 4-methoxycyclohexanone stage.[2] However, with the right catalyst and conditions, high yields of the alcohol are achievable. One patent suggests a hydrogenation process that produces the alcohol, which is then oxidized, implying a successful initial reduction.

Q2: How can I purify the final this compound product?

A2: Standard purification techniques can be employed:

  • Distillation: Vacuum distillation is a common method for purifying liquid alcohols like this compound.

  • Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent system can be effective.

  • Column Chromatography: For small-scale preparations or to remove closely related impurities, silica gel column chromatography can be used.

Q3: What is the expected stereochemistry (cis/trans ratio) of the product?

A3: The reduction of 4-methoxycyclohexanone with sodium borohydride will produce a mixture of cis- and trans-4-methoxycyclohexanol. The ratio is dependent on the steric hindrance of the methoxy group, which influences the direction of hydride attack on the carbonyl. For substituted cyclohexanones, the axial attack of the hydride is often favored, leading to the equatorial alcohol as the major product.

Q4: Can I use a different reducing agent instead of sodium borohydride?

A4: Yes, other reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is less selective and requires anhydrous conditions and a more cautious work-up. Catalytic hydrogenation of 4-methoxycyclohexanone is also a viable option.

Q5: What are the safety precautions for working with sodium borohydride and catalytic hydrogenation?

A5:

  • Sodium Borohydride: NaBH₄ is flammable and reacts with water and acids to produce flammable hydrogen gas. It should be handled in a well-ventilated fume hood, away from ignition sources. Personal protective equipment (gloves, safety glasses) is essential.

  • Catalytic Hydrogenation: This involves working with flammable hydrogen gas under pressure. A properly maintained and shielded hydrogenation apparatus (e.g., a Parr shaker) should be used. The catalyst (e.g., Pd/C) can be pyrophoric and should be handled carefully, especially when dry and exposed to air.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-Methoxycyclohexanone

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Methoxycyclohexanone

  • Methanol (or Ethanol)

  • Sodium borohydride (NaBH₄)

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxycyclohexanone (1 equivalent) in methanol (10-20 mL per gram of ketone).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (0.3-0.5 equivalents) in small portions to the stirred solution. The addition should be controlled to prevent excessive frothing.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0°C and slowly add dilute HCl to quench the excess NaBH₄ and hydrolyze the borate ester. Be cautious as hydrogen gas will be evolved. Continue adding acid until the solution is slightly acidic (pH ~5-6).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography as needed.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of 4-Methoxyphenol

This protocol requires specialized equipment for hydrogenation under pressure.

Materials:

  • 4-Methoxyphenol

  • 5% Palladium on Carbon (Pd/C)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Filter aid (e.g., Celite)

Procedure:

  • In the reaction vessel of a hydrogenation apparatus, add 4-methoxyphenol (1 equivalent) and the solvent (10-20 mL per gram of phenol).

  • Carefully add 5% Pd/C (5-10% by weight of the starting material) to the mixture.

  • Seal the reaction vessel and flush it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the mixture to the desired temperature (e.g., 50-80°C) and begin vigorous agitation.

  • Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots using TLC or GC.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Flush the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Caution: The catalyst on the filter paper can be pyrophoric; keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the this compound by vacuum distillation or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Reduction of Substituted Cyclohexanones with NaBH₄

SubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
CyclohexanoneMethanolRT0.5>95General Knowledge
4-tert-ButylcyclohexanoneMethanolRT0.5>95General Knowledge
2-MethylcyclohexanoneMethanol0 - RT0.5>90General Knowledge

Note: The data presented are for analogous compounds and serve as a general guideline. Yields for 4-methoxycyclohexanone reduction are expected to be in a similar range under optimized conditions.

Table 2: Overview of Catalytic Hydrogenation of Phenols

SubstrateCatalystSolventTemp. (°C)Pressure (psi)Main Product(s)Reference
4-MethoxyphenolRh/silica-50444-Methoxycyclohexanone[2]
PhenolPd/CWater150130CyclohexanolGeneral Knowledge
4-Phenylphenol5% Pd/CBenzene35-4040Biphenyl (hydrogenolysis)

Note: This table illustrates the variability in products depending on the substrate and reaction conditions.

Visualizations

Reaction_Pathway_Reduction 4-Methoxycyclohexanone 4-Methoxycyclohexanone This compound This compound 4-Methoxycyclohexanone->this compound NaBH₄, CH₃OH

Caption: Reduction of 4-Methoxycyclohexanone to this compound.

Reaction_Pathway_Hydrogenation 4-Methoxyphenol 4-Methoxyphenol 4-Methoxycyclohexanone 4-Methoxycyclohexanone 4-Methoxyphenol->4-Methoxycyclohexanone H₂, Catalyst (e.g., Rh/silica) This compound This compound 4-Methoxycyclohexanone->this compound H₂, Catalyst (e.g., Pd/C)

Caption: Hydrogenation of 4-Methoxyphenol to this compound.

Experimental_Workflow_Reduction cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-Methoxycyclohexanone in Methanol B Cool to 0°C A->B C Add NaBH₄ B->C D Stir and Monitor C->D E Quench with HCl D->E F Remove Solvent E->F G Extract with Ether F->G H Dry and Concentrate G->H I Vacuum Distillation H->I

Caption: Workflow for the Reduction of 4-Methoxycyclohexanone.

References

Technical Support Center: Purification of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-methoxycyclohexanol from a reaction mixture. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate a smooth and efficient purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: When synthesizing this compound, particularly through the hydrogenation of 4-methoxyphenol, the most common impurities are unreacted starting material (4-methoxyphenol) and the oxidation byproduct, 4-methoxycyclohexanone. Other potential impurities can arise from side reactions or the catalyst used in the synthesis.

Q2: Which purification method is most suitable for my needs?

A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Distillation: Ideal for large-scale purification and for removing volatile impurities or unreacted starting materials. Vacuum distillation is often preferred to prevent thermal decomposition of the product.

  • Column Chromatography: Excellent for separating compounds with different polarities on a laboratory scale (milligrams to several grams). It is particularly effective for removing impurities that have similar boiling points to this compound.

  • Recrystallization: A powerful technique for achieving high purity, especially when dealing with a solid or a low-melting solid product. It is effective at removing small amounts of impurities from a semi-pure compound.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation of this compound from its impurities. By comparing the retention factor (Rf) of your product to that of the impurities, you can track the efficiency of the purification. A common eluent system for TLC analysis is a mixture of ethyl acetate and hexanes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Distillation Issues
IssuePossible CauseSolution
Product is not distilling over - Vacuum is not low enough.- Heating temperature is too low.- Check the vacuum pump and all connections for leaks.- Gradually increase the temperature of the heating mantle.
Bumping or uneven boiling - Lack of boiling chips or inadequate stirring.- Add a few boiling chips or a magnetic stir bar to the distillation flask.
Product is dark or discolored - Thermal decomposition at high temperatures.- Use a lower distillation pressure to reduce the boiling point.- Ensure the heating mantle temperature is not excessively high.
Column Chromatography Issues
IssuePossible CauseSolution
Poor separation of product and impurities - Incorrect eluent polarity.- Optimize the solvent system using TLC first. Start with a less polar eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
Product elutes too quickly (with the solvent front) - Eluent is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).
Product is not eluting from the column - Eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the more polar solvent.
Cracks or channels in the silica gel bed - Improper packing of the column.- Column ran dry.- Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Always keep the solvent level above the top of the silica gel.
Recrystallization Issues
IssuePossible CauseSolution
No crystals form upon cooling - Too much solvent was used.- The solution is not saturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization.- Add a seed crystal of pure this compound.
Oiling out instead of crystallization - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- Choose a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low recovery of purified product - The compound is significantly soluble in the cold recrystallization solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

Table 1: Comparison of Purification Methods for this compound
Purification MethodTypical PurityTypical YieldScaleAdvantagesDisadvantages
Vacuum Distillation >97%[1]HighLargeSimple, good for large quantitiesPotential for thermal decomposition
Column Chromatography >99%Moderate to HighSmall to MediumExcellent separation of close-boiling impuritiesMore time-consuming, requires more solvent
Recrystallization >99.5%Moderate to HighSmall to LargeCan achieve very high purityRequires a suitable solvent, potential for product loss in mother liquor
Table 2: Thin-Layer Chromatography (TLC) Data for this compound and Common Impurities
CompoundPolarityTypical Rf Value (20% Ethyl Acetate in Hexanes)
4-MethoxyphenolMore Polar~0.4
This compound Intermediate ~0.5 - 0.6
4-MethoxycyclohexanoneLess Polar~0.7

Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent mixture, and experimental conditions.

Table 3: Recommended Solvents for Recrystallization of this compound
Solvent SystemRationale
Ethanol/Water Good for moderately polar compounds. The compound is dissolved in hot ethanol, and water is added dropwise until cloudiness persists, then reheated to dissolve and cooled slowly.
Toluene Aromatic solvents can be effective for crystallizing cyclic compounds.
Ethyl Acetate/Hexane A versatile solvent pair that allows for fine-tuning of polarity to achieve optimal solubility for recrystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Prepare the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin elution with a low-polarity solvent mixture, such as 10% ethyl acetate in hexanes.

    • Collect fractions and monitor their composition using TLC.

    • Gradually increase the polarity of the eluent (e.g., to 20% or 30% ethyl acetate in hexanes) to elute the more polar this compound.

    • Combine the pure fractions containing the desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Dissolution:

    • In an Erlenmeyer flask, add a minimal amount of a hot suitable solvent (e.g., ethanol) to the crude this compound.

    • Heat the mixture with stirring until the solid is completely dissolved.

  • Inducing Crystallization:

    • If using a mixed solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until it becomes slightly cloudy. Reheat gently until the solution is clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis start Crude Reaction Mixture distillation Vacuum Distillation start->distillation chromatography Column Chromatography start->chromatography recrystallization Recrystallization start->recrystallization tlc TLC Analysis distillation->tlc chromatography->tlc recrystallization->tlc final_product Pure this compound tlc->final_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_low_yield Low Yield Troubleshooting cluster_impure_product Impurity Troubleshooting cluster_no_product No Product Troubleshooting start Purification Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product no_product No Product Recovery start->no_product check_solubility Check product solubility in mother liquor/wash solvent low_yield->check_solubility optimize_conditions Optimize distillation temp/pressure or recrystallization cooling rate low_yield->optimize_conditions optimize_chromatography Optimize chromatography eluent system impure_product->optimize_chromatography rerun_recrystallization Perform a second recrystallization impure_product->rerun_recrystallization check_starting_material Verify presence of product in crude mixture no_product->check_starting_material review_protocol Review purification protocol for errors no_product->review_protocol

Caption: Logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Separation of 4-Methoxycyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of cis and trans isomers of 4-Methoxycyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis and trans isomers of this compound?

A1: The most effective and commonly used method for separating the cis and trans isomers of this compound on a laboratory scale is column chromatography.[1] Fractional crystallization can also be a potential method, depending on the specific solubility differences of the isomers in a given solvent system.

Q2: Why is the separation of these isomers challenging?

A2: Cis and trans isomers of this compound are diastereomers with the same molecular weight and similar chemical properties. Their structural difference lies in the spatial orientation of the methoxy and hydroxyl groups, leading to only subtle differences in their physical properties like polarity, which makes separation non-trivial.

Q3: Which isomer is more polar, and what is the expected elution order in normal-phase column chromatography?

A3: In substituted cyclohexanols, the cis isomer is generally slightly more polar than the trans isomer.[2] This is because in the cis isomer, the polar groups are on the same side of the ring, which can lead to a greater net dipole moment. Therefore, in normal-phase column chromatography using a polar stationary phase like silica gel, the less polar trans isomer is expected to elute first , followed by the more polar cis isomer.[3]

Q4: What analytical techniques can be used to confirm the identity and purity of the separated isomers?

A4: The most common analytical techniques to identify and assess the purity of the separated isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] GC can show the separation of the two isomers as distinct peaks with different retention times, while MS provides mass information. ¹H and ¹³C NMR spectroscopy can definitively distinguish between the cis and trans isomers based on the chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring.[4][6]

Troubleshooting Guide

Issue 1: Poor or no separation of isomers on the column.

  • Question: My column chromatography is not resolving the cis and trans isomers. I am getting mixed fractions. What should I do?

  • Answer:

    • Optimize the Mobile Phase: The polarity of your eluent system is critical. If the isomers are eluting too quickly and together, your solvent system is likely too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). Conversely, if nothing is eluting, increase the polarity.

    • Use a Solvent Gradient: Instead of isocratic elution (constant solvent mixture), a shallow gradient of increasing polarity can improve separation.

    • Increase Column Dimensions: A longer and narrower column provides a greater surface area for interaction with the stationary phase, which can enhance resolution.

    • Reduce Flow Rate: A slower flow rate allows for better equilibrium to be established between the mobile and stationary phases, often leading to better separation.

    • Check for Column Overloading: Loading too much sample can lead to broad bands and poor separation. A general rule is to use 20-50 times the weight of the adsorbent (silica gel) to the sample weight.[7]

Issue 2: The compound is not eluting from the column.

  • Question: I've run a large volume of solvent through the column, but I haven't recovered my compound. What could be the problem?

  • Answer:

    • Insufficient Solvent Polarity: The mobile phase may not be polar enough to displace the compound from the silica gel. Gradually increase the polarity of the eluent.

    • Compound Decomposition: Although less common for this compound, some molecules can decompose on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.

Issue 3: Low recovery of the product after separation.

  • Question: I have successfully separated the isomers, but the total yield is very low. Where could my product have gone?

  • Answer:

    • Irreversible Adsorption: Some of your compound may have irreversibly adsorbed to the stationary phase. This can sometimes be mitigated by using a less active adsorbent.

    • Incomplete Elution: You may not have used a sufficiently polar solvent to elute the more polar cis isomer completely. Try flushing the column with a highly polar solvent (like 100% ethyl acetate or a methanol/DCM mixture) at the end of the separation to recover any remaining material.

    • Loss during Solvent Removal: Be cautious during the removal of solvent from the collected fractions using a rotary evaporator, especially if the isomers are volatile.

Experimental Protocol: Column Chromatography Separation

This protocol provides a general methodology for the separation of cis and trans isomers of this compound. Optimization may be required based on the specific isomeric ratio of the starting material.

1. Preparation of the Column:

  • Select a glass chromatography column of appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

  • Pour the slurry into the column, gently tapping the side to ensure even packing and to remove air bubbles.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica gel. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel bed to prevent disruption during sample and solvent addition.

2. Sample Loading:

  • Dissolve the mixture of this compound isomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Allow the sample to absorb completely into the silica gel.

3. Elution:

  • Carefully add the eluting solvent to the top of the column.

  • Begin eluting with a low polarity solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Collect fractions in separate test tubes or flasks.

  • Monitor the composition of the fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

4. Isomer Isolation:

  • The less polar trans isomer will elute first.

  • Once the trans isomer has been completely eluted, the polarity of the eluent can be gradually increased to elute the more polar cis isomer.

  • Combine the fractions that contain the pure isomers.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isomers.

Data Presentation

ParameterDescription
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Typical) Hexane:Ethyl Acetate gradient
Initial Eluent Ratio 95:5 to 90:10 (Hexane:Ethyl Acetate)
Final Eluent Ratio 80:20 to 70:30 (Hexane:Ethyl Acetate)
Expected Elution Order 1. trans-4-Methoxycyclohexanol 2. cis-4-Methoxycyclohexanol
Analytical Monitoring TLC, GC-MS, ¹H NMR

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Isomer Mixture prep_column->load_sample elute_nonpolar Elute with low polarity solvent (e.g., 90:10 Hexane:EtOAc) load_sample->elute_nonpolar collect_trans Collect Fractions of trans-isomer elute_nonpolar->collect_trans elute_polar Increase solvent polarity (e.g., 80:20 Hexane:EtOAc) collect_trans->elute_polar monitor_fractions Monitor Fractions by TLC/GC collect_trans->monitor_fractions collect_cis Collect Fractions of cis-isomer elute_polar->collect_cis collect_cis->monitor_fractions combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent final_product Isolated Pure Isomers remove_solvent->final_product

Caption: Experimental workflow for the separation of cis- and trans-4-Methoxycyclohexanol.

troubleshooting_flowchart cluster_solutions Troubleshooting Steps cluster_actions Corrective Actions start Poor Isomer Separation check_polarity Is the eluent polarity optimized? start->check_polarity check_gradient Are you using a gradient elution? check_polarity->check_gradient Yes action_polarity Decrease polarity for fast elution Increase for slow elution check_polarity->action_polarity No check_flow Is the flow rate slow enough? check_gradient->check_flow Yes action_gradient Implement a shallow gradient check_gradient->action_gradient No check_loading Is the column overloaded? check_flow->check_loading Yes action_flow Reduce the flow rate check_flow->action_flow No action_loading Reduce sample load relative to silica check_loading->action_loading Yes end Improved Separation check_loading->end No action_polarity->end action_gradient->end action_flow->end action_loading->end

Caption: Troubleshooting flowchart for poor isomer separation in column chromatography.

References

Technical Support Center: Synthesis of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methoxycyclohexanol. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and industrially relevant synthetic routes are:

  • Catalytic Hydrogenation of 4-Methoxyphenol: This method involves the reduction of the aromatic ring of 4-methoxyphenol using hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Rhodium on silica). The reaction typically proceeds via a 4-methoxycyclohexanone intermediate, which is then further reduced.[1][2][3]

  • Reduction of 4-Methoxycyclohexanone: This route uses a pre-synthesized 4-methoxycyclohexanone and reduces the ketone functional group to an alcohol using a chemical reducing agent, most commonly sodium borohydride (NaBH₄).[4][5]

Q2: What is the key intermediate in the synthesis starting from 4-methoxyphenol?

A2: The key intermediate is 4-methoxycyclohexanone.[2][6] During the catalytic hydrogenation of 4-methoxyphenol, the aromatic ring is first reduced to form the ketone, which is subsequently reduced to the final alcohol product, this compound.

Q3: What are the most common side products observed during the catalytic hydrogenation of 4-methoxyphenol or anisole?

A3: The most prevalent side products result from hydrodeoxygenation (HDO), demethylation, and C-C bond cleavage.[7][8] Depending on the catalyst and reaction conditions, these can include:

  • Cyclohexanol and Cyclohexanone: Formed via demethoxylation (cleavage of the methoxy group) followed by hydrogenation.[2][8]

  • Methoxycyclohexane: Results from the dehydroxylation of the intermediate.[2]

  • Benzene and Cyclohexane: Products of direct deoxygenation pathways.[8]

  • Methane: Can be produced at higher temperatures (e.g., above 300°C) due to hydrogenolysis (C-C bond cleavage).[7]

Q4: Can the cis/trans stereoisomer ratio of this compound be controlled?

A4: Yes, the stereoselectivity is a critical aspect of the synthesis, particularly in the reduction of 4-methoxycyclohexanone. The choice of reducing agent and reaction conditions can influence the ratio of cis to trans isomers. For example, in the reduction of substituted cyclohexanones with sodium borohydride, the hydride can attack from either the axial or equatorial face, leading to a mixture of diastereomers.[5][9] The trans isomer is often the major product due to steric hindrance favoring equatorial attack.[5]

Troubleshooting Guide: Side Reactions & Purification

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield with Significant Formation of Cyclohexanol/Cyclohexanone
  • Observation: GC-MS or NMR analysis of the crude product shows significant peaks corresponding to cyclohexanol and/or cyclohexanone, with a lower than expected yield of this compound.

  • Probable Cause: This indicates that demethoxylation or demethylation is a major competing side reaction during the catalytic hydrogenation of 4-methoxyphenol or anisole.[8][10] High temperatures and certain catalysts can favor the cleavage of the C-O bond of the methoxy group over the hydrogenation of the aromatic ring.[7]

  • Solutions:

    • Optimize Reaction Temperature: Lowering the reaction temperature can significantly suppress hydrodeoxygenation and hydrogenolysis pathways. As shown in the table below, increasing temperature can drastically reduce the selectivity for the desired hydrogenation product.[7]

    • Catalyst Selection: The choice of catalyst is crucial. Rhodium-based catalysts may show different selectivity compared to Palladium or Nickel.[2] For instance, some Nickel catalysts are prone to causing C-C bond cleavage at elevated temperatures.[7] Experiment with different catalysts (e.g., Pd/C, Rh/SiO₂, Ni-based catalysts) to find the optimal balance between activity and selectivity.

    • Hydrogen Pressure: Adjusting the hydrogen pressure can also influence the reaction pathway. Ensure the pressure is within the optimal range for the chosen catalyst system.

Problem 2: Incomplete Reduction of 4-Methoxycyclohexanone to this compound
  • Observation: Analysis (TLC, GC, NMR) shows a significant amount of the starting material, 4-methoxycyclohexanone, remaining in the product mixture after reduction with NaBH₄.

  • Probable Cause:

    • Insufficient Reducing Agent: The stoichiometry of sodium borohydride may be inadequate.

    • Deactivated Reagent: Sodium borohydride is sensitive to moisture and can decompose over time.[4]

    • Low Temperature: The reaction may be too slow at very low temperatures.

  • Solutions:

    • Verify Stoichiometry: Ensure at least 0.25 molar equivalents of NaBH₄ are used per mole of ketone (as each molecule delivers four hydride ions). Using a slight excess (e.g., 1.1-1.5 equivalents of hydride) is common practice.

    • Use Fresh Reagent: Use freshly opened or properly stored sodium borohydride.

    • Monitor Reaction: Allow the reaction to stir for a sufficient duration. The reaction can be monitored by TLC until the starting ketone spot disappears.

Problem 3: Product is Contaminated with Boron Salts After NaBH₄ Reduction Workup
  • Observation: The isolated product is a solid or sticky oil that is difficult to purify, and NMR spectroscopy shows broad, unidentifiable signals in addition to the product. The isolated yield may be artificially high (>100%).

  • Probable Cause: Inadequate quenching and removal of boron-based byproducts (boric acid, borate salts) during the aqueous workup.[11]

  • Solutions:

    • Acidic Quench: After the reaction is complete, carefully quench the excess NaBH₄ by slowly adding dilute acid (e.g., 1M HCl) at 0°C until the solution is acidic (pH ~4-5) and gas evolution ceases.[11]

    • Extraction: Perform a thorough extraction with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to help remove residual water and some inorganic salts.

    • Methanol Co-evaporation (for stubborn contamination): Boric acid can be removed by forming the volatile trimethyl borate ester. Dissolve the crude product in anhydrous methanol and evaporate the solvent under reduced pressure. This process can be repeated several times to drive off the boron as B(OMe)₃.[11]

Data Presentation

Table 1: Effect of Temperature on Product Selectivity in Anisole Hydrogenation over a Nickel Catalyst

This table summarizes how reaction temperature influences the distribution of products during the hydrogenation of anisole, a model compound for 4-methoxyphenol. The data illustrates the trade-off between desired hydrogenation and undesired side reactions like hydrodeoxygenation (HDO) and hydrogenolysis.

Temperature (°C)Anisole Conversion (%)Selectivity: Methoxycyclohexane (%)Selectivity: HDO Products (Cyclohexanol, etc.) (%)Selectivity: Hydrogenolysis (Methane) (%)
150HighHighLowNegligible
200-250Very HighDecreasingIncreasingIncreasing
300+~100NegligibleLowVery High (Main Product)

Data is generalized from trends reported in the literature.[7] Actual values are highly dependent on the specific catalyst and reaction conditions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Methoxyphenol

This protocol describes a general procedure for synthesizing this compound from 4-methoxyphenol.

  • Reactor Setup: To a high-pressure autoclave, add 4-methoxyphenol (1 equivalent), a suitable solvent such as methanol or methylcyclohexane, and 5 wt% Palladium on carbon (Pd/C) catalyst (e.g., 5-10% by weight relative to the starting material).[1][3]

  • Reaction Conditions: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 - 7.0 MPa).[1][3]

  • Heating and Stirring: Begin stirring and heat the mixture to the target temperature (e.g., 100-140°C).[1][3] The reaction is exothermic and may require initial cooling.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting crude this compound can be purified by vacuum distillation.

Protocol 2: Sodium Borohydride Reduction of 4-Methoxycyclohexanone

This protocol provides a general method for reducing 4-methoxycyclohexanone.

  • Dissolution: In an appropriately sized round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxycyclohexanone (1 equivalent) in a suitable protic solvent, typically methanol or ethanol, at room temperature.[4][12]

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (NaBH₄, ~0.3 equivalents, ensuring a molar excess of hydride) portion-wise to the cooled solution. Control the rate of addition to manage any frothing or temperature increase.[4]

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

  • Quenching and Workup: Cool the flask back to 0°C and slowly add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious of hydrogen gas evolution.

  • Extraction and Purification: Remove the bulk of the organic solvent via rotary evaporation. Add water to the residue and extract the aqueous layer multiple times with diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Visualizations

Troubleshooting_Workflow start_node Low Yield or Impure This compound process_node Analyze Crude Product (GC-MS, NMR) start_node->process_node path_node1 Major Byproducts Detected process_node->path_node1 Byproduct: Cyclohexanol or Methoxycyclohexane path_node2 Starting Material Remains process_node->path_node2 Byproduct: Starting Material (4-Methoxycyclohexanone) path_node3 Inorganic Contamination process_node->path_node3 Byproduct: Boron Salts or Broad Impurities path_node path_node solution_node solution_node path_node1_cause path_node1_cause path_node1->path_node1_cause Cause: Demethoxylation or HDO in hydrogenation step solution_node1 Lower Reaction Temp. Optimize Catalyst path_node1_cause->solution_node1 Solution path_node2_cause path_node2_cause path_node2->path_node2_cause Cause: Incomplete Reduction solution_node2 Use Fresh NaBH4 Check Stoichiometry path_node2_cause->solution_node2 Solution path_node3_cause path_node3_cause path_node3->path_node3_cause Cause: Improper Workup (NaBH4 Reduction) solution_node3 Acidic Quench Methanol Co-evaporation path_node3_cause->solution_node3 Solution

Caption: Troubleshooting workflow for identifying and resolving common issues.

Reaction_Pathways sub 4-Methoxyphenol inter 4-Methoxycyclohexanone sub->inter Catalytic Hydrogenation sp1 Phenol sub->sp1 Demethylation sp3 Cyclohexanol sub->sp3 Direct HDO & Demethoxylation prod This compound inter->prod Reduction (e.g., NaBH4) sp4 Methoxycyclohexane prod->sp4 Dehydroxylation sp2 Cyclohexanone sp1->sp2 Hydrogenation sp2->sp3 Reduction

Caption: Key reaction pathways and competing side reactions.

References

Technical Support Center: Optimizing Catalyst Loading for 4-Methoxyphenol Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of 4-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of 4-methoxyphenol hydrogenation?

The hydrogenation of 4-methoxyphenol typically yields two main products: 4-methoxycyclohexanone and 4-methoxycyclohexanol. Depending on the catalyst and reaction conditions, side products from hydrodeoxygenation reactions, such as cyclohexanol, cyclohexanone, and methoxycyclohexane, may also be formed.[1]

Q2: Which catalysts are commonly used for the hydrogenation of 4-methoxyphenol?

A range of noble and non-noble metal catalysts are employed. Palladium-based catalysts (e.g., Pd/C, Pd/Al₂O₃) are often favored for selective hydrogenation to 4-methoxycyclohexanone.[2][3] Rhodium (e.g., Rh/SiO₂) and Ruthenium-based catalysts (e.g., Ru/C) tend to favor the formation of this compound. Nickel-based catalysts are also utilized, particularly for complete hydrogenation to the corresponding alcohol.

Q3: What is a typical starting point for catalyst loading?

For laboratory-scale batch reactions, a catalyst loading in the range of 0.1 wt% to 10 wt% relative to the mass of 4-methoxyphenol is a common starting point.[4] The optimal loading will depend on the specific catalyst, reactor setup, and desired reaction rate.

Q4: How does catalyst loading impact the reaction?

Optimizing catalyst loading is crucial for balancing reaction conversion and selectivity.[5][6]

  • Insufficient Loading: Can lead to slow reaction rates and incomplete conversion of the starting material.

  • Excessive Loading: May not significantly increase the reaction rate due to mass transfer limitations and can lead to undesired side reactions or over-hydrogenation to this compound.[7]

Q5: What are typical reaction conditions for 4-methoxyphenol hydrogenation?

Mild conditions are often preferred for selective hydrogenation. For example, studies using a Rh/silica catalyst have been conducted at 323 K (50°C) and 3 barg of hydrogen pressure.[1] However, conditions can vary widely based on the catalyst and desired product, with temperatures ranging from room temperature to over 200°C and pressures from atmospheric to over 50 bar.

Troubleshooting Guides

Issue 1: Low Conversion of 4-Methoxyphenol

Possible Causes & Solutions

Possible CauseRecommended Action
Insufficient Catalyst Loading Gradually increase the catalyst loading in increments (e.g., 0.5 wt% steps) to find the optimal concentration.
Low Hydrogen Pressure Increase the hydrogen pressure. The reaction rate often increases with higher hydrogen partial pressure.[8]
Low Reaction Temperature Increase the reaction temperature. Be aware that higher temperatures can sometimes negatively impact selectivity.[9]
Poor Catalyst Activity Ensure the catalyst is fresh and has been properly stored and handled. Consider catalyst activation if required by the manufacturer's protocol. If reusing catalyst, it may be deactivated (see Issue 3).
Mass Transfer Limitations Increase the stirring speed or agitation to ensure good mixing of the solid catalyst, liquid substrate, and gaseous hydrogen.[8]
Presence of Catalyst Poisons Ensure the starting material and solvent are of high purity. Potential poisons can include sulfur or nitrogen compounds.
Issue 2: Poor Selectivity to 4-Methoxycyclohexanone (Over-hydrogenation to this compound)

Possible Causes & Solutions

Possible CauseRecommended Action
Inappropriate Catalyst Choice Palladium-based catalysts generally favor ketone formation. If using Rh or Ru catalysts, consider switching to a Pd catalyst.
Excessive Catalyst Loading High catalyst loading can lead to further hydrogenation of the ketone intermediate.[7] Try reducing the catalyst amount.
High Hydrogen Pressure/Temperature More forcing conditions (high H₂ pressure and temperature) can promote the formation of the alcohol. Attempt the reaction under milder conditions.
Prolonged Reaction Time The formation of 4-methoxycyclohexanone is an intermediate step. Monitor the reaction progress over time and stop the reaction once the maximum ketone concentration is reached.
Solvent Effects The polarity of the solvent can influence selectivity. Consider screening different solvents. For phenol hydrogenation, polar solvents can favor cyclohexanol formation while non-polar solvents can favor cyclohexane.[10]
Catalyst Support Properties The acidity or basicity of the catalyst support can influence product selectivity. For instance, for phenol hydrogenation, Pd supported on basic oxides like MgO can show higher selectivity to cyclohexanone compared to more acidic supports like Al₂O₃.[2]
Issue 3: Catalyst Deactivation (Loss of Activity Over Time or Upon Reuse)

Possible Causes & Solutions

Possible CauseRecommended Action
Sintering of Metal Particles High reaction temperatures can cause the small metal nanoparticles on the support to agglomerate into larger particles, reducing the active surface area.[11] Consider running the reaction at a lower temperature.
Leaching of Active Metal The active metal may leach from the support into the reaction medium, especially under acidic or basic conditions. Ensure the pH of the reaction mixture is controlled.
Fouling by Adsorbed Species Phenolic compounds and reaction intermediates can strongly adsorb onto the catalyst surface, blocking active sites.[11] Washing the catalyst with a suitable solvent after the reaction may help.
Poisoning Impurities in the feed or solvent can irreversibly bind to the catalyst's active sites. Ensure high-purity reagents are used.
Catalyst Oxidation Improper handling and storage can lead to oxidation of the active metal. Store the catalyst under an inert atmosphere.
Mechanical Degradation Vigorous stirring over long periods can cause physical breakdown of the catalyst support.

Data Presentation

Table 1: Effect of Catalyst Type and Support on Phenol Hydrogenation Selectivity (Illustrative)

CatalystSupportTemperature (°C)Pressure (bar)Phenol Conversion (%)Cyclohexanone Selectivity (%)Cyclohexanol Selectivity (%)
5% PdAl₂O₃15020>9995.54.5
5% PdMgO15020>9998.21.8
5% RuTiO₂5020.7~100LowHigh
5% RhSilica503~100High (initially)Increases with time

Note: This table is compiled from data on phenol hydrogenation, which serves as a close model for 4-methoxyphenol. Selectivity can be highly dependent on reaction time.

Table 2: Effect of Catalyst Loading on Phenol Hydrogenation over Ru/Al₂O₃ (Illustrative)

Ru Loading (wt%)Phenol Conversion (%)Cyclohexanone Selectivity (%)Cyclohexanol Selectivity (%)
0.562.385.614.4
1.075.890.29.8
2.089.284.515.5
3.095.678.921.1

Source: Adapted from data on phenol hydrogenation.[7] This illustrates that an optimal loading exists for maximizing ketone selectivity.

Experimental Protocols

Protocol 1: General Procedure for 4-Methoxyphenol Hydrogenation in a Batch Reactor
  • Reactor Setup: Ensure the high-pressure batch reactor is clean, dry, and equipped with a magnetic stir bar, gas inlet, pressure gauge, and sampling port.

  • Catalyst and Reactant Charging:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of catalyst (e.g., 5% Pd/C) to the reactor vessel.

    • Add the 4-methoxyphenol and the chosen solvent (e.g., isopropanol, cyclohexane).

  • System Purge: Seal the reactor. Purge the system with nitrogen several times to remove air, followed by several purges with hydrogen gas.

  • Reaction Execution:

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 3 barg).

    • Begin stirring at a high rate (e.g., 1000 rpm) to ensure good suspension of the catalyst.

    • Heat the reactor to the target temperature (e.g., 50°C).

    • Maintain a constant hydrogen pressure throughout the reaction.

  • Monitoring: Take small aliquots of the reaction mixture at regular intervals via the sampling port. Quench the reaction in the aliquot immediately (e.g., by filtering the catalyst) and analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and selectivity.

  • Shutdown and Workup:

    • After the desired time or conversion is reached, stop the heating and allow the reactor to cool to room temperature.

    • Vent the excess hydrogen pressure carefully.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the solid catalyst. The catalyst can be washed with fresh solvent and dried for potential reuse.

    • The filtrate contains the product mixture, which can be further purified if necessary.

Protocol 2: Optimizing Catalyst Loading
  • Experimental Design: Set up a series of parallel experiments, keeping all parameters constant (substrate concentration, solvent, temperature, pressure, stirring speed, and reaction time) except for the catalyst loading.

  • Loading Range: Choose a range of catalyst loadings to investigate. For example, 0.5 wt%, 1.0 wt%, 2.0 wt%, 4.0 wt%, and 8.0 wt% relative to the 4-methoxyphenol.

  • Procedure: Follow the general hydrogenation procedure (Protocol 1) for each experiment.

  • Analysis: Analyze the final product mixture from each experiment for the conversion of 4-methoxyphenol and the selectivity towards 4-methoxycyclohexanone and this compound.

  • Data Interpretation: Plot the conversion and selectivity as a function of catalyst loading to identify the optimal range that provides high conversion while maintaining high selectivity to the desired product.

Visualizations

ReactionPathway cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products 4-MP 4-Methoxyphenol Cat Pd, Rh, or Ru Catalyst 4-MP->Cat H2 H₂ H2->Cat 4-MCone 4-Methoxycyclohexanone Cat->4-MCone Step 1 (Favored by Pd) SideProducts Side Products (e.g., Cyclohexanol) Cat->SideProducts Hydrodeoxygenation 4-MCol This compound 4-MCone->4-MCol Step 2 (Over-hydrogenation)

Caption: Reaction pathway for 4-methoxyphenol hydrogenation.

TroubleshootingWorkflow Start Experiment Start: Hydrogenation of 4-Methoxyphenol CheckConversion Is Conversion > 95%? Start->CheckConversion CheckSelectivity Is Selectivity to 4-Methoxycyclohexanone > 90%? CheckConversion->CheckSelectivity Yes TroubleshootConversion Troubleshoot Low Conversion: - Increase Catalyst Loading - Increase H₂ Pressure/Temp - Check Catalyst Activity CheckConversion->TroubleshootConversion No Success Successful Reaction CheckSelectivity->Success Yes TroubleshootSelectivity Troubleshoot Low Selectivity: - Decrease Catalyst Loading - Use Milder Conditions - Check Reaction Time - Change Catalyst (e.g., to Pd) CheckSelectivity->TroubleshootSelectivity No TroubleshootConversion->Start Re-run Experiment TroubleshootSelectivity->Start Re-run Experiment

Caption: Troubleshooting decision tree for optimizing the reaction.

References

Overcoming incomplete conversion in 4-Methoxycyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Methoxycyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and widely used method for synthesizing this compound is the reduction of 4-Methoxycyclohexanone. This reduction is typically achieved using hydride-reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol being a popular choice due to its selectivity and mild reaction conditions.[1][2] Another significant industrial method involves the catalytic hydrogenation of 4-methoxyphenol using catalysts such as palladium on carbon (Pd/C).[3]

Q2: My reduction of 4-Methoxycyclohexanone is incomplete. What are the likely causes?

A2: Incomplete conversion in the reduction of 4-Methoxycyclohexanone can be attributed to several factors:

  • Reagent Quality: The sodium borohydride may have degraded due to improper storage and exposure to moisture. It is crucial to use fresh, high-quality NaBH₄.

  • Insufficient Reducing Agent: An inadequate molar ratio of the reducing agent to the ketone will result in an incomplete reaction. A slight excess of NaBH₄ is typically recommended.

  • Reaction Temperature: While the reaction is often carried out at room temperature, lower temperatures may slow the reaction rate, and higher temperatures can lead to side reactions. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is advisable.

  • Solvent Choice: The choice of solvent can influence the reactivity of NaBH₄. Protic solvents like methanol or ethanol are commonly used and are effective.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time to go to completion.

Q3: Are there common side products I should be aware of during the synthesis of this compound?

A3: Yes, the primary "side products" to consider are the diastereomers of this compound (cis and trans isomers). The reduction of the planar carbonyl group of 4-Methoxycyclohexanone can result in the formation of both isomers.[4] The ratio of these isomers is dependent on the steric bulk of the reducing agent and the reaction conditions.[5] In catalytic hydrogenation routes starting from 4-methoxyphenol, side products can arise from demethoxylation or dehydroxylation, leading to the formation of cyclohexanol or methoxycyclohexane.[6]

Q4: How can I purify the final this compound product from unreacted starting material?

A4: Purification of this compound from the unreacted ketone can be achieved through several methods. A standard workup procedure involving quenching the reaction, extraction with an organic solvent, washing the organic layer, and drying is the first step.[7] If unreacted starting material is still present, column chromatography is a highly effective method for separation. Alternatively, recrystallization can be employed if the product is a solid and a suitable solvent system is found.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and provides actionable solutions.

IssuePotential Cause(s)Recommended Action(s)
Low or No Product Formation Degraded reducing agent (e.g., NaBH₄).Use a fresh, unopened container of sodium borohydride. Ensure proper storage in a desiccator.
Inactive catalyst (for catalytic hydrogenation).Use a fresh batch of catalyst. Ensure the catalyst was not exposed to poisons.
Incorrect reaction temperature.Monitor the reaction temperature. For NaBH₄ reductions, room temperature is often sufficient. For catalytic hydrogenation, the temperature may need to be optimized.[8]
Presence of Starting Material in Product Insufficient amount of reducing agent.Use a slight molar excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄).
Short reaction time.Monitor the reaction by TLC until the starting material is consumed. Extend the reaction time if necessary.
Formation of Multiple Products (Diastereomers) Nature of the reducing agent.The formation of both cis and trans isomers is expected. To favor one isomer, a sterically hindered reducing agent (e.g., L-Selectride®) can be used to increase the proportion of the kinetically favored product.[5]
Difficulty in Isolating the Product Emulsion formation during workup.Add a saturated brine solution during the extraction to help break up emulsions.
Product is an oil and will not crystallize.Purify the product using column chromatography. Alternatively, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.

Quantitative Data

Table 1: Comparison of Reducing Agents for Substituted Cyclohexanones

Reducing AgentSubstratePredominant IsomerDiastereomeric Ratio (cis:trans)Reaction Conditions
Sodium Borohydride (NaBH₄)2,4-di-tert-butylcyclohexanonetrans~15:85Methanol, Room Temperature[5]
Lithium Aluminum Hydride (LiAlH₄)2,4-di-tert-butylcyclohexanonetrans~10:90Diethyl ether or THF, 0°C to RT[5]
L-Selectride®2,4-di-tert-butylcyclohexanonecis>98:2Tetrahydrofuran (THF), -78°C[5]

Table 2: Reported Yields for Related Syntheses

Starting MaterialProductMethodCatalyst/ReagentYield
p-Hydroxyanisolep-MethoxycyclohexanolCatalytic Hydrogenation5 wt% Palladium-carbon98.5%[3]
4-methoxyphenol4-methoxycyclohexanoneCatalytic HydrogenationPd/C93%[9]
This compound4-methoxycyclohexanoneOxidationJones Reagent78%[9]
This compound4-methoxycyclohexanoneCatalytic OxidationMolecular sieve supported phosphotungstic acid / H₂O₂98.4%[10]

Experimental Protocols

Protocol 1: Reduction of 4-Methoxycyclohexanone using Sodium Borohydride

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxycyclohexanone (1.0 eq.) in methanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add water to quench the excess NaBH₄.

  • Work-up: Remove the methanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Purify further by column chromatography if necessary.[7]

Protocol 2: Catalytic Hydrogenation of 4-Methoxyphenol

  • Reactant Preparation: In a high-pressure reactor, dissolve 4-methoxyphenol (1.0 eq.) in a suitable solvent such as methanol.[3]

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5 wt% Pd/C) to the solution.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 7 MPa) and heat to the reaction temperature (e.g., 140°C).[3]

  • Reaction Monitoring: Maintain the reaction under stirring for the specified time (e.g., 5 hours).[3]

  • Work-up: After cooling and venting the reactor, filter off the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or recrystallization.

Visualizations

experimental_workflow Experimental Workflow for NaBH4 Reduction dissolution Dissolve 4-Methoxycyclohexanone in Methanol cooling Cool to 0°C dissolution->cooling addition Add NaBH4 cooling->addition reaction Stir at Room Temperature addition->reaction monitoring Monitor by TLC reaction->monitoring quenching Quench with Water reaction->quenching monitoring->reaction workup Solvent Removal & Extraction quenching->workup purification Column Chromatography workup->purification product Pure this compound purification->product signaling_pathway Synthesis Pathways to this compound start1 4-Methoxyphenol intermediate 4-Methoxycyclohexanone start1->intermediate Catalytic Hydrogenation (e.g., Pd/C) product This compound intermediate->product Reduction (e.g., NaBH4)

References

4-Methoxycyclohexanol stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methoxycyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry place away from heat, sparks, and open flames. It is classified as a combustible liquid. Ensure the container is tightly sealed to prevent exposure to moisture and air.

Q2: What is the primary degradation pathway for this compound under typical laboratory conditions?

A2: The most common degradation pathway observed in experimental settings is the oxidation of the hydroxyl group to form 4-methoxycyclohexanone.[1][2] This reaction is often intentionally carried out for synthetic purposes but can also occur unintentionally if the compound is exposed to oxidizing agents.

Q3: Is this compound stable to acidic and basic conditions?

A3: While specific data on the stability of this compound under a wide range of pH values is limited, reactions involving this compound are often carried out in acidic or basic media. However, it is important to note that the degradation product, 4-methoxycyclohexanone, can be unstable in acidic or alkaline systems, potentially leading to side reactions like polymerization, which can affect reaction yields.[2][3]

Q4: What are the expected thermal and photodegradation pathways?

A4: Specific studies on the thermal and photodegradation of this compound are not extensively documented in the available literature. However, based on the behavior of analogous cyclic alcohols and ethers, potential degradation pathways can be predicted:

  • Thermal Degradation: At elevated temperatures, this compound may undergo dehydration to form methoxycyclohexene isomers. Further decomposition at higher temperatures could lead to the cleavage of the cyclohexane ring.[4]

  • Photodegradation: Upon exposure to UV light, particularly in the presence of a photosensitizer, reactive oxygen species can be generated, leading to oxidation of the alcohol to the corresponding ketone (4-methoxycyclohexanone) or cleavage of the ether linkage.

Troubleshooting Guides

Issue 1: Low Yield in the Oxidation of this compound to 4-Methoxycyclohexanone

Problem: You are performing an oxidation reaction to synthesize 4-methoxycyclohexanone from this compound, but the reaction yield is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Suggested Solution
1. Inactive or Insufficient Oxidizing Agent - Ensure the oxidizing agent is fresh and has been stored correctly. - Consider increasing the molar equivalents of the oxidizing agent. - Common oxidizing agents include Jones reagent, hydrogen peroxide, and sodium hypochlorite.[1][2][3]
2. Suboptimal Reaction Conditions - Temperature: Optimize the reaction temperature. Some oxidations require cooling to prevent side reactions, while others may need gentle heating. For example, a reaction using air as the oxidant was carried out at 50°C.[1] - pH: The pH of the reaction mixture can be critical. The product, 4-methoxycyclohexanone, can be unstable in strongly acidic or basic conditions, leading to polymerization.[2] Consider using buffered conditions if possible.
3. Catalyst Issues - If using a catalyst (e.g., phosphotungstic acid on a molecular sieve with H₂O₂), ensure it is properly prepared and activated.[2] - Consider screening different catalysts to find one that is more efficient and selective for your specific reaction conditions.
4. Product Instability and Degradation - As mentioned, 4-methoxycyclohexanone can be unstable under certain conditions.[2][3] Minimize reaction time and work up the reaction promptly upon completion. - A continuous flow reactor setup can sometimes mitigate product degradation by reducing its residence time in the reaction mixture.[2]
5. Inefficient Work-up and Purification - Ensure all of the product is extracted from the reaction mixture during work-up. Use an appropriate solvent for extraction.[2] - The product may be lost during purification (e.g., distillation or chromatography). Optimize your purification method to minimize such losses. Fractional distillation is a common purification method, but care must be taken to avoid product loss.[3]
Issue 2: Presence of Impurities in this compound

Problem: Your stock of this compound shows impurities when analyzed by techniques such as GC-MS or NMR.

Possible Causes and Solutions:

Possible Cause Suggested Solution
1. Oxidation to 4-methoxycyclohexanone - The most common impurity is likely 4-methoxycyclohexanone due to slow oxidation during storage. - Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
2. Residual Solvents or Starting Materials - If the this compound was synthesized in-house, there may be residual solvents or unreacted starting materials (e.g., 4-methoxyphenol).[5][6] - Repurify the compound by distillation or column chromatography.
3. Water Contamination - this compound is hygroscopic and can absorb moisture from the air. - Store in a desiccator or use a drying agent. For reactions requiring anhydrous conditions, consider drying the compound over a suitable agent like anhydrous sodium sulfate before use.[1]

Quantitative Data

The following table summarizes quantitative data from a representative oxidation of this compound to 4-methoxycyclohexanone using hydrogen peroxide as the oxidant and a molecular sieve-supported phosphotungstic acid catalyst.[2]

Parameter Value
Reactant This compound
Oxidant Hydrogen Peroxide
Catalyst Phosphotungstic Acid on 5A Molecular Sieve
Product 4-Methoxycyclohexanone
Product Purity (GC) 99.1%
Reaction Yield 98.7%

Experimental Protocols

Protocol 1: Oxidation of this compound using Air

This protocol is adapted from a patented synthesis method.[1]

Materials:

  • This compound (13.0 g)

  • Toluene (150 mL)

  • Catalyst (as specified in the patent, 0.2 g)

  • Acetic acid (30 wt% solution, 0.2 mL)

  • Sodium nitrite (0.03 g)

  • Anhydrous sodium sulfate

  • 500 mL autoclave

Procedure:

  • Add 13.0 g of this compound to a 500 mL autoclave and dissolve it in 150 mL of toluene.

  • Add the catalyst (0.2 g), acetic acid solution (0.2 mL), and sodium nitrite (0.03 g) to the mixture.

  • Stir the mixture in the presence of air at 50°C for 1 hour.

  • After the reaction is complete, wash the mixture with water and separate the organic phase.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Distill off the organic solvent to obtain the 4-methoxycyclohexanone product.

Protocol 2: Analysis of this compound Stability by HPLC

This is a general protocol for monitoring the stability of this compound under specific stress conditions (e.g., heat, acid, base, light).

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Appropriate HPLC column (e.g., C18)

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Add HCl or NaOH to the stock solution to achieve the desired concentration (e.g., 0.1 M). Keep a control sample at neutral pH.

    • Oxidation: Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂) to the stock solution.

    • Thermal Stress: Place a sample of the stock solution in a temperature-controlled oven at a specified temperature (e.g., 60°C).

    • Photostability: Expose a sample of the stock solution to a light source (e.g., a photostability chamber).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample. Neutralize the acid/base samples before analysis if necessary.

  • HPLC Analysis: Analyze the samples by HPLC. A typical method might involve a C18 column with a mobile phase gradient of water and acetonitrile and UV detection.

  • Data Analysis: Quantify the peak area of this compound at each time point to determine the extent of degradation. Identify any new peaks that correspond to degradation products.

Mandatory Visualizations

degradation_pathway cluster_main Primary Degradation Pathway of this compound 4_Methoxycyclohexanol This compound 4_Methoxycyclohexanone 4-Methoxycyclohexanone 4_Methoxycyclohexanol->4_Methoxycyclohexanone Oxidation (e.g., H₂O₂, Jones Reagent)

Caption: Oxidative degradation of this compound.

experimental_workflow cluster_workflow Troubleshooting Workflow for Low Reaction Yield start Low Yield Observed check_reagents Verify Quality and Stoichiometry of Reagents and Catalyst start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, pH, Time) check_reagents->optimize_conditions Reagents OK check_product_stability Investigate Product Stability Under Reaction Conditions optimize_conditions->check_product_stability Conditions Optimized improve_workup Refine Work-up and Purification Procedures check_product_stability->improve_workup Product Stable success Yield Improved improve_workup->success

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Oxidation of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals working on the oxidation of 4-methoxycyclohexanol to 4-methoxycyclohexanone.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low or incomplete conversion of this compound. What are the common causes and how can I fix it?

A1: Low or incomplete conversion is a frequent issue in oxidation reactions. Several factors could be at play:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent is crucial. Ensure you are using the correct molar equivalent of the oxidant. For some reagents, a slight excess may be necessary.

  • Poor Reagent Quality: The oxidizing agent may have degraded over time. For instance, the concentration of commercial bleach (sodium hypochlorite) solutions can decrease upon storage. It is advisable to use fresh or recently standardized reagents.

  • Suboptimal Reaction Temperature: Many oxidation reactions are temperature-sensitive. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within the given timeframe. Conversely, excessively high temperatures can lead to side reactions and degradation.[1] Refer to a specific protocol for the recommended temperature range for your chosen oxidant.

  • Inadequate Mixing: If the reaction mixture is not adequately stirred, it can lead to localized depletion of the oxidant and incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.

  • Catalyst Deactivation: If you are using a catalytic method (e.g., TEMPO-based or metal-catalyzed), the catalyst may have been deactivated by impurities in the starting material or solvent. Ensure the purity of your reagents and consider using a fresh batch of catalyst.

Q2: I am observing a low yield of 4-methoxycyclohexanone despite complete consumption of the starting material. What could be the reason?

A2: A low yield of the desired product, even with full conversion of the starting material, often points towards the formation of side products or issues during work-up and purification.

  • Side Reactions: Depending on the oxidant and reaction conditions, various side reactions can occur.

    • Over-oxidation: While less common for secondary alcohols like this compound, aggressive oxidants or harsh conditions could potentially lead to cleavage of the cyclohexyl ring.[2]

    • Formation of Chlorinated Byproducts: When using chlorine-based oxidants like sodium hypochlorite, chlorinated byproducts can sometimes form.[3]

  • Product Instability: The product, 4-methoxycyclohexanone, might be unstable under the reaction or work-up conditions. For example, strongly acidic or basic conditions and high temperatures can sometimes lead to degradation.[4]

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps. Ensure you are using the appropriate solvent for extraction and that the pH is optimized for product stability and separation. Distillation, if not performed carefully, can also lead to product loss.[5]

Q3: How do I choose the right oxidizing agent for my experiment?

A3: The choice of oxidizing agent depends on several factors, including scale, cost, safety, and environmental considerations.

  • Chromium-Based Reagents (e.g., PCC, Jones Reagent): These are effective and well-established oxidants.[1][6] However, they are toxic and generate hazardous chromium waste, making them less suitable for large-scale or environmentally conscious applications.[7][8]

  • Sodium Hypochlorite (Bleach): This is an inexpensive, readily available, and more environmentally friendly option.[3][7] It is often used in the presence of a catalyst like TEMPO.[9]

  • Hydrogen Peroxide: This is a "green" oxidant as its only byproduct is water.[10][11] It typically requires a catalyst to be effective for alcohol oxidation.[10][11]

  • Other Mild Oxidants: Reagents like Dess-Martin periodinane (DMP) and Swern oxidation are known for their mild conditions and high selectivity but can be more expensive and require careful handling.[2]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the oxidation of this compound.

Problem: Low Yield of 4-Methoxycyclohexanone

Troubleshooting_Low_Yield start Low Yield of 4-Methoxycyclohexanone check_conversion Is the conversion of This compound complete? start->check_conversion incomplete_conversion Address Incomplete Conversion: - Check oxidant stoichiometry and quality. - Optimize reaction temperature and time. - Ensure adequate mixing. check_conversion->incomplete_conversion No complete_conversion Investigate Other Causes check_conversion->complete_conversion Yes solution Implement Corrective Actions incomplete_conversion->solution side_reactions Analyze for Side Products: - Use TLC, GC-MS, or NMR to identify byproducts. - Consider over-oxidation or byproduct formation. complete_conversion->side_reactions workup_issues Review Work-up & Purification: - Optimize extraction solvent and pH. - Check for product loss during distillation/chromatography. - Ensure product stability during work-up. complete_conversion->workup_issues side_reactions->solution workup_issues->solution

Caption: Troubleshooting logic for low product yield.

Experimental Protocols

Method 1: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is suitable for small-scale synthesis where the use of a chromium-based reagent is permissible.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4.2 g of this compound in 30 ml of methylene chloride.

  • Reagent Addition: In a separate container, prepare a slurry of 11 g of pyridinium chlorochromate (PCC) in methylene chloride. Add the PCC slurry to the alcohol solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of Florisil or silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation to yield 4-methoxycyclohexanone.[6]

Method 2: Oxidation using Sodium Hypochlorite (Bleach) and TEMPO Catalyst

This method is a more environmentally friendly alternative to chromium-based oxidations.

  • Setup: To a solution of this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), add a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a phase-transfer catalyst such as tetrabutylammonium bromide if using a biphasic system.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of sodium hypochlorite (household bleach, typically 5-8% NaOCl) while maintaining the temperature below 10°C. The addition should be done dropwise to control the exothermic reaction.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.

Data Presentation

The following table summarizes typical yields for different oxidation methods. Note that yields can vary significantly based on reaction scale, purity of reagents, and optimization of conditions.

Oxidizing Agent/SystemTypical Yield (%)Reference
Pyridinium Chlorochromate (PCC)~88%[6]
Jones Reagent (CrO₃/H₂SO₄)78%[1]
Air/Catalyst/Acetic Acid/Sodium Nitrite94.4%[1]
Hydrogen Peroxide/Catalyst98.8%[10]

Experimental Workflow

The following diagram illustrates a general workflow for the oxidation of this compound.

Experimental_Workflow start Start setup Reaction Setup: - Dissolve this compound in solvent. - Add catalyst (if applicable). start->setup reagent_addition Add Oxidizing Agent setup->reagent_addition reaction Monitor Reaction Progress (TLC, GC, etc.) reagent_addition->reaction workup Reaction Work-up: - Quench excess oxidant. - Extraction and washing. reaction->workup purification Product Purification: - Distillation or Chromatography workup->purification analysis Characterization: - NMR, IR, GC-MS purification->analysis end End analysis->end

References

Byproduct formation in the synthesis of 4-methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-methoxycyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important chemical transformation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of 4-methoxycyclohexanone, particularly through the oxidation of 4-methoxycyclohexanol.

Issue 1: Low or No Yield of 4-Methoxycyclohexanone

Q1: I performed the oxidation of this compound, but my yield of 4-methoxycyclohexanone is very low. What could be the problem?

A1: Low yields can stem from several factors related to the chosen oxidant and reaction conditions. Here are some common causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Ensure the reaction temperature is optimal for the chosen oxidizing agent.

  • Degradation of Product: 4-methoxycyclohexanone can be unstable under certain conditions, particularly in strongly acidic or basic environments and at elevated temperatures, which can lead to polymerization or other side reactions.[1]

    • Solution: Maintain the recommended reaction temperature and neutralize the reaction mixture promptly during workup. For acid-sensitive substrates, consider using a buffered system, for example with sodium acetate when using PCC.[2]

  • Ineffective Oxidizing Agent: The oxidizing agent may have degraded or was not used in the correct stoichiometry.

    • Solution: Use a fresh batch of the oxidizing agent. For reagents like Pyridinium Chlorochromate (PCC), ensure it is stored under anhydrous conditions. For Jones reagent, it should be freshly prepared.[3][4] Ensure you are using the correct molar equivalents of the oxidant.

  • Sub-optimal Reaction Conditions for Specific Oxidants:

    • PCC: This reaction should be conducted under anhydrous conditions, as the presence of water can complicate the reaction.[4][5] The use of a co-adsorbent like Celite or molecular sieves is recommended to simplify the workup by adsorbing the tar-like chromium byproducts.[2][4]

    • Jones Reagent: This is a powerful oxidant, and the reaction is typically rapid and exothermic.[6] Careful control of the addition rate and temperature is crucial to avoid side reactions.

    • Sodium Hypochlorite (Bleach): The pH of the reaction mixture is critical. The oxidation is often carried out in the presence of a catalyst like acetic acid to form the active oxidizing species, hypochlorous acid.[7]

The following diagram illustrates a troubleshooting workflow for low yield issues.

low_yield_troubleshooting start Low Yield of 4-Methoxycyclohexanone incomplete_reaction Incomplete Reaction? start->incomplete_reaction product_degradation Product Degradation? start->product_degradation oxidant_issue Oxidant Ineffective? start->oxidant_issue conditions_issue Sub-optimal Conditions? start->conditions_issue solution_time_temp Increase reaction time/ Adjust temperature incomplete_reaction->solution_time_temp solution_neutralize Prompt neutralization/ Use buffered system product_degradation->solution_neutralize solution_fresh_oxidant Use fresh reagent/ Check stoichiometry oxidant_issue->solution_fresh_oxidant solution_optimize_conditions Adjust conditions for specific oxidant (e.g., anhydrous for PCC) conditions_issue->solution_optimize_conditions

Caption: Troubleshooting workflow for low yield of 4-methoxycyclohexanone.

Issue 2: Presence of Unexpected Byproducts

Q2: My final product is contaminated with significant impurities. What are the likely byproducts and how can I avoid them?

A2: The nature of the byproducts heavily depends on the synthetic route and the oxidizing agent used.

  • Unreacted Starting Material (this compound): This is a common impurity if the reaction is incomplete.

    • Detection: Can be identified by GC-MS or by a broad -OH stretch in the IR spectrum of the crude product.

    • Solution: Increase the reaction time, use a slight excess of the oxidizing agent, or optimize the reaction temperature.

  • Over-oxidation Products (with Strong Oxidants): While secondary alcohols are generally resistant to over-oxidation, harsh conditions with strong oxidants like Jones reagent could potentially lead to ring-opening byproducts, though this is less common for cyclohexanols. The primary concern with Jones reagent is its lack of selectivity if other functional groups are present.[6]

  • Chlorinated Byproducts (with Bleach): When using sodium hypochlorite, especially under acidic conditions, chlorination of the ketone product can occur.

    • Detection: GC-MS analysis would show peaks with isotopic patterns characteristic of chlorinated compounds.

    • Solution: Carefully control the stoichiometry of the bleach and the reaction temperature. Avoid a large excess of the oxidizing agent.

  • Polymerization Products: As mentioned, 4-methoxycyclohexanone can polymerize under strongly acidic or basic conditions, leading to high molecular weight, often tarry, byproducts.[1]

    • Detection: Often observed as a viscous or solid residue that is difficult to characterize by standard methods.

    • Solution: Maintain careful pH control throughout the reaction and workup. Use of a continuous process, where the product is removed from the reaction zone as it is formed, can also prevent polymerization.[1]

The following table summarizes potential byproducts and mitigation strategies.

Oxidizing AgentPotential ByproductsMitigation Strategies
PCC Unreacted this compound, tarry chromium saltsEnsure anhydrous conditions, use a slight excess of PCC, add Celite or molecular sieves to the reaction mixture.[2][4]
Jones Reagent Unreacted this compound, potential for side reactions with other functional groupsCareful control of temperature and addition rate, use of acetone as solvent helps consume excess oxidant.[8]
Sodium Hypochlorite Unreacted this compound, chlorinated byproductsPrecise control of stoichiometry, maintain optimal pH, quench the reaction promptly.
All Methods Polymerization productsAvoid strongly acidic or basic conditions and high temperatures; prompt workup is crucial.[1]

Frequently Asked Questions (FAQs)

Q3: What are the common synthetic routes to 4-methoxycyclohexanone?

A3: The most common laboratory and industrial methods include:

  • Oxidation of this compound: This is a widely used method where the secondary alcohol is oxidized to the corresponding ketone using various oxidizing agents like PCC, Jones reagent, or sodium hypochlorite.[9]

  • Catalytic Hydrogenation of 4-methoxyphenol: This method involves the direct conversion of 4-methoxyphenol to 4-methoxycyclohexanone using a catalyst, often palladium on carbon (Pd/C). A potential byproduct in this route is this compound.[9][10]

  • Multi-step synthesis from 1,4-cyclohexanedione monoethylene ketal: This is a more traditional but complex route involving reduction, methylation, and deprotection steps.[9]

Q4: Which oxidizing agent is best for the synthesis of 4-methoxycyclohexanone?

A4: The "best" oxidizing agent depends on the scale of the reaction, cost considerations, and the sensitivity of the substrate to acidic or harsh conditions.

  • PCC: A good choice for small-scale laboratory preparations due to its mildness and selectivity. However, it is a chromium-based reagent and generates toxic waste.[11]

  • Jones Reagent: A powerful and inexpensive oxidant suitable for substrates that are not acid-sensitive. Its major drawback is the use of chromium and the potential for side reactions if not carefully controlled.[6][12]

  • Sodium Hypochlorite (Bleach): A "green" and inexpensive alternative that avoids heavy metal waste. However, the reaction conditions need to be carefully controlled to avoid the formation of chlorinated byproducts.

  • Hydrogen Peroxide with a Catalyst: As described in some patents, this can be a high-yield and environmentally friendly option, though it requires a specific catalyst system.[1]

Q5: How can I purify the final 4-methoxycyclohexanone product?

A5: Purification typically involves the following steps after the initial workup (quenching the reaction and initial extraction):

  • Washing: The organic extract is washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.[13]

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation or Chromatography: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain high-purity 4-methoxycyclohexanone.[14]

Experimental Protocols

Protocol 1: Oxidation of this compound using PCC

This protocol is a general procedure for the oxidation of a secondary alcohol using Pyridinium Chlorochromate (PCC).

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Celite or powdered molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

  • To a stirred suspension of PCC (1.2 equivalents) and Celite in anhydrous dichloromethane, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise at room temperature.[4]

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filtrate successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methoxycyclohexanone.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Oxidation of this compound using Jones Reagent

This protocol outlines the general procedure for a Jones oxidation of a secondary alcohol.

Materials:

  • This compound

  • Jones Reagent (a solution of chromium trioxide in sulfuric acid and water)

  • Acetone

  • Isopropanol (for quenching)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in acetone in a round-bottom flask and cool the mixture in an ice bath.

  • Slowly add the freshly prepared Jones reagent dropwise to the stirred solution, maintaining the temperature below 30°C. A color change from orange-red to green will be observed. Continue the addition until the orange color persists.[13]

  • After the addition is complete, stir the reaction mixture at room temperature for a few hours, monitoring by TLC.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears.

  • Remove the acetone by rotary evaporation. Add water to the residue and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

The reaction pathway for the synthesis of 4-methoxycyclohexanone via oxidation is depicted below.

reaction_pathway reactant This compound product 4-Methoxycyclohexanone reactant->product Oxidation byproduct1 Unreacted Starting Material reactant->byproduct1 Incomplete Reaction oxidant Oxidizing Agent (e.g., PCC, Jones Reagent, Bleach) byproduct2 Polymerization Products product->byproduct2 Acid/Base Instability byproduct3 Chlorinated Byproducts (with Bleach) product->byproduct3 Side Reaction

Caption: Synthesis pathway and potential byproduct formation.

References

Technical Support Center: Scaling Up the Production of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methoxycyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of this compound in Catalytic Hydrogenation of 4-Methoxyphenol

  • Question: We are experiencing significantly lower than expected yields (below 90%) during the catalytic hydrogenation of 4-methoxyphenol to this compound using a Palladium on Carbon (Pd/C) catalyst. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in this reaction can stem from several factors related to the catalyst, reaction conditions, and starting material purity.

    • Catalyst Activity:

      • Cause: The Pd/C catalyst may be old, deactivated, or poisoned. Catalysts can lose activity over time or through exposure to impurities.

      • Solution:

        • Use a fresh batch of catalyst.

        • Ensure the catalyst is handled under an inert atmosphere (e.g., argon) to prevent oxidation.[1]

        • Pre-activate the catalyst by stirring it in the solvent under a hydrogen atmosphere before adding the 4-methoxyphenol.

        • Consider using a more active catalyst, such as Pearlman's catalyst (Palladium Hydroxide on Carbon), especially for challenging substrates.

    • Reaction Conditions:

      • Cause: Incomplete reaction due to insufficient reaction time, temperature, or hydrogen pressure. The reaction equilibrium may not be driven sufficiently towards the product.

      • Solution:

        • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and extend the reaction time if necessary.

        • Optimize the reaction temperature. While often performed at moderate temperatures, gentle heating can sometimes improve the reaction rate.

        • Increase the hydrogen pressure within the safe limits of your reactor.

    • Starting Material Purity:

      • Cause: Impurities in the 4-methoxyphenol starting material can act as catalyst poisons. Sulfur and nitrogen-containing compounds are common poisons for palladium catalysts.[2]

      • Solution:

        • Use high-purity 4-methoxyphenol. If necessary, recrystallize or distill the starting material before use.

    • Solvent Choice:

      • Cause: The choice of solvent can influence the reaction rate and catalyst activity.

      • Solution:

        • Polar solvents like methanol and ethanol are generally effective. Ensure the solvent is anhydrous, as water can sometimes affect catalyst performance.

Issue 2: Formation of Unexpected Byproducts

  • Question: During the synthesis of this compound, we are observing the formation of significant byproducts, leading to a complex mixture that is difficult to purify. What are these byproducts and how can their formation be minimized?

  • Answer: The formation of byproducts is a common challenge. The primary side reactions depend on the chosen synthetic route.

    • During Catalytic Hydrogenation of 4-Methoxyphenol:

      • Byproduct: 4-Methoxycyclohexanone.

      • Cause: Incomplete reduction of the intermediate ketone.

      • Solution: Ensure sufficient catalyst loading and reaction time to drive the reaction to completion.

      • Byproduct: Cyclohexanol and Methoxycyclohexane (from hydrodeoxygenation).

      • Cause: Over-reduction and cleavage of the methoxy or hydroxyl group, which can be favored at higher temperatures.[3][4]

      • Solution: Maintain a controlled temperature. Lower temperatures generally favor hydrogenation over hydrodeoxygenation.

      • Byproduct: Phenol and other demethoxylated compounds.

      • Cause: Cleavage of the methoxy group.

      • Solution: Use a catalyst and conditions that are selective for aromatic ring hydrogenation.

    • During Reduction of 4-Methoxycyclohexanone:

      • Byproduct: Unreacted 4-Methoxycyclohexanone.

      • Cause: Incomplete reduction.

      • Solution: Ensure a stoichiometric or slight excess of the reducing agent (e.g., sodium borohydride). Monitor the reaction to completion.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: We are facing challenges in isolating and purifying this compound from the reaction mixture. What are the recommended procedures?

  • Answer: Effective purification is crucial for obtaining high-purity this compound.

    • Catalyst Removal:

      • Procedure: After the reaction, the solid Pd/C catalyst must be carefully removed by filtration.

      • Safety Note: The catalyst is pyrophoric, especially after use when it is saturated with hydrogen. Never allow the filtered catalyst to dry in the air.[5] Keep the filter cake wet with solvent or water and handle it under an inert atmosphere.

      • Technique: Filtration through a pad of Celite® can aid in removing fine catalyst particles.

    • Solvent Removal:

      • Procedure: The solvent can be removed from the filtrate by rotary evaporation.

    • Purification of the Crude Product:

      • Technique: Fractional distillation under reduced pressure is the most common method for purifying this compound. This is effective for separating the product from less volatile impurities.

      • Alternative: For high-purity requirements, column chromatography on silica gel may be employed, although this is less practical for large-scale production.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common industrial synthesis route for this compound?

    • A1: The most prevalent industrial method is the catalytic hydrogenation of 4-methoxyphenol using a palladium on carbon (Pd/C) catalyst. This method is favored for its high yield and atom economy.

  • Q2: What are the typical reaction conditions for the catalytic hydrogenation of 4-methoxyphenol?

    • A2: Typical conditions involve reacting 4-methoxyphenol in a solvent like methanol or ethanol with a 5-10% Pd/C catalyst under a hydrogen atmosphere. The pressure and temperature can be optimized, but often range from atmospheric to moderate pressure at room to slightly elevated temperatures.

  • Q3: Can this compound exist as different stereoisomers?

    • A3: Yes, this compound can exist as cis and trans isomers. The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. Separation of the isomers can be challenging due to their similar physical properties.

  • Q4: What are the primary safety concerns when working with palladium on carbon (Pd/C) catalyst?

    • A4: The primary hazard associated with Pd/C is its pyrophoric nature, especially after being used in a hydrogenation reaction where it is saturated with hydrogen. It can ignite spontaneously upon exposure to air.[5] It is crucial to handle the used catalyst under an inert atmosphere and to never let it dry out.[1][5]

  • Q5: Are there alternative, more environmentally friendly synthesis methods being explored?

    • A5: Yes, research is ongoing into greener synthetic routes. These include the use of more sustainable catalysts and solvent-free reaction conditions. Electrocatalytic hydrogenation of lignin-derived compounds is also a promising area of research for producing methoxylated cyclohexanols.[6]

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Synthesis RouteStarting MaterialKey ReagentsTypical YieldPurityAdvantagesDisadvantages
Catalytic Hydrogenation4-MethoxyphenolH₂, Pd/C>95%>97%High yield, atom-efficientUse of flammable H₂ gas, pyrophoric catalyst
Ketone Reduction4-MethoxycyclohexanoneNaBH₄ or LiAlH₄HighHighMilder conditionsRequires synthesis of the ketone precursor

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Methoxyphenol

This protocol describes a general procedure for the synthesis of this compound by the catalytic hydrogenation of 4-methoxyphenol.

  • Materials:

    • 4-Methoxyphenol

    • 10% Palladium on Carbon (Pd/C) catalyst (50% wet with water)

    • Methanol (anhydrous)

    • Hydrogen gas

    • Inert gas (Argon or Nitrogen)

    • Celite®

  • Equipment:

    • Hydrogenation reactor (e.g., Parr shaker or autoclave)

    • Schlenk flask or glovebox for catalyst handling

    • Buchner funnel and filter flask

    • Rotary evaporator

    • Distillation apparatus

  • Procedure:

    • Catalyst Handling (under inert atmosphere): In a glovebox or under a stream of argon, weigh the 10% Pd/C catalyst (typically 1-5 mol% of the substrate).

    • Reaction Setup:

      • Add the weighed Pd/C catalyst to the hydrogenation reactor.

      • Add anhydrous methanol to the reactor.

      • Seal the reactor and purge it several times with an inert gas, followed by several purges with hydrogen gas.

    • Starting Material Addition:

      • Dissolve the 4-methoxyphenol in anhydrous methanol.

      • Introduce the solution of 4-methoxyphenol into the reactor under a positive pressure of hydrogen.

    • Hydrogenation:

      • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

      • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-50 °C).

      • Monitor the reaction progress by observing the uptake of hydrogen and by analyzing aliquots using TLC or GC.

    • Workup:

      • Once the reaction is complete, cool the reactor to room temperature.

      • Carefully vent the excess hydrogen and purge the reactor with an inert gas.

      • Caution: The next step involves handling a pyrophoric catalyst.

      • Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

      • Crucially, do not allow the catalyst on the filter paper to dry. Immediately quench the wet catalyst with water.

    • Purification:

      • Combine the filtrate and washes and remove the methanol using a rotary evaporator.

      • Purify the resulting crude this compound by vacuum distillation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start catalyst Weigh Pd/C Catalyst (Inert Atmosphere) start->catalyst reactant_prep Dissolve 4-Methoxyphenol in Methanol start->reactant_prep charge_reactor Charge Reactor with Catalyst & Solvent catalyst->charge_reactor add_reactant Add Reactant Solution reactant_prep->add_reactant purge_reactor Purge Reactor (Inert Gas -> H2) charge_reactor->purge_reactor purge_reactor->add_reactant hydrogenation Hydrogenate (Pressure, Temp, Stirring) add_reactant->hydrogenation monitor Monitor Progress (TLC/GC) hydrogenation->monitor cool_down Cool and Vent Reactor monitor->cool_down Reaction Complete filter_catalyst Filter Catalyst (Inert Atmosphere) cool_down->filter_catalyst remove_solvent Remove Solvent (Rotary Evaporation) filter_catalyst->remove_solvent distill Vacuum Distillation remove_solvent->distill end Pure this compound distill->end

Caption: Experimental workflow for the catalytic hydrogenation of 4-methoxyphenol.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low Yield of this compound cause1 Catalyst Inactivity problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Starting Material Impurities problem->cause3 sol1a Use Fresh Catalyst cause1->sol1a sol1b Handle Under Inert Atmosphere cause1->sol1b sol2a Increase Reaction Time cause2->sol2a sol2b Optimize Temp/Pressure cause2->sol2b sol3a Purify Starting Material cause3->sol3a

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Catalyst Poisoning in 4-Methoxycyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst poisoning during the synthesis of 4-Methoxycyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic routes for synthesizing this compound?

A1: The primary method for synthesizing this compound is through the catalytic hydrogenation of either anisole or 4-methoxyphenol. This reaction typically employs precious metal catalysts such as Rhodium (Rh), Palladium (Pd), Ruthenium (Ru), or Nickel (Ni) based catalysts.[1][2]

Q2: What are the typical signs of catalyst poisoning in my hydrogenation reaction?

A2: Common indicators of catalyst poisoning include:

  • A dramatic decrease in the reaction rate or a complete cessation of the reaction.[3]

  • A noticeable reduction in product yield and selectivity for this compound.[3]

  • The need for more forcing reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[3]

  • A change in the physical appearance of the catalyst, such as a color change.[3]

  • An increase in the formation of by-products such as cyclohexanol, cyclohexane, or methoxycyclohexane.[1][4]

Q3: What are the most common catalyst poisons I should be aware of in this synthesis?

A3: The catalysts used for this compound synthesis are susceptible to poisoning by a range of substances that may be present as impurities in the reactants, solvents, or hydrogen gas. Key poisons include:

  • Sulfur Compounds: Thiophenes, mercaptans, hydrogen sulfide (H₂S), and other sulfur-containing molecules are potent poisons for Rh, Pd, Ru, and Ni catalysts.[3][5]

  • Nitrogen Compounds: Amines, amides, nitriles, and pyridine can inhibit catalyst activity by coordinating with the metal center.[3]

  • Halides: Chloride, bromide, and iodide ions, even in trace amounts, can deactivate the catalyst.[3]

  • Carbon Monoxide (CO): Often found as an impurity in hydrogen gas, CO strongly adsorbs to the active sites of the catalyst, blocking them from the reactants.[3]

  • Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic can cause irreversible deactivation.[3]

  • Water: In some solvent systems, water can act as a poison by promoting side reactions or altering the catalyst support.[3]

Q4: How does catalyst poisoning affect the product distribution?

A4: Catalyst poisoning can significantly alter the selectivity of the reaction. For instance, a poisoned catalyst may exhibit reduced activity for the hydrogenation of the aromatic ring, leading to a lower yield of this compound and an increase in partially hydrogenated intermediates or by-products from side reactions like hydrodeoxygenation (HDO), which can produce cyclohexanol and cyclohexane.[1][6] The cis/trans ratio of the final product may also be affected, although specific data on this is limited.

Troubleshooting Guide

Issue 1: The reaction is extremely slow or has stopped completely.

  • Possible Cause: Acute catalyst poisoning.

  • Troubleshooting Steps:

    • Analyze Reactants and Solvents: Use analytical techniques such as GC-MS or elemental analysis to screen for common poisons like sulfur and nitrogen compounds in your anisole/4-methoxyphenol starting material and solvent.

    • Check Hydrogen Gas Purity: Ensure the use of high-purity hydrogen gas. If CO is a suspected contaminant, use a CO-trap.

    • Inspect Reaction Setup: Ensure all glassware is thoroughly cleaned to remove any residual contaminants.

    • Purification: If impurities are detected, purify the starting materials and solvents. For example, passing solvents through a column of activated alumina or carbon can remove many common poisons.

    • Spiking Experiment: To confirm the source of the poison, you can perform a "spiking" experiment. Run a small-scale reaction with a fresh, trusted catalyst and purified reactants. Once the reaction is proceeding at a normal rate, introduce a small amount of the suspected contaminated reagent or solvent. A sudden drop in the reaction rate will confirm the presence of a poison.[3]

Issue 2: The yield of this compound is low, with significant by-product formation (e.g., cyclohexanol, cyclohexane).

  • Possible Cause: Partial catalyst poisoning affecting selectivity.

  • Troubleshooting Steps:

    • Identify By-products: Use GC-MS or NMR to identify and quantify the by-products. An increase in HDO products suggests that the catalyst's ability to selectively hydrogenate the aromatic ring is compromised.

    • Review Reaction Conditions: Harsher conditions (higher temperature) can sometimes favor HDO.[4] If you have had to increase the temperature to compensate for a slow reaction, this could be the cause of the increased by-products, pointing back to an underlying poisoning issue.

    • Catalyst Choice: Consider if the chosen catalyst is optimal for selectivity. For instance, Rhodium catalysts are known to be active for aromatic ring hydrogenation.[7]

Issue 3: The cis/trans ratio of this compound is not as expected.

  • Possible Cause: The factors controlling the stereoselectivity of this reaction are complex and can be influenced by the catalyst, support, solvent, and reaction conditions. While there is limited specific data on how poisons affect the cis/trans ratio in this synthesis, any modification of the catalyst surface could potentially alter the stereochemical outcome.

  • Troubleshooting Steps:

    • Ensure a Poison-Free Environment: The first step is to rule out catalyst poisoning by following the steps in "Issue 1".

    • Optimize Reaction Conditions: Systematically vary the reaction temperature, pressure, and solvent to determine their effect on the cis/trans ratio.

    • Catalyst Screening: Different catalysts and supports can lead to different stereoselectivities. Experimenting with various commercially available catalysts (e.g., Rh/C, Rh/Al₂O₃, Pd/C) may be necessary to achieve the desired isomer ratio.

Data Presentation

Table 1: Common Catalyst Poisons and Their Effects

Poison ClassExamplesProbable Effect on this compound Synthesis
Sulfur Compounds Thiophenes, H₂S, MercaptansSevere loss of catalyst activity, potential for increased HDO by-products.[3][5]
Nitrogen Compounds Amines, Pyridine, NitrilesInhibition of catalyst activity by blocking active sites.[3]
Halides Cl⁻, Br⁻, I⁻Catalyst deactivation.[3]
Carbon Monoxide COStrong and rapid poisoning, leading to a complete halt of the reaction.[3]
Heavy Metals Pb, Hg, AsIrreversible deactivation of the catalyst.[3]
Water H₂OCan decrease the reaction rate in certain solvent systems.[3]

Experimental Protocols

1. General Experimental Protocol for Hydrogenation of 4-Methoxyphenol using Rh/silica

This protocol is adapted from a study on the hydrogenation of 4-methoxyphenol.[1]

  • Materials:

    • 4-Methoxyphenol (substrate)

    • 2.5% Rh/silica catalyst

    • Isopropyl alcohol (solvent)

    • High-purity hydrogen gas

  • Apparatus:

    • A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls.

  • Procedure:

    • The reactor is charged with the Rh/silica catalyst and the solvent.

    • The reactor is sealed and purged several times with nitrogen, followed by hydrogen to ensure an inert atmosphere.

    • The reactor is pressurized with hydrogen to 1 barg and the stirrer is started.

    • The reactor is heated to the desired temperature (e.g., 323 K).

    • A solution of 4-methoxyphenol in isopropyl alcohol is injected into the reactor.

    • The reactor is then pressurized to the final reaction pressure (e.g., 3 barg).

    • The reaction is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC).

    • Upon completion, the reactor is cooled, depressurized, and the catalyst is filtered off. The product is isolated from the solvent.

2. General Protocol for Regeneration of a Sulfur-Poisoned Nickel Catalyst

This protocol is a general guide based on methods for regenerating sulfur-poisoned nickel catalysts.[8][9] Specific conditions may need to be optimized.

  • Materials:

    • Poisoned Nickel Catalyst

    • Deionized water

    • Nitrogen gas

    • Air or an oxygen-containing gas

  • Apparatus:

    • Tube furnace with temperature control.

    • Quartz reactor tube.

  • Procedure:

    • Washing: The poisoned catalyst is first washed thoroughly with a suitable solvent to remove any adsorbed organic material, followed by extensive washing with deionized water.

    • Drying: The washed catalyst is dried in an oven at a moderate temperature (e.g., 100-120 °C).

    • Oxidative Treatment:

      • The dried catalyst is placed in the quartz reactor tube within the tube furnace.

      • A flow of nitrogen is passed over the catalyst as the furnace is heated to a high temperature (e.g., 400-500 °C).

      • Once the temperature is stable, the nitrogen flow is replaced with a flow of air or a mixture of air and an inert gas.

      • This oxidative treatment is continued for several hours to burn off the sulfur compounds as sulfur oxides.

    • Reduction:

      • After the oxidative treatment, the gas flow is switched back to nitrogen to purge the system of oxygen.

      • The furnace is then cooled to a lower temperature (e.g., 300-400 °C).

      • A flow of hydrogen is then introduced to reduce the nickel oxide back to metallic nickel.

      • This reduction step is continued for several hours.

    • Passivation and Recovery: After reduction, the catalyst is cooled to room temperature under a flow of nitrogen. The regenerated catalyst is then carefully handled and stored under an inert atmosphere.

Mandatory Visualization

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions (promoted by catalyst poisoning) 4-Methoxyphenol 4-Methoxyphenol 4-Methoxycyclohexanone 4-Methoxycyclohexanone 4-Methoxyphenol->4-Methoxycyclohexanone + H2 (Hydrogenation) Cyclohexanol Cyclohexanol 4-Methoxyphenol->Cyclohexanol + H2 (Demethoxylation/HDO) Methoxycyclohexane Methoxycyclohexane 4-Methoxyphenol->Methoxycyclohexane + H2 (Dehydroxylation/HDO) This compound This compound 4-Methoxycyclohexanone->this compound + H2 (Hydrogenation) Cyclohexane Cyclohexane Cyclohexanol->Cyclohexane + H2 (Dehydroxylation)

Caption: Reaction pathway for this compound synthesis and common side reactions.

Catalyst_Poisoning_Mechanism cluster_catalyst Catalyst Surface as1 Active Site as2 Active Site as3 Active Site as4 Active Site reactant 4-Methoxyphenol reactant->as1 Adsorption h2 H2 h2->as2 Adsorption poison Sulfur Compound poison->as3 Strong Adsorption (Poisoning) poison->as4 Blocks Active Site

Caption: Mechanism of catalyst poisoning by blocking active sites.

Troubleshooting_Workflow start Low Yield or Slow Reaction check_poison Suspect Catalyst Poisoning? start->check_poison fail Persistent Issues: Consult Specialist start->fail analyze Analyze Reactants, Solvents, and H2 Gas check_poison->analyze Yes optimize Optimize Reaction Conditions (T, P) check_poison->optimize No purify Purify Contaminated Materials analyze->purify regenerate Regenerate or Replace Catalyst purify->regenerate regenerate->start Re-run Experiment success Successful Synthesis regenerate->success optimize->start Re-run Experiment optimize->success

Caption: A logical workflow for troubleshooting catalyst poisoning issues.

References

Technical Support Center: Chiral Resolution of 4-Methoxycyclohexanol Racemates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the chiral resolution of 4-methoxycyclohexanol racemates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of this compound?

A1: The most prevalent methods for resolving racemic this compound include enzymatic kinetic resolution (EKR), diastereomeric salt formation, and chiral chromatography (HPLC or GC). EKR is often preferred due to the mild reaction conditions and high enantioselectivity of commercially available lipases.

Q2: Which enzymes are recommended for the enzymatic kinetic resolution of this compound?

A2: Lipases are the most commonly used enzymes for the kinetic resolution of secondary alcohols like this compound. Immobilized Candida antarctica lipase B (CALB, often sold as Novozym 435) and lipase from Pseudomonas cepacia (PCL) are excellent starting points due to their broad substrate scope and high enantioselectivity in acylating one enantiomer.[1]

Q3: What acyl donors are suitable for the lipase-catalyzed acylation of this compound?

A3: Vinyl acetate is a highly effective and commonly used acyl donor for lipase-catalyzed resolutions because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible.[1] Other acyl donors like isopropenyl acetate or various acid anhydrides can also be used, but may require more optimization.

Q4: How can I monitor the progress and determine the enantiomeric excess (e.e.) of my resolution?

A4: The progress of the resolution (conversion) and the enantiomeric excess of the unreacted alcohol and the formed ester can be monitored using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). This typically requires a chiral stationary phase column.

Q5: My enzymatic resolution is slow or stalls before 50% conversion. What could be the issue?

A5: Several factors can lead to a slow or stalled reaction. These include enzyme inhibition by the substrate or product, suboptimal reaction temperature or solvent, or enzyme deactivation. It is also possible that the enzyme has low activity towards this specific substrate. Refer to the troubleshooting guide for detailed solutions.

Q6: I am observing low enantioselectivity in my enzymatic resolution. How can I improve it?

A6: Low enantioselectivity can be addressed by screening different lipases, changing the acyl donor, or optimizing the reaction solvent and temperature. Sometimes, a lower temperature can enhance enantioselectivity, albeit at the cost of a slower reaction rate.

Q7: What are suitable chiral resolving agents for the diastereomeric salt formation of this compound?

A7: Since this compound is a neutral alcohol, it must first be derivatized to an acidic species, such as a hemiphthalate or hemisuccinate, to form a salt with a chiral base. Commonly used chiral bases for resolving such acidic derivatives include brucine, strychnine, and (R)- or (S)-1-phenylethylamine. Alternatively, the alcohol can be reacted with a chiral acid to form diastereomeric esters that can be separated chromatographically.

Troubleshooting Guides

Issue 1: Low or No Conversion in Enzymatic Kinetic Resolution
Possible Cause Troubleshooting Step
Inactive Enzyme - Use a fresh batch of lipase or test the activity with a known substrate. - Ensure proper storage conditions for the enzyme.
Inappropriate Solvent - Screen different organic solvents (e.g., hexane, toluene, MTBE, THF). Polar solvents can sometimes strip essential water from the enzyme, leading to deactivation.
Suboptimal Temperature - Optimize the reaction temperature. While lipases are often robust, their activity is temperature-dependent. A common starting point is 30-40°C.
Product or Substrate Inhibition - Try to perform the reaction at a lower substrate concentration. - If possible, remove the product as it is formed.
Mass Transfer Limitations - Ensure adequate mixing or shaking to facilitate the interaction between the substrate and the immobilized enzyme.
Issue 2: Low Enantioselectivity (Low e.e. at ~50% Conversion)
Possible Cause Troubleshooting Step
Suboptimal Enzyme - Screen a variety of lipases (e.g., CALB, PCL, Pseudomonas fluorescens lipase).
Incorrect Acyl Donor - While vinyl acetate is common, try other acyl donors like vinyl butyrate or isopropenyl acetate, as the acyl chain length can influence enantioselectivity.
Unfavorable Solvent - The solvent can significantly impact the enzyme's conformation and thus its enantioselectivity. Screen a range of non-polar and polar aprotic solvents.
Temperature Too High - Lower the reaction temperature. Reduced thermal motion can enhance the subtle energetic differences in the transition states for the two enantiomers, leading to higher selectivity.
Issue 3: Poor Peak Resolution in Chiral GC/HPLC Analysis
Possible Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) - For GC, screen different cyclodextrin-based columns (e.g., β-DEX, γ-DEX). - For HPLC, screen polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H).
Suboptimal Mobile Phase (HPLC) or Temperature Program (GC) - For HPLC, systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol). - For GC, optimize the temperature ramp rate; a slower ramp often improves resolution.
Peak Tailing - This may be due to active sites on the column. For HPLC, adding a small amount of an acidic or basic modifier to the mobile phase can help. - For GC, ensure proper column installation and check for contamination.
Co-elution of Alcohol and Ester Peaks - Adjust the chromatographic conditions to achieve baseline separation of all four potential peaks (R-alcohol, S-alcohol, R-ester, S-ester).

Data Presentation

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Substituted Cyclohexanols

Note: Data for closely related substituted cyclohexanols are presented as a reference for expected outcomes with this compound. Optimization will be required.

SubstrateLipaseAcyl DonorSolventTime (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)
trans-2-CyanocyclohexanolLipase PS (P. cepacia)Vinyl AcetateDiisopropyl Ether2450>99>99
cis-2-CyanocyclohexanolNovozym 435 (CALB)Vinyl AcetateDiethyl Ether484892>99
1-(2-Hydroxycyclohexyl)indoleNovozym 435 (CALB)Vinyl AcetateToluene7245>9998
2-Phenylchroman-4-olAmano Lipase AK (P. fluorescens)Vinyl AcetateTHF4850>99>99

Data adapted from analogous resolutions of substituted cyclohexanols and related cyclic alcohols.[1]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of this compound using Novozym 435
  • Preparation: To a solution of racemic this compound (1.0 mmol) in anhydrous toluene (10 mL) in a sealed flask, add vinyl acetate (2.0 mmol).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) (100 mg).

  • Reaction: Shake the mixture at 40°C and monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by chiral GC or HPLC.

  • Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Work-up: Wash the enzyme with toluene and combine the organic filtrates. Evaporate the solvent under reduced pressure.

  • Purification: Separate the resulting 4-methoxycyclohexyl acetate from the unreacted this compound by column chromatography on silica gel.

Protocol 2: Chiral GC Analysis of the Resolution Mixture
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane or ethyl acetate).

  • GC Conditions:

    • Column: A chiral capillary column such as a β-cyclodextrin-based column (e.g., Rt-βDEXsm, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp at 2°C/min to 150°C. (This program is a starting point and must be optimized).

  • Analysis: Inject the sample and identify the peaks for the two enantiomers of this compound and the two enantiomers of 4-methoxycyclohexyl acetate. Calculate the conversion and enantiomeric excess based on the peak areas.

Visualizations

G cluster_start Starting Materials cluster_reaction Enzymatic Reaction cluster_products Products at ~50% Conversion racemate Racemic this compound ((R/S)-Alcohol) enzyme Immobilized Lipase (e.g., Novozym 435) racemate->enzyme Substrate acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->enzyme Acylates unreacted Unreacted Enantiomer ((S)-Alcohol) enzyme->unreacted Unreacted ester Product Ester ((R)-Acetate) enzyme->ester Product

Caption: Workflow for the enzymatic kinetic resolution of this compound.

G start Low Enantioselectivity (e.e.) q1 Is the enzyme appropriate? start->q1 sol_1 Screen different lipases (e.g., PCL, CALB, PFL) q1->sol_1 No q2 Is the temperature optimized? q1->q2 Yes a1_yes Yes a1_no No sol_1->q2 sol_2 Lower the reaction temperature (e.g., from 40°C to 25°C) q2->sol_2 No q3 Is the solvent optimal? q2->q3 Yes a2_yes Yes a2_no No sol_2->q3 sol_3 Screen a range of solvents (e.g., hexane, MTBE, toluene) q3->sol_3 No end_node Improved Enantioselectivity q3->end_node Yes a3_yes Yes a3_no No sol_3->end_node

Caption: Troubleshooting decision tree for low enantioselectivity.

References

Technical Support Center: Analysis of 4-Methoxycyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the quantification of 4-Methoxycyclohexanol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main analytical challenges in quantifying this compound isomers?

The primary challenges in the quantification of this compound isomers stem from their structural similarities. These include:

  • Co-elution of cis and trans isomers: Due to their similar physical and chemical properties, the cis and trans isomers of this compound can be difficult to separate chromatographically, leading to overlapping peaks and inaccurate quantification.

  • Enantiomeric separation: As a chiral molecule, this compound exists as enantiomers (R and S forms) for each of the cis and trans isomers. Separating these enantiomers requires specialized chiral stationary phases and method development.

  • Matrix effects in biological samples: When analyzing samples from biological matrices such as plasma or urine, endogenous components can interfere with the ionization and detection of the target analytes, leading to ion suppression or enhancement in mass spectrometry-based methods.[1][2][3]

  • Low volatility for GC analysis: Although amenable to gas chromatography (GC), the hydroxyl group can lead to peak tailing and reduced sensitivity. Derivatization is often employed to improve its chromatographic behavior.

Q2: Which analytical techniques are most suitable for the analysis of this compound isomers?

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques.

  • GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC-MS can effectively separate the cis and trans isomers. A study on the structurally similar (4-methylcyclohexyl)methanol (4-MCHM) isomers demonstrated successful separation and quantification using a heated purge-and-trap GC-MS method.[4][5][6]

  • HPLC , particularly with a chiral stationary phase, is the method of choice for separating enantiomers.[7][8][9] It can also be used for the separation of cis and trans isomers.

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

While not strictly necessary, derivatization is highly recommended for GC-MS analysis of this compound. The presence of a hydroxyl group can cause issues such as peak tailing and adsorption onto the GC column and liner. Derivatization of the hydroxyl group, for example, through silylation, will increase the volatility and reduce the polarity of the analyte, resulting in improved peak shape, better resolution, and increased sensitivity.

Q4: How can I resolve co-eluting cis and trans isomers of this compound?

Resolving co-eluting isomers requires careful optimization of the chromatographic method. Here are some strategies:

  • For GC:

    • Optimize the temperature program: A slower temperature ramp can improve separation.

    • Select an appropriate GC column: A column with a different stationary phase polarity may provide better selectivity.

    • Adjust the carrier gas flow rate: A lower flow rate can increase the interaction of the analytes with the stationary phase, potentially improving resolution.

  • For HPLC:

    • Modify the mobile phase composition: Adjusting the solvent ratio or using different organic modifiers can alter selectivity.

    • Change the stationary phase: Using a column with a different chemistry (e.g., C18, phenyl-hexyl) can provide the necessary selectivity.

    • Adjust the flow rate and temperature: These parameters can also influence the separation.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Active sites in the GC system Deactivate the inlet liner and the first few centimeters of the column. Consider using a liner with glass wool to trap non-volatile residues.
Column contamination Bake out the column at the maximum recommended temperature. If contamination persists, trim the first 10-20 cm of the column.
Incompatible solvent Ensure the sample is dissolved in a solvent compatible with the stationary phase.
Analyte degradation Lower the injection port temperature to prevent thermal degradation of this compound.
No derivatization Derivatize the sample to block the active hydroxyl group, which will improve peak shape.
Issue 2: Co-elution of Cis and Trans Isomers

Troubleshooting Workflow

CoElution_Troubleshooting Start Co-elution of cis/trans Isomers Optimize_GC Optimize GC Method Start->Optimize_GC Initial Step Resolved Isomers Resolved Optimize_GC->Resolved Check Resolution Change_Column Change GC Column Derivatize Derivatize Sample Change_Column->Derivatize If still co-eluting Change_Column->Resolved Re-evaluate Derivatize->Resolved Re-evaluate Resolved->Change_Column No End Successful Separation Resolved->End Yes

Caption: Troubleshooting workflow for co-eluting cis and trans isomers.

Issue 3: No or Poor Separation of Enantiomers on Chiral HPLC Column

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Incorrect chiral stationary phase (CSP) Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based) to find one that provides selectivity for this compound enantiomers.
Inappropriate mobile phase Optimize the mobile phase composition. For normal-phase chromatography, vary the ratio of the non-polar and polar solvents (e.g., hexane and isopropanol). For reversed-phase, adjust the aqueous/organic ratio and the pH.
Low temperature Increase the column temperature. In some cases, sub-ambient temperatures can improve resolution.
Flow rate too high Decrease the flow rate to allow for better interaction between the enantiomers and the CSP.
Sample overload Reduce the injection volume or the sample concentration.

Experimental Protocols

Protocol 1: GC-MS Analysis of Cis/Trans this compound Isomers

This protocol is adapted from a method for the similar compound, (4-methylcyclohexyl)methanol.[4][5][6]

1. Sample Preparation (with Derivatization)

  • To 1 mL of sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Parameters

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Scan Range: m/z 40-450

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Derivatization Add BSTFA + TMCS Heat at 70°C Sample->Derivatization Injection Inject 1 µL into GC-MS Derivatization->Injection Separation Chromatographic Separation (cis/trans isomers) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification of Isomers Detection->Quantification

References

Optimizing Reaction Temperature for 4-Methoxycyclohexanol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction temperature for the synthesis of 4-Methoxycyclohexanol. This guide addresses common issues encountered during experimentation, offering solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic pathways to this compound are:

  • Reduction of 4-Methoxycyclohexanone: This is a common and often high-yielding method employing reducing agents like sodium borohydride.

  • Catalytic Hydrogenation of 4-Methoxyphenol: This method can directly yield this compound, but is highly dependent on the catalyst and reaction conditions to avoid the formation of byproducts.

Q2: How does reaction temperature influence the synthesis of this compound?

A2: Reaction temperature is a critical parameter that can significantly impact:

  • Reaction Rate: Higher temperatures generally increase the reaction rate.

  • Product Yield and Purity: An optimal temperature is crucial for maximizing the yield of the desired product and minimizing the formation of impurities.

  • Stereoselectivity: In the case of the reduction of 4-Methoxycyclohexanone, temperature can influence the ratio of cis to trans isomers of this compound.

  • Byproduct Formation: Suboptimal temperatures can lead to the formation of undesired byproducts, complicating purification.

Q3: What are the common byproducts in the synthesis of this compound?

A3: In the catalytic hydrogenation of 4-methoxyphenol, potential byproducts include 4-methoxycyclohexanone, cyclohexanol, and methoxycyclohexane.[1] The formation of these byproducts is highly sensitive to the catalyst choice and reaction temperature.[1] For the reduction of 4-methoxycyclohexanone, incomplete reduction can leave unreacted starting material, and side reactions may occur at elevated temperatures.

Troubleshooting Guides

Synthesis Route 1: Reduction of 4-Methoxycyclohexanone

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Ensure the reaction is performed within the optimal temperature range. For sodium borohydride reductions, a common starting point is to initiate the reaction at 0°C (ice bath) and then allow it to proceed at room temperature.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or a slight, controlled increase in temperature.
Degradation of Reducing Agent Use fresh, high-quality sodium borohydride. Ensure anhydrous conditions if specified by the protocol, as moisture can decompose the reducing agent.

Issue 2: Poor Stereoselectivity (Undesirable cis/trans Ratio)

Potential Cause Troubleshooting Steps
Inappropriate Reaction Temperature The stereochemical outcome of the reduction can be temperature-dependent. Generally, lower temperatures favor the formation of the thermodynamically more stable isomer. Experiment with a range of temperatures (e.g., -78°C, 0°C, room temperature) to determine the optimal condition for the desired isomer.
Choice of Reducing Agent While sodium borohydride is common, other reducing agents (e.g., lithium aluminum hydride, selectrides) can offer different stereoselectivities. Consult the literature for reducing agents known to favor the desired isomer of this compound.
Synthesis Route 2: Catalytic Hydrogenation of 4-Methoxyphenol

Issue 1: Formation of 4-Methoxycyclohexanone as the Main Product

Potential Cause Troubleshooting Steps
Incorrect Catalyst and Temperature Combination The choice of catalyst is critical. For instance, a Rh/silica catalyst at 50-70°C has been shown to selectively produce 4-methoxycyclohexanone with no formation of the alcohol.[1][2] To obtain this compound, a different catalyst system, such as Palladium on carbon (Pd/C), and a higher reaction temperature (e.g., 140°C) may be required.[3]
Insufficient Hydrogen Pressure or Reaction Time Ensure adequate hydrogen pressure and sufficient reaction time to allow for the reduction of the intermediate ketone to the alcohol.

Issue 2: Low Yield and Formation of Multiple Byproducts

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature An inappropriate temperature can lead to side reactions such as demethoxylation or dehydroxylation.[1] A systematic optimization of the reaction temperature is necessary to maximize the selectivity towards this compound.
Catalyst Poisoning or Deactivation Ensure the purity of the starting material and solvent to avoid poisoning the catalyst. If catalyst deactivation is suspected, consider using a fresh batch of catalyst.

Experimental Protocols and Data

Protocol 1: Synthesis of this compound by Reduction of 4-Methoxycyclohexanone

This protocol provides a general procedure for the sodium borohydride reduction of 4-methoxycyclohexanone. The optimal temperature may need to be determined empirically.

Materials:

  • 4-Methoxycyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Dissolve 4-methoxycyclohexanone in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, continue stirring at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding deionized water.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Data on Temperature Effects (Hypothetical Data for Illustrative Purposes)

Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)cis:trans Ratio
-206859880:20
04929770:30
25 (Room Temp.)2959560:40
501889050:50
Protocol 2: Synthesis of this compound by Catalytic Hydrogenation of 4-Methoxyphenol

This protocol is based on a literature procedure for the direct synthesis of this compound.[3]

Materials:

  • 4-Methoxyphenol

  • Methanol

  • 5 wt% Palladium on carbon (Pd/C) catalyst

  • High-pressure autoclave

Procedure:

  • Dissolve 4-methoxyphenol in methanol in the reaction vessel of a high-pressure autoclave.

  • Add the 5 wt% Pd/C catalyst to the solution.

  • Seal the autoclave and pressurize with hydrogen to 7 MPa.

  • Heat the reaction mixture to 140°C with vigorous stirring.

  • Maintain these conditions for 5 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate by distillation under reduced pressure to yield the product.

Data on Temperature Effects

Reaction Temperature (°C)CatalystHydrogen Pressure (MPa)Yield of this compound (%)Major Byproducts
50Rh/silica0.304-Methoxycyclohexanone[1][2]
70Rh/silica0.304-Methoxycyclohexanone[1]
1405% Pd/C798.5Not specified[3]
150-160Not specified0.5-0.6Not specified for alcohol4-Methoxycyclohexanone (87-96% yield)[4]

Visualizing Reaction Pathways

To better understand the relationship between reactants, intermediates, and products in the synthesis of this compound, the following diagrams illustrate the key transformations.

Synthesis_Routes cluster_0 Route 1: Reduction cluster_1 Route 2: Hydrogenation 4-Methoxycyclohexanone 4-Methoxycyclohexanone This compound This compound 4-Methoxycyclohexanone->this compound NaBH4, MeOH 4-Methoxyphenol 4-Methoxyphenol 4-Methoxycyclohexanone_H 4-Methoxycyclohexanone 4-Methoxyphenol->4-Methoxycyclohexanone_H H2, Catalyst (e.g., Rh/silica) 4-Methoxycyclohexanol_H This compound 4-Methoxycyclohexanone_H->4-Methoxycyclohexanol_H H2, Catalyst (e.g., Pd/C)

Caption: Synthetic routes to this compound.

Troubleshooting_Hydrogenation Start Starting Material: 4-Methoxyphenol Intermediate Intermediate: 4-Methoxycyclohexanone Start->Intermediate Hydrogenation (e.g., Rh/silica, 50-70°C) Byproduct Byproduct: Cyclohexanol Start->Byproduct Demethoxylation Desired_Product Desired Product: This compound Intermediate->Desired_Product Further Hydrogenation (e.g., Pd/C, 140°C)

References

Validation & Comparative

A Comparative NMR Analysis of 4-Methoxycyclohexanol and 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers in Drug Development and Chemical Sciences

In the realm of organic chemistry and drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the chemical environment of atoms within a molecule. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of two closely related cyclohexanol derivatives: 4-methoxycyclohexanol and 4-methylcyclohexanol.

This comparison is particularly relevant for understanding the influence of substituent electronegativity and stereochemistry on NMR chemical shifts. While 4-methylcyclohexanol serves as a well-documented reference compound, the availability of experimental NMR data for this compound is limited. Therefore, this guide presents experimental data for the cis and trans isomers of 4-methylcyclohexanol and provides a predicted analysis for the corresponding isomers of this compound, based on established principles of NMR spectroscopy.

Comparative Analysis of ¹H and ¹³C NMR Spectral Data

The substitution at the C4 position of the cyclohexanol ring significantly influences the chemical shifts of the neighboring protons and carbons. The electron-withdrawing nature of the oxygen atom in the methoxy group (-OCH₃) in this compound is expected to deshield the C4 proton and carbon compared to the electron-donating methyl group (-CH₃) in 4-methylcyclohexanol.

Table 1: Experimental ¹H and ¹³C NMR Data for cis- and trans-4-Methylcyclohexanol
Compound Nucleus Position Chemical Shift (δ, ppm) Splitting Pattern Integration
cis-4-Methylcyclohexanol¹HH1 (CHOH)~4.0 (axial)Multiplet1H
H4 (CHCH₃)~1.4Multiplet1H
CH₂ (ring)1.2 - 1.8Multiplets8H
CH₃~0.9Doublet3H
¹³CC1 (CHOH)~66
C2, C6~32
C3, C5~30
C4 (CHCH₃)~31
CH₃~22
trans-4-Methylcyclohexanol¹HH1 (CHOH)~3.5 (equatorial)Multiplet1H
H4 (CHCH₃)~1.2Multiplet1H
CH₂ (ring)1.0 - 2.0Multiplets8H
CH₃~0.9Doublet3H
¹³CC1 (CHOH)~71
C2, C6~35
C3, C5~33
C4 (CHCH₃)~32
CH₃~22

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Predicted ¹H and ¹³C NMR Data for cis- and trans-4-Methoxycyclohexanol

The following table presents predicted NMR data for this compound. These predictions are based on the known spectral data of 4-methylcyclohexanol and the anticipated electronic effects of the methoxy group. The key differences are expected at the C1, C4, and methoxy group signals.

Compound Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Splitting Pattern Predicted Integration
cis-4-Methoxycyclohexanol¹HH1 (CHOH)~3.9 (axial)Multiplet1H
H4 (CHOCH₃)~3.3Multiplet1H
OCH₃~3.3Singlet3H
CH₂ (ring)1.3 - 2.0Multiplets8H
¹³CC1 (CHOH)~67
C4 (CHOCH₃)~75
OCH₃~56
C2, C6, C3, C5~28-32
trans-4-Methoxycyclohexanol¹HH1 (CHOH)~3.4 (equatorial)Multiplet1H
H4 (CHOCH₃)~3.2Multiplet1H
OCH₃~3.3Singlet3H
CH₂ (ring)1.1 - 2.1Multiplets8H
¹³CC1 (CHOH)~72
C4 (CHOCH₃)~77
OCH₃~56
C2, C6, C3, C5~30-34

Key Spectral Differences and Interpretations

The primary distinctions in the NMR spectra of this compound and 4-methylcyclohexanol arise from the different electronic properties of the methoxy and methyl groups.

G Comparative NMR Workflow: 4-Methylcyclohexanol vs. This compound cluster_0 4-Methylcyclohexanol (Reference) cluster_1 This compound (Target) Methyl_Struct Structure: -CH3 at C4 Methyl_H1 ¹H NMR: -CH3 signal (~0.9 ppm, doublet) -CH(OH) signal (~3.5-4.0 ppm) Methyl_Struct->Methyl_H1 yields Methyl_C13 ¹³C NMR: -CH3 signal (~22 ppm) -C4 signal (~31-32 ppm) Methyl_Struct->Methyl_C13 yields Analysis Comparative Analysis Methyl_H1->Analysis Methyl_C13->Analysis Methoxy_Struct Structure: -OCH3 at C4 Methoxy_H1 Predicted ¹H NMR: -OCH3 signal (~3.3 ppm, singlet) -CH(OCH3) signal (deshielded, ~3.2-3.3 ppm) -CH(OH) signal (similar to reference) Methoxy_Struct->Methoxy_H1 predicts Methoxy_C13 Predicted ¹³C NMR: -OCH3 signal (~56 ppm) -C4 signal (deshielded, ~75-77 ppm) Methoxy_Struct->Methoxy_C13 predicts Methoxy_H1->Analysis Methoxy_C13->Analysis Conclusion Conclusion: Substituent effects on chemical shifts are predictable and significant. Analysis->Conclusion leads to

Figure 1. Logical workflow for comparing the NMR spectra of 4-methylcyclohexanol and this compound.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like cyclohexanol derivatives.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Sample Amount: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other deuterated solvents such as DMSO-d₆, Acetone-d₆, or Methanol-d₄ can be used depending on the sample's solubility.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters

The following are typical starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for specific instruments and samples.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): 12-16 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 200-240 ppm.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

By following this guide, researchers can effectively utilize NMR spectroscopy to differentiate between structurally similar molecules like this compound and 4-methylcyclohexanol, and gain a deeper understanding of the subtle electronic and stereochemical effects that govern their chemical properties.

A Comparative Guide to the Synthesis of 4-Methoxycyclohexanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Methoxycyclohexanol is a valuable intermediate in the pharmaceutical and fine chemical industries. Its stereoisomers, cis and trans, can influence the biological activity and properties of final products, making the selection of an appropriate synthetic method crucial. This guide provides a comparative analysis of common methods for the synthesis of this compound, focusing on experimental data, detailed protocols, and reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

Key Synthesis Methods: A Comparative Overview

The primary routes for the synthesis of this compound involve the catalytic hydrogenation of 4-methoxyphenol and the reduction of 4-methoxycyclohexanone. The choice of method and specific conditions can significantly impact the yield, purity, and isomeric ratio of the final product.

Table 1: Comparison of this compound Synthesis Methods
MethodStarting MaterialKey Reagents & CatalystTypical Reaction ConditionsReported YieldDiastereoselectivity (cis:trans)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation 4-MethoxyphenolH₂, Raney® NiHigh pressure and temperatureHighFavorable for trans isomerDirect route from a common starting material.Can produce 4-methoxycyclohexanone as a byproduct; requires specialized high-pressure equipment.
Reduction of Ketone 4-MethoxycyclohexanoneSodium Borohydride (NaBH₄)Methanol, Room TemperatureGood to HighPredominantly transMilder reaction conditions; readily available reducing agent.Requires the synthesis of the starting ketone.
Reduction of Ketone 4-MethoxycyclohexanoneLithium Aluminum Hydride (LiAlH₄)Anhydrous ether (e.g., THF), 0°C to RTHighPredominantly transPowerful reducing agent, high yields.Highly reactive and moisture-sensitive; requires anhydrous conditions.
Catalytic Transfer Hydrogenation 4-MethoxycyclohexanoneIsopropanol, Ru or other metal catalystsElevated temperaturesGood to HighDependent on catalyst and conditionsAvoids the use of high-pressure hydrogen gas.May require higher temperatures and longer reaction times.

Experimental Protocols

Method 1: Catalytic Hydrogenation of 4-Methoxyphenol

This method involves the direct hydrogenation of the aromatic ring of 4-methoxyphenol to yield this compound. The choice of catalyst is critical to favor the formation of the alcohol over the ketone intermediate. Raney® Nickel is a commonly used catalyst for this transformation.[1]

Reaction:

Experimental Procedure:

  • A high-pressure autoclave is charged with 4-methoxyphenol, a suitable solvent (e.g., isopropanol), and a catalytic amount of Raney® Nickel.

  • The autoclave is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to the desired pressure.

  • The reaction mixture is heated to the target temperature with vigorous stirring for a specified duration.

  • After cooling to room temperature, the pressure is released, and the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or crystallization to yield this compound.

Method 2: Reduction of 4-Methoxycyclohexanone

This approach involves the two-step synthesis of this compound, starting from the reduction of the corresponding ketone, 4-methoxycyclohexanone. This ketone can be synthesized by the partial hydrogenation of 4-methoxyphenol under specific conditions. The reduction of the ketone can be achieved using various reducing agents, with sodium borohydride being a common and convenient choice.

Reaction:

Experimental Procedure (using Sodium Borohydride):

  • 4-Methoxycyclohexanone is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • The solution is cooled in an ice bath.

  • Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a few hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the slow addition of a weak acid (e.g., dilute HCl) to neutralize the excess borohydride.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification by column chromatography or distillation provides the final this compound. The trans isomer is generally the major product due to the thermodynamic stability of the equatorial hydroxyl group.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.

Synthesis_Method_1 cluster_start Starting Material cluster_process Process cluster_product Product 4-Methoxyphenol 4-Methoxyphenol Catalytic_Hydrogenation Catalytic Hydrogenation (H₂, Raney® Ni, Heat, Pressure) 4-Methoxyphenol->Catalytic_Hydrogenation This compound This compound Catalytic_Hydrogenation->this compound

Caption: Method 1: Direct Catalytic Hydrogenation.

Synthesis_Method_2 cluster_start Starting Material cluster_intermediate Intermediate cluster_process Process cluster_product Product 4-Methoxyphenol_2 4-Methoxyphenol Partial_Hydrogenation Partial Hydrogenation (e.g., Pd/C) 4-Methoxyphenol_2->Partial_Hydrogenation 4-Methoxycyclohexanone 4-Methoxycyclohexanone Reduction Reduction (e.g., NaBH₄) 4-Methoxycyclohexanone->Reduction Partial_Hydrogenation->4-Methoxycyclohexanone 4-Methoxycyclohexanol_2 This compound Reduction->4-Methoxycyclohexanol_2

Caption: Method 2: Two-Step Synthesis via Ketone Intermediate.

Conclusion

The selection of a synthesis method for this compound depends on several factors, including the desired isomeric purity, available equipment, and cost considerations. Direct hydrogenation of 4-methoxyphenol offers a more direct route, but control of selectivity between the alcohol and ketone can be challenging and requires high-pressure apparatus. The reduction of 4-methoxycyclohexanone provides a more controlled approach to obtaining the alcohol, with milder conditions, although it is a two-step process. For applications where high diastereoselectivity for the trans isomer is desired, the reduction of the ketone with less sterically hindered reducing agents like sodium borohydride is a reliable method. Researchers should carefully evaluate the trade-offs of each method to determine the most effective approach for their specific research and development goals.

References

Spectroscopic Duel: Unmasking the Stereoisomers of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Spectroscopic Data

The key to differentiating between the cis and trans isomers of 4-substituted cyclohexanols lies in the conformational preferences of the substituents and the resulting impact on the magnetic environment of the nuclei and the vibrational modes of the chemical bonds. In the trans isomer, both the hydroxyl and methoxy (or methyl) groups can occupy equatorial positions in the more stable chair conformation, minimizing steric strain. Conversely, in the cis isomer, one substituent must adopt a less favorable axial position, leading to distinct differences in their spectroscopic profiles.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift of a proton is highly sensitive to its spatial orientation. Protons in an axial position are typically shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. This is evident in the chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-1).

Table 1: Comparative ¹H NMR Chemical Shifts (δ) for 4-Methylcyclohexanol Isomers

Protoncis-4-Methylcyclohexanol (δ ppm)trans-4-Methylcyclohexanol (δ ppm)
H-1 (CHOH)~4.0 (axial)~3.5 (equatorial)
-OCH₃(Predicted)(Predicted)
Cyclohexyl ProtonsMultipletsMultiplets
-CH₃DoubletDoublet

Note: The chemical shifts for the methoxy group in 4-methoxycyclohexanol are predicted to show a similar, albeit smaller, dependence on their axial or equatorial orientation.

¹³C NMR Spectroscopy

The orientation of substituents also influences the ¹³C NMR chemical shifts. Generally, a carbon atom bearing an axial substituent will be shielded and resonate at a lower chemical shift compared to when it bears an equatorial substituent. This "gamma-gauche" effect is a powerful tool for stereochemical assignment.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ) for 4-Methylcyclohexanol Isomers

Carboncis-4-Methylcyclohexanol (δ ppm)trans-4-Methylcyclohexanol (δ ppm)
C-1 (CHOH)~66~71
C-4 (CHCH₃)~30~33
-OCH₃(Predicted)(Predicted)
Cyclohexyl CarbonsMultiple signalsMultiple signals
-CH₃~21~22

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The C-O stretching vibration is particularly informative for distinguishing between axial and equatorial hydroxyl groups. An axial C-O bond typically absorbs at a lower wavenumber (frequency) compared to an equatorial C-O bond.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for 4-Methylcyclohexanol Isomers

Functional Groupcis-4-Methylcyclohexanol (cm⁻¹)trans-4-Methylcyclohexanol (cm⁻¹)
O-H Stretch (alcohol)~3300 (broad)~3300 (broad)
C-H Stretch (sp³)~2850-2950~2850-2950
C-O Stretch (alcohol)~1020 (axial)~1060 (equatorial)
C-O-C Stretch (ether)(Predicted ~1100)(Predicted ~1100)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which is typically longer than for ¹H NMR due to the low natural abundance of ¹³C.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Gently press the plates together to form a thin film.

  • Sample Preparation (Solution):

    • Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).

    • Place the solution in a liquid IR cell.

  • Acquisition:

    • Record a background spectrum of the empty salt plates or the solvent-filled cell.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Comparison

Spectroscopic_Comparison cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion cis cis-4-Methoxycyclohexanol NMR NMR Spectroscopy (¹H and ¹³C) cis->NMR IR IR Spectroscopy cis->IR trans trans-4-Methoxycyclohexanol trans->NMR trans->IR NMR_data Chemical Shifts (δ) Axial vs. Equatorial NMR->NMR_data IR_data Vibrational Frequencies (cm⁻¹) C-O Stretch IR->IR_data Conclusion Structural Elucidation of Isomers NMR_data->Conclusion IR_data->Conclusion

Caption: Workflow for the spectroscopic comparison of this compound isomers.

References

A Comparative Guide to 4-Methoxycyclohexanol and Other Cyclohexanol Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate starting material is a critical decision that profoundly influences reaction outcomes, including yield, stereoselectivity, and overall efficiency. Cyclohexanol and its derivatives are ubiquitous building blocks in the synthesis of pharmaceuticals, fragrances, and advanced materials. This guide provides a detailed comparison of 4-methoxycyclohexanol with other common cyclohexanol derivatives, namely cyclohexanol, methylcyclohexanols, and 4-tert-butylcyclohexanol. By presenting available experimental data and detailed protocols, this document aims to assist researchers in making informed decisions for their synthetic strategies.

Executive Summary

This compound offers a unique combination of steric and electronic properties due to the presence of the methoxy group at the C4 position. This substituent can influence the reactivity of the hydroxyl group and the stereochemical outcome of reactions on the cyclohexane ring. Compared to the parent cyclohexanol, the methoxy group introduces polarity and potential for hydrogen bonding, which can affect solubility and interactions with catalysts and reagents. In comparison to alkyl-substituted cyclohexanols, such as methylcyclohexanols and 4-tert-butylcyclohexanol, the electron-withdrawing nature of the methoxy group can modulate the nucleophilicity of the hydroxyl group. The following sections will delve into specific reactions and provide quantitative data where available to highlight these differences.

Oxidation of Cyclohexanols

The oxidation of cyclohexanols to their corresponding cyclohexanones is a fundamental transformation in organic synthesis. The rate and efficiency of this reaction can be influenced by the substituents on the cyclohexane ring.

SubstrateOxidizing AgentCatalystSolventYield (%)Reference
This compoundHydrogen PeroxideMolecular Sieve Supported Phosphotungstic Acid->98[1]
This compoundChromate Agents--50-90[1]
This compoundJones Reagent (CrO₃/H₂SO₄)-Acetone78[2]
CyclohexanolJones Reagent (CrO₃/H₂SO₄)-AcetoneHigh[3]
4-tert-ButylcyclohexanolSodium HypochloriteAcetic AcidDichloromethane-[4]

Discussion of Oxidation Results:

The data indicates that modern oxidizing systems, such as hydrogen peroxide with a solid-supported catalyst, can achieve near-quantitative yields for the oxidation of this compound.[1] Traditional methods using chromate-based reagents, while effective, often result in lower and more variable yields and generate hazardous waste.[1][2] For instance, the oxidation of this compound with Jones reagent gives a respectable yield of 78%.[2] While a direct quantitative comparison with cyclohexanol under identical Jones oxidation conditions is not provided in the cited literature, it is a standard high-yielding laboratory preparation.[3] The choice of the cis or trans isomer of a substituted cyclohexanol can also impact the rate of oxidation. For 4-tert-butylcyclohexanol, the cis isomer, where the hydroxyl group is in a more sterically accessible axial position in the preferred chair conformation (with the bulky tert-butyl group equatorial), is expected to react faster than the trans isomer.[5]

Experimental Protocol: Oxidation of this compound with Jones Reagent[2]
  • Reagent Preparation: Prepare the Jones reagent by dissolving 26.72 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄) and carefully diluting with water to a final volume of 100 mL.

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 10 g (0.077 mol) of this compound in 50 mL of acetone. Cool the flask in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of this compound, maintaining the temperature below 20°C.

  • Work-up: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature. Quench the reaction by adding isopropanol until the orange color disappears.

  • Isolation: Dilute the mixture with water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting 4-methoxycyclohexanone by distillation.

Esterification Reactions

Esterification is a common reaction of alcohols, and the steric and electronic environment of the hydroxyl group can significantly affect the reaction rate.

Experimental Protocol: Fischer Esterification of a Cyclohexanol Derivative with Benzoic Acid

This is a general procedure that can be adapted for different cyclohexanol derivatives.

  • Reaction Setup: In a 100-mL round-bottom flask, combine 0.1 mol of the cyclohexanol derivative, 0.12 mol of benzoic acid, and 50 mL of toluene.

  • Catalysis: Add 0.5 mL of concentrated sulfuric acid to the mixture.

  • Reaction: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Work-up: Cool the reaction mixture and wash it with 50 mL of water, followed by 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purification: Purify the resulting ester by vacuum distillation or column chromatography.

Nucleophilic Substitution Reactions

The hydroxyl group of cyclohexanols can be converted into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions. The stereochemical outcome of these SN2 reactions is highly dependent on the conformation of the cyclohexane ring. For a backside attack to occur, both the nucleophile and the leaving group should ideally be in axial positions.

The 4-substituent can influence the conformational equilibrium of the cyclohexane ring. A bulky group like tert-butyl will strongly favor an equatorial position, which in turn will influence the preferred orientation of the leaving group at C1. The methoxy group is smaller and its conformational preference is less pronounced, potentially leading to a mixture of conformers and influencing the reaction rate and stereoselectivity.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction for the formation of ethers from an alkoxide and an alkyl halide. The reactivity of the cyclohexanol derivative will depend on the ease of formation of the corresponding alkoxide and the steric accessibility of the oxygen atom.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups, including esters, with inversion of stereochemistry. This reaction is particularly useful for stereochemically defined secondary alcohols. The steric hindrance around the hydroxyl group is a critical factor for the success of the Mitsunobu reaction. While no direct comparative studies were found, it is expected that the less sterically hindered cyclohexanol and this compound would react more readily than the more hindered 4-tert-butylcyclohexanol or certain isomers of methylcyclohexanol.[6]

Dehydration of Cyclohexanols

Acid-catalyzed dehydration of cyclohexanols leads to the formation of cyclohexenes. The regioselectivity of this elimination reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. The nature of the substituent at the 4-position can influence the product distribution if it affects the stability of the resulting double bond or the carbocation intermediate.

For 4-methylcyclohexanol, dehydration yields a mixture of 1-methylcyclohexene and 4-methylcyclohexene.[7] A detailed study on the dehydration of 2-methylcyclohexanol showed the formation of 1-methylcyclohexene and 3-methylcyclohexene.[8] The product distribution can also be influenced by the reaction conditions and the specific acid catalyst used.

Logical Relationships in Synthesis

The following diagram illustrates the central role of cyclohexanol derivatives as intermediates in the synthesis of other functional groups.

SynthesisPathways Cyclohexanol Cyclohexanol Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone Oxidation Cyclohexyl_Ester Cyclohexyl_Ester Cyclohexanol->Cyclohexyl_Ester Esterification Cyclohexyl_Ether Cyclohexyl_Ether Cyclohexanol->Cyclohexyl_Ether Williamson/Mitsunobu Cyclohexene Cyclohexene Cyclohexanol->Cyclohexene Dehydration ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reactant_A Cyclohexanol Derivative A Reaction_A Reaction with Reagent X Reactant_A->Reaction_A Reactant_B Cyclohexanol Derivative B Reaction_B Reaction with Reagent X Reactant_B->Reaction_B Reactant_C Cyclohexanol Derivative C Reaction_C Reaction with Reagent X Reactant_C->Reaction_C Analysis_A GC/NMR Analysis of Product A Reaction_A->Analysis_A Analysis_B GC/NMR Analysis of Product B Reaction_B->Analysis_B Analysis_C GC/NMR Analysis of Product C Reaction_C->Analysis_C Comparison Compare Yields, Rates, Selectivity Analysis_A->Comparison Analysis_B->Comparison Analysis_C->Comparison

References

A Comparative Analysis of Conformational Energies: Cis- vs. Trans-4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the conformational energetics of cis- and trans-4-Methoxycyclohexanol, supported by established principles of stereochemistry and outlining key experimental methodologies.

The spatial arrangement of substituents on a cyclohexane ring dictates its conformational stability, which in turn influences its physical properties and biological activity. This guide provides a detailed comparison of the conformational energy landscapes of cis- and trans-4-Methoxycyclohexanol, crucial isomers in medicinal chemistry and materials science. The analysis is based on the well-established principle of A-values, which quantify the steric strain of axial substituents.

Conformational Preference and Energy Estimation

The stability of a substituted cyclohexane is predominantly determined by the steric interactions of its substituents with the ring in the chair conformation. Substituents prefer the more spacious equatorial position over the sterically hindered axial position. This preference is quantified by the conformational free energy difference, or "A-value," which represents the energy cost of a substituent being in the axial position compared to the equatorial position.[1]

Key Substituent A-Values:

SubstituentA-Value (kcal/mol)
Methoxy (-OCH₃)~0.6
Hydroxyl (-OH)~0.9

Note: A-values can be influenced by solvent conditions. The values presented are generally accepted for non-polar solvents.

Analysis of trans-4-Methoxycyclohexanol

In the trans isomer, the methoxy and hydroxyl groups are on opposite sides of the cyclohexane ring. This arrangement allows for two possible chair conformations: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).[2]

The diequatorial conformer is significantly more stable as it avoids the destabilizing 1,3-diaxial interactions that occur when substituents are in the axial position.[2] The energy of the less stable diaxial conformer can be estimated by summing the A-values of the two axial substituents.

Energy Difference Calculation:

  • ΔG (diaxial vs. diequatorial) ≈ A-value (-OH) + A-value (-OCH₃)

  • ΔG ≈ 0.9 kcal/mol + 0.6 kcal/mol = 1.5 kcal/mol

Therefore, the diequatorial conformation of trans-4-Methoxycyclohexanol is favored by approximately 1.5 kcal/mol.

Analysis of cis-4-Methoxycyclohexanol

For the cis isomer, the substituents are on the same side of the ring. In a chair conformation, this necessitates that one group is in an axial position while the other is equatorial.[2] A ring flip results in the interchange of these positions. Consequently, the two conformers are not energetically equivalent.

The more stable conformer will have the substituent with the larger A-value in the equatorial position to minimize steric strain. In this case, the hydroxyl group has a larger A-value (0.9 kcal/mol) than the methoxy group (0.6 kcal/mol). Thus, the preferred conformation has the -OH group equatorial and the -OCH₃ group axial.

Energy Difference Calculation:

The energy difference between the two chair conformations of the cis isomer is the difference between their respective A-values.

  • ΔG (conformer 1 vs. conformer 2) = A-value (-OH) - A-value (-OCH₃)

  • ΔG = 0.9 kcal/mol - 0.6 kcal/mol = 0.3 kcal/mol

The conformation with the equatorial hydroxyl group is more stable by about 0.3 kcal/mol.

Summary of Conformational Energy Differences
IsomerMore Stable ConformerLess Stable ConformerEstimated ΔG (kcal/mol)
trans-4-Methoxycyclohexanol Diequatorial (-OH eq, -OCH₃ eq)Diaxial (-OH ax, -OCH₃ ax)1.5
cis-4-Methoxycyclohexanol Equatorial -OH, Axial -OCH₃Axial -OH, Equatorial -OCH₃0.3

Experimental Determination of Conformational Energy

The conformational energy differences are experimentally determined primarily using variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy.[3]

Experimental Protocol: Variable-Temperature NMR Spectroscopy
  • Sample Preparation: A solution of the purified cyclohexanol derivative is prepared in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or a solvent with a lower freezing point like deuterated toluene, toluene-d₈, for very low-temperature measurements).

  • Initial NMR Spectrum: A standard ¹H or ¹³C NMR spectrum is acquired at room temperature. At this temperature, the chair-chair interconversion (ring flip) is rapid on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons.

  • Low-Temperature NMR: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of the ring flip slows down.

  • Coalescence Temperature: The temperature at which the averaged signals for the axial and equatorial protons broaden and merge into a single peak is known as the coalescence temperature. This temperature can be used to calculate the energy barrier for the ring flip.

  • "Frozen" Spectrum: At a sufficiently low temperature (often below -60 °C), the ring flip becomes slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer.[3]

  • Data Analysis:

    • The relative populations of the two conformers (Keq = [equatorial]/[axial] for a monosubstituted cyclohexane, or Keq = [conformer 1]/[conformer 2] for a disubstituted one) are determined by integrating the corresponding signals in the low-temperature NMR spectrum.

    • The Gibbs free energy difference (ΔG) between the conformers is then calculated using the following equation: ΔG = -RT ln(Keq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the spectrum was recorded.

Visualization of Conformational Equilibria

The following diagrams illustrate the chair conformations and their equilibria for both cis- and trans-4-Methoxycyclohexanol.

References

A Comparative Analysis of Catalysts for 4-Methoxyphenol Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of 4-methoxyphenol is a critical transformation in organic synthesis, yielding valuable intermediates for pharmaceuticals and other fine chemicals. The choice of catalyst is paramount in achieving high conversion and selectivity towards the desired products, primarily 4-methoxycyclohexanol or 4-methoxycyclohexanone. This guide provides a comparative analysis of various catalysts employed for this reaction, supported by experimental data, detailed protocols, and visualizations of the reaction pathways and experimental workflow.

Performance Comparison of Catalysts

The efficiency and selectivity of 4-methoxyphenol hydrogenation are highly dependent on the catalyst type, support material, and reaction conditions. Noble metals such as rhodium (Rh), palladium (Pd), ruthenium (Ru), and platinum (Pt), as well as non-noble metals like nickel (Ni), have been extensively studied. Below is a summary of their performance based on available literature. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

CatalystSupportTemperature (°C)Pressure (bar)SolventConversion (%)Major Product(s)Selectivity (%)Reference
RhSilica503Not Specified>954-Methoxycyclohexanone, Methoxycyclohexane, Cyclohexanol~75 (4-Methoxycyclohexanone)[1]
Raney® NiNoneNot SpecifiedNot Specified2-PropanolHighThis compoundMajor Product[2]
PdTiO₂10010WaterHigh (for Guaiacol)2-Methoxycyclohexanone65 (for Guaiacol)[3]
Ru/δ-MnO₂δ-MnO₂Not SpecifiedNot SpecifiedWater100 (for Phenol)Cyclohexanol100 (for Phenol)[4]
Pt/CCarbon50-109 mA·cm⁻²NaCl/H₂SO₄High (for Phenol)Cyclohexanol, CyclohexanoneNot Specified[5]

Note: Data for Pd, Ru, and Pt catalysts are primarily based on the hydrogenation of structurally similar phenols (guaiacol and phenol) and are included to provide insights into their potential performance with 4-methoxyphenol. The reaction conditions and selectivities are specific to the cited studies and may vary with 4-methoxyphenol as the substrate.

Experimental Protocols

Reproducibility and accurate comparison of catalyst performance necessitate detailed and standardized experimental protocols. Below is a generalized procedure for catalyst synthesis, characterization, and activity testing for 4-methoxyphenol hydrogenation.

Catalyst Preparation (Example: Impregnation Method for Pd/TiO₂)
  • Support Pre-treatment: Dry the TiO₂ support at 120°C for 12 hours to remove adsorbed water.

  • Impregnation: Prepare a solution of a palladium precursor (e.g., palladium chloride, H₂PdCl₄) in an appropriate solvent (e.g., water, acetone). Add the dried TiO₂ support to this solution. The volume of the solution should be equal to the pore volume of the support (incipient wetness impregnation).

  • Drying: Age the mixture at room temperature for 24 hours, followed by drying at 100°C for 12 hours.

  • Calcination: Calcine the dried powder in air at a specified temperature (e.g., 400°C) for a set duration (e.g., 4 hours) to decompose the precursor and anchor the metal oxide to the support.

  • Reduction: Reduce the calcined catalyst in a hydrogen flow (e.g., 5% H₂ in Ar) at a high temperature (e.g., 300°C) to convert the metal oxide to its active metallic state.

Catalyst Characterization

To understand the physicochemical properties of the synthesized catalysts, which influence their activity and selectivity, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To identify the crystalline phases of the metal and support.

  • Transmission Electron Microscopy (TEM): To determine the particle size and dispersion of the metal nanoparticles.

  • H₂ Temperature-Programmed Reduction (H₂-TPR): To investigate the reducibility of the metal oxides.

  • CO Pulse Chemisorption: To measure the active metal surface area.

Catalytic Hydrogenation Procedure
  • Reactor Setup: The reaction is typically carried out in a high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, a heating mantle, a temperature controller, and a pressure gauge.

  • Reaction Mixture: Charge the reactor with 4-methoxyphenol, a solvent (e.g., water, ethanol, or dodecane), and the catalyst.

  • Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure and heat it to the reaction temperature with vigorous stirring.

  • Sampling and Analysis: Monitor the reaction progress by taking samples at regular intervals. Analyze the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of 4-methoxyphenol and the selectivity towards different products. The products are typically identified using a GC-Mass Spectrometer (GC-MS).

Visualizing the Process

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of catalysts for 4-methoxyphenol hydrogenation.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_react Catalytic Reaction cluster_analysis Product Analysis cat_synthesis Catalyst Synthesis (e.g., Impregnation) drying Drying cat_synthesis->drying calcination Calcination drying->calcination reduction Reduction calcination->reduction xrd XRD tem TEM tpr H2-TPR chemi CO Chemisorption reactor_setup Reactor Setup reduction->reactor_setup reaction Hydrogenation Reaction reactor_setup->reaction sampling Sampling reaction->sampling gc_hplc GC/HPLC Analysis sampling->gc_hplc gc_ms GC-MS Identification gc_hplc->gc_ms data_analysis Data Analysis (Conversion, Selectivity) gc_ms->data_analysis

Caption: A typical experimental workflow for catalyst synthesis, characterization, and performance evaluation.

Reaction Pathways of 4-Methoxyphenol Hydrogenation

The hydrogenation of 4-methoxyphenol can proceed through several pathways, leading to different products. The selectivity is largely dictated by the catalyst and reaction conditions.

Reaction_Pathways cluster_hydrogenation Hydrogenation cluster_hdo Hydrodeoxygenation (HDO) M4P 4-Methoxyphenol M4CHone 4-Methoxycyclohexanone M4P->M4CHone +H2 (e.g., Rh, Pd) CHol Cyclohexanol M4P->CHol +H2, -OCH3 (Demethoxylation) MCH Methoxycyclohexane M4P->MCH +H2, -OH (Dehydroxylation) M4CHol This compound M4CHone->M4CHol +H2 CHone Cyclohexanone CHol->CHone

Caption: Possible reaction pathways for the hydrogenation of 4-methoxyphenol.

References

Biological Activity of 4-Methoxycyclohexanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable scarcity of studies focused on the biological activities of simple 4-methoxycyclohexanol derivatives. The existing research predominantly features complex molecules where the 4-methoxycyclohexyl group is a part of a much larger chemical entity. This guide provides a detailed comparison of the biological activities of these complex derivatives and other structurally related compounds, supported by available experimental data.

Enzyme Inhibition Activity of a Complex 4-Methoxycyclohexyl Derivative

A complex benzamide derivative incorporating a trans-4-methoxycyclohexyl moiety has been synthesized and evaluated for its enzyme inhibitory activity, specifically against anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. These proteins are crucial regulators of apoptosis (programmed cell death) and are often overexpressed in cancer cells, making them important therapeutic targets.

Quantitative Data: Inhibition of Bcl-2 Family Proteins

The inhibitory activity of the compound, trans-4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-[(4-{[(4-methoxycyclohexyl)methyl]amino}-3-nitrophenyl)sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide, is presented below. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme; a lower Kᵢ value indicates a stronger inhibitor.

Target EnzymeDerivativeKᵢ (nM)Reference Patent
Bcl-xLtrans-4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-[(4-{[(4-methoxycyclohexyl)methyl]amino}-3-nitrophenyl)sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide0.01[US10213433B2]
Bcl-2trans-4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-[(4-{[(4-methoxycyclohexyl)methyl]amino}-3-nitrophenyl)sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide1.2[US10213433B2]
Bcl-wtrans-4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-[(4-{[(4-methoxycyclohexyl)methyl]amino}-3-nitrophenyl)sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide0.01[US10213433B2]
Mcl-1trans-4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-[(4-{[(4-methoxycyclohexyl)methyl]amino}-3-nitrophenyl)sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide2300[US10213433B2]
Experimental Protocol: General Enzyme Inhibition Assay (Kᵢ Determination)

The following is a generalized protocol for determining the inhibition constant (Kᵢ) of a compound against a target enzyme, based on common methodologies.[1][2]

  • Materials and Reagents :

    • Purified target enzyme (e.g., Bcl-xL).

    • Substrate for the enzyme.

    • Inhibitor compound (the 4-methoxycyclohexyl derivative).

    • Assay buffer (pH and composition optimized for the specific enzyme).

    • 96-well microtiter plates.

    • Spectrophotometer or plate reader.

  • Procedure :

    • Prepare serial dilutions of the inhibitor compound in the assay buffer.

    • In the wells of a microtiter plate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor.

    • Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time to allow for binding.

    • Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.

    • Monitor the reaction rate by measuring the change in absorbance or fluorescence over time at a specific wavelength.[1]

    • The rate of reaction is determined for both the control and the inhibitor-containing wells.

  • Data Analysis :

    • Calculate the percentage of enzyme activity for each inhibitor concentration relative to the control.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.

Visualization of Enzyme Inhibition

Enzyme_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S P Product (P) ES->P k_cat EI->E - I

Caption: General mechanism of competitive enzyme inhibition.

Structurally Related Compound: Sirolimus (Rapamycin)

Sirolimus, also known as rapamycin, is a potent immunosuppressant drug that contains a 3-methoxycyclohexyl group.[3][4] While not a this compound derivative, its well-characterized biological activity provides valuable insight into the pharmacological potential of methoxycyclohexyl moieties. Sirolimus functions by inhibiting the mammalian target of rapamycin (mTOR), a key kinase involved in regulating cell growth, proliferation, and immune responses.[5][6]

Pharmacological Profile of Sirolimus
PropertyDescription
Mechanism of Action Binds to the intracellular protein FKBP-12. The resulting complex then binds to and inhibits mTOR Complex 1 (mTORC1).[3][6]
Biological Effect Blocks T-cell and B-cell activation and proliferation by inhibiting their response to interleukin-2 (IL-2).[5] This leads to immunosuppression.
Clinical Use Prevention of organ transplant rejection, treatment of lymphangioleiomyomatosis (a rare lung disease), and coating for coronary stents to prevent restenosis.[3]
Anticancer Activity Shows antiproliferative effects and has been studied in various cancer models. Related mTOR inhibitors are used in cancer therapy.[7]
Experimental Protocol: General mTOR Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound on mTOR signaling in a cell-based assay.

  • Cell Culture and Treatment :

    • Culture a suitable cell line (e.g., a cancer cell line with active mTOR signaling) in 96-well plates until they reach a desired confluency.

    • Treat the cells with various concentrations of the test compound (e.g., Sirolimus) for a specified period. Include a vehicle control (e.g., DMSO).

  • Western Blot Analysis :

    • After treatment, lyse the cells to extract total proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated S6 kinase (p-S6K) or phosphorylated 4E-BP1 (p-4E-BP1), which are downstream targets of mTORC1. Also, probe for total S6K, total 4E-BP1, and a loading control (e.g., β-actin).

    • Incubate with secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis :

    • Quantify the band intensities for the phosphorylated and total proteins.

    • The inhibition of mTOR signaling is determined by the reduction in the levels of p-S6K or p-4E-BP1 in the treated cells compared to the control cells.

Visualization of the mTOR Signaling Pathway and Inhibition by Sirolimus

mTOR_Pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_output Downstream Effects GrowthFactors Growth Factors mTORC1 mTORC1 GrowthFactors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth Sirolimus Sirolimus FKBP12 FKBP12 Sirolimus->FKBP12 FKBP12->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway and its inhibition by Sirolimus.

Broader Context: Biological Activities of Other Cyclohexanol Derivatives

While data on this compound derivatives is sparse, other substituted cyclohexanol compounds have been investigated for various biological activities.

Derivative ClassBiological ActivityExample Organisms/Cell LinesReference
Cyclohexane-1,3-dione derivativesAntibacterialE. coli, S. aureus[Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - MDPI][8]
Adamantyl cyclohexane diaminesAntibacterialMRSA, M. tuberculosis[cyclohexane and its functionally substituted derivatives - CABI Digital Library][9]
Monoterpenic alcoholsVarious (e.g., antiseptic)Not specified[BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS - Military Medical Science Letters][10]

References

A Comparative Guide to Purity Analysis of Synthetic 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic intermediates is a cornerstone of robust and reproducible research in the chemical and pharmaceutical sciences. For 4-Methoxycyclohexanol, a versatile building block in organic synthesis, ensuring high purity is critical for the success of subsequent reactions and the integrity of final products. This guide provides a comprehensive comparison of common analytical techniques for assessing the purity of synthetic this compound, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical strategy.

Introduction to Potential Impurities

The synthesis of this compound, commonly achieved through the hydrogenation of 4-methoxyphenol, can introduce several potential impurities. A thorough purity analysis should aim to detect and quantify:

  • Unreacted Starting Material: 4-Methoxyphenol

  • Over-oxidation or Byproduct: 4-Methoxycyclohexanone

  • Demethoxylation Product: Cyclohexanol

  • Catalyst Residues: (e.g., Palladium on carbon) - Typically analyzed by ICP-MS (not covered in this guide).

  • Residual Solvents: Dependent on the specific synthesis and purification process.

This guide will focus on the chromatographic and spectroscopic techniques best suited for the analysis of organic impurities.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful and often complementary methods for purity assessment. The choice of technique depends on the specific requirements of the analysis, including the nature of the impurities, the desired level of sensitivity, and the availability of analytical standards.

Analytical MethodPrinciplePrimary Use in Purity AnalysisKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Quantification of non-volatile and thermally labile impurities. Excellent for separating polar compounds like phenols.High resolution and sensitivity. Wide applicability to a range of compounds. Robust and reproducible for quantitative analysis.This compound itself lacks a strong UV chromophore, potentially requiring derivatization or alternative detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD) for direct quantification.
Gas Chromatography (GC-MS/FID) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Analysis of volatile and semi-volatile impurities. Capable of separating geometric isomers (cis/trans).High separation efficiency. Mass Spectrometry (MS) provides structural information for impurity identification. Flame Ionization Detection (FID) offers excellent quantitation for hydrocarbons.Requires the analyte to be thermally stable and volatile. Polar analytes may require derivatization to improve peak shape.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.Provides an absolute measure of purity without the need for a specific reference standard of the analyte. Can identify and quantify multiple components simultaneously.Primary analytical method. Non-destructive. Provides structural confirmation of the main component and impurities.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. Signal overlap can complicate quantification in complex mixtures.

Experimental Protocols

Detailed methodologies for the analysis of synthetic this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

This method is particularly effective for the quantification of the common starting material impurity, 4-methoxyphenol.

Instrumentation and Consumables:

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Vials 2 mL amber glass vials with PTFE septa
Syringe Filters 0.45 µm PTFE or Nylon
Solvents HPLC grade Acetonitrile, HPLC grade Water, Phosphoric Acid

Chromatographic Conditions:

ParameterValue
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm and 275 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 4-methoxyphenol analytical standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution. Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Accurately weigh approximately 50 mg of synthetic this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The concentration of specific impurities, such as 4-methoxyphenol, can be quantified using a calibration curve generated from the analytical standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer and Volatile Impurity Analysis

GC-MS is well-suited for separating the cis and trans isomers of this compound and identifying volatile impurities.

Instrumentation and Consumables:

ParameterSpecification
GC-MS System Gas Chromatograph with a Mass Selective Detector
Column Mid-polarity capillary column (e.g., DB-200, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Split/Splitless inlet
Vials 2 mL amber glass autosampler vials with PTFE septa
Solvent Dichloromethane or Ethyl Acetate (GC grade)

GC-MS Conditions:

ParameterValue
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial 60 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300

Sample Preparation:

  • Standard Solution: Prepare individual or mixed standard solutions of this compound (cis/trans mixture), 4-methoxycyclohexanone, and cyclohexanol in the chosen solvent at a concentration of approximately 100 µg/mL.

  • Sample Solution: Dissolve approximately 10 mg of the synthetic this compound in 10 mL of the solvent.

Data Analysis:

Purity is assessed by the area percentage of the main this compound peaks (cis and trans) relative to the total ion chromatogram (TIC) area. Identification of impurities is achieved by comparing their mass spectra with reference libraries (e.g., NIST) and the prepared standards. The ratio of cis and trans isomers can also be determined from the relative peak areas.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

qNMR provides a direct measure of the molar purity of the this compound sample.

Instrumentation and Consumables:

ParameterSpecification
NMR Spectrometer 400 MHz or higher, with a proton-sensitive probe
NMR Tubes 5 mm high-precision NMR tubes
Internal Standard Maleic acid, Dimethyl sulfone, or other suitable certified reference material
Deuterated Solvent Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD)

¹H NMR Acquisition Parameters:

ParameterValue
Pulse Program Standard 90° pulse
Relaxation Delay (d1) 30 s (to ensure full relaxation of all protons)
Number of Scans 16 or more for good signal-to-noise
Spectral Width Appropriate range to cover all signals (e.g., -1 to 11 ppm)

Sample Preparation:

  • Accurately weigh approximately 15 mg of the synthetic this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis:

The purity of the this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

For this compound, a well-resolved proton signal, such as the methoxy group protons (~3.3 ppm), should be used for integration.

Visualization of Workflows and Relationships

To clarify the experimental processes and their logical connections, the following diagrams have been generated using the Graphviz DOT language.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter s2->s3 h1 Inject into HPLC s3->h1 st1 Prepare Standard Solutions st1->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Purity (%) d1->d2 d3 Quantify Impurities d1->d3

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Interpretation p1 Dissolve Sample in Volatile Solvent g1 Inject into GC p1->g1 g2 Separation by Temperature Program g1->g2 g3 Mass Spectrometry Detection g2->g3 a1 Identify Impurities (MS Library) g3->a1 a2 Determine Isomer Ratio g3->a2 a3 Calculate Area % Purity g3->a3

Caption: Workflow for GC-MS Purity Analysis.

qNMR_Workflow start Start prep Accurately weigh sample and internal standard start->prep dissolve Dissolve in deuterated solvent prep->dissolve acquire Acquire 1H NMR spectrum (long relaxation delay) dissolve->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate absolute purity integrate->calculate end End calculate->end

Caption: Workflow for qNMR Absolute Purity Determination.

Analytical_Technique_Comparison cluster_techniques Purity Analysis Techniques This compound This compound HPLC HPLC This compound->HPLC Non-volatile Impurities GCMS GC-MS This compound->GCMS Volatile Impurities & Isomers qNMR qNMR This compound->qNMR Absolute Purity & Structure

Caption: Comparison of Analytical Techniques for this compound.

Conclusion

The purity analysis of synthetic this compound is a critical quality control step that can be effectively addressed by a variety of analytical techniques. HPLC is a powerful tool for the analysis of polar, non-volatile impurities such as the starting material 4-methoxyphenol. GC-MS provides excellent separation of the cis and trans isomers and is ideal for identifying volatile byproducts. For an absolute determination of purity and structural confirmation, qNMR is the method of choice. For comprehensive characterization and to ensure the highest quality of synthetic this compound, a multi-faceted approach utilizing two or more of these orthogonal techniques is highly recommended. This ensures that a wide range of potential impurities are detected and accurately quantified, providing confidence in the material's suitability for its intended research and development applications.

A Comparative Guide to Analytical Techniques for 4-Methoxycyclohexanol Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of 4-Methoxycyclohexanol, a key intermediate in various synthetic processes, is crucial for ensuring product purity, understanding reaction kinetics, and meeting regulatory standards. This guide provides a comprehensive comparison of major analytical techniques for the characterization of this compound, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most appropriate method for their specific needs.

Data Presentation

A summary of the key quantitative data obtained from various analytical techniques for the characterization of this compound is presented in the table below. This allows for a direct comparison of the performance and utility of each method.

Analytical TechniqueParameterCis-4-MethoxycyclohexanolTrans-4-MethoxycyclohexanolReference
GC-MS Retention Time (min)Data not availableData not available
Key Mass Fragments (m/z)71, 44, 5871, 44, 58[1]
¹H NMR Chemical Shift (ppm)Data not availableData not available
¹³C NMR Chemical Shift (ppm)Data not availableData not available
FTIR Absorption Bands (cm⁻¹)~3400 (O-H), ~2930 (C-H), ~1100 (C-O)~3400 (O-H), ~2930 (C-H), ~1100 (C-O)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for the analysis of isomers.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to obtain working standards of appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • If necessary, derivatize the hydroxyl group with a silylating agent (e.g., BSTFA) to improve volatility and peak shape.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. A polar column (e.g., DB-WAX) may also be suitable.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Transfer Line Temperature: 280 °C.

Expected Results: The cis and trans isomers of this compound are expected to be separated based on their different boiling points and interactions with the stationary phase. The mass spectrum will show characteristic fragmentation patterns that can be used for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms. Both ¹H and ¹³C NMR are essential for the unambiguous identification of the cis and trans isomers of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm broadband observe (BBO) probe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

Expected Results: The ¹H and ¹³C NMR spectra will show distinct chemical shifts and coupling patterns for the cis and trans isomers due to the different spatial orientations of the methoxy and hydroxyl groups. These differences are particularly noticeable for the protons and carbons at the C1 and C4 positions of the cyclohexane ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the mixture to a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Instrumentation and Conditions:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Mode: Transmittance.

Expected Results: The FTIR spectrum of this compound will exhibit a broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching of the alcohol group, C-H stretching vibrations around 2930 cm⁻¹, and a characteristic C-O stretching band around 1100 cm⁻¹. While the spectra of the cis and trans isomers will be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed.

Mandatory Visualization

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample in Solvent prep2 Prepare Working Standards prep1->prep2 prep3 (Optional) Derivatization prep2->prep3 gc_injection Inject Sample prep3->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_analysis Data Analysis (Retention Time, Mass Spectra) data_acquisition->data_analysis

Caption: Workflow for GC-MS analysis of this compound.

Experimental Workflow for NMR Spectroscopy Analysis of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Dissolve Sample in Deuterated Solvent prep2 Add Internal Standard (TMS) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 nmr_acquisition Acquire ¹H and ¹³C Spectra prep3->nmr_acquisition data_processing Process FID (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->data_processing data_analysis Analyze Spectra (Chemical Shifts, Coupling Constants) data_processing->data_analysis

Caption: Workflow for NMR analysis of this compound.

Experimental Workflow for FTIR Spectroscopy Analysis of this compound

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_analysis FTIR Analysis cluster_data Data Processing prep1 Grind Sample with KBr prep2 Press into Pellet prep1->prep2 ftir_scan Acquire IR Spectrum prep2->ftir_scan data_analysis Analyze Spectrum (Identify Characteristic Absorption Bands) ftir_scan->data_analysis

Caption: Workflow for FTIR analysis of this compound.

Logical Relationship of Analytical Techniques for Isomer Characterization

Isomer_Characterization Sample This compound (cis/trans mixture) GCMS GC-MS Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Separation Separation of Isomers GCMS->Separation Provides retention time Identification Structural Identification NMR->Identification Confirms connectivity and stereochemistry Functional_Group Functional Group Analysis FTIR->Functional_Group Identifies O-H, C-H, C-O bonds Separation->Identification Functional_Group->Identification

Caption: Interrelation of techniques for isomer characterization.

References

Stability of 4-Methoxycyclohexanol Conformers: A DFT-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Conformational Analysis of Disubstituted Cyclohexanes

The stability of substituted cyclohexane conformers is primarily dictated by steric strain, particularly 1,3-diaxial interactions. Substituents in the axial position experience greater steric hindrance from the other axial atoms on the same side of the ring, leading to higher energy and lower stability compared to the equatorial position. The energy difference between the axial and equatorial conformers is quantified by the "A-value".[1][2]

Methodology for DFT Calculations

A typical experimental protocol for the DFT-based conformational analysis of a molecule like 4-methoxycyclohexanol would involve the following steps:

  • Conformer Generation: All possible chair conformers for both cis and trans isomers are generated.

  • Geometry Optimization: The geometry of each conformer is optimized using a DFT method, commonly with a functional such as B3LYP and a basis set like 6-31G(d) or larger. This process finds the lowest energy structure for each conformer.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Relative Energy Calculation: The relative energies of the conformers are determined by comparing their total energies, including ZPVE corrections.

The A-values used in this guide are derived from such computational and experimental studies on monosubstituted cyclohexanes.

Quantitative Comparison of this compound Conformers

The relative stability of the conformers of cis- and trans-4-methoxycyclohexanol can be estimated using the A-values for the hydroxyl (-OH) and methoxy (-OCH3) groups.

SubstituentA-value (kcal/mol)
Hydroxyl (-OH)~0.9[1][3]
Methoxy (-OCH3)~0.7[1][4]

Table 1: Estimated Relative Energies of this compound Conformers

IsomerConformerAxial Substituent(s)Relative Energy (kcal/mol)More Stable Conformer
cis1-OCH30.7No
2-OH0.9Yes
trans3None (diequatorial)0.0Yes
4-OH, -OCH31.6No

Conformational Isomers of cis-4-Methoxycyclohexanol

For the cis isomer, one substituent must be in an axial position while the other is equatorial. A ring flip interconverts these positions.

cluster_cis cis-4-Methoxycyclohexanol Conformational Equilibrium cis_eq_OH Equatorial OH, Axial OCH3 (More Stable) cis_ax_OH Axial OH, Equatorial OCH3 (Less Stable) cis_eq_OH->cis_ax_OH ΔE ≈ 0.2 kcal/mol

Conformational equilibrium of cis-4-Methoxycyclohexanol.

The conformer with the methoxy group in the axial position and the hydroxyl group in the equatorial position is predicted to be more stable. This is because the A-value for the methoxy group (0.7 kcal/mol) is lower than that of the hydroxyl group (0.9 kcal/mol), indicating that the methoxy group imparts less steric strain in the axial position. The energy difference between these two conformers is estimated to be approximately 0.2 kcal/mol.

Conformational Isomers of trans-4-Methoxycyclohexanol

For the trans isomer, both substituents are either in equatorial positions (diequatorial) or in axial positions (diaxial).

cluster_trans trans-4-Methoxycyclohexanol Conformational Equilibrium trans_dieq Diequatorial (More Stable) trans_diax Diaxial (Less Stable) trans_dieq->trans_diax ΔE ≈ 1.6 kcal/mol

Conformational equilibrium of trans-4-Methoxycyclohexanol.

The diequatorial conformer is significantly more stable than the diaxial conformer. In the diaxial conformation, both the hydroxyl and methoxy groups experience destabilizing 1,3-diaxial interactions. The total steric strain in the diaxial conformer is the sum of the A-values of the two substituents, which is approximately 1.6 kcal/mol (0.9 kcal/mol for -OH + 0.7 kcal/mol for -OCH3). This substantial energy difference means that at equilibrium, the population of the diaxial conformer will be very low.

Conclusion

Based on the established A-values for hydroxyl and methoxy groups, the most stable conformers for cis- and trans-4-methoxycyclohexanol have been identified and their relative energies estimated.

  • For cis-4-methoxycyclohexanol , the conformer with the hydroxyl group in the equatorial position and the methoxy group in the axial position is favored due to the smaller steric demand of the methoxy group in the axial position.

  • For trans-4-methoxycyclohexanol , the diequatorial conformer is strongly favored over the diaxial conformer to avoid significant 1,3-diaxial steric interactions.

These findings are crucial for understanding the three-dimensional structure and reactivity of this compound and can inform the design of molecules with specific conformational preferences in drug development and other chemical research. Direct DFT calculations on this compound would provide more precise energy values and geometric parameters, but the analysis presented here offers a robust and well-supported prediction of its conformational behavior.

References

A Comparative Guide to Synthetic Routes for 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic methodologies for producing 4-methoxycyclohexanol, a key intermediate in the pharmaceutical and fine chemical industries. We offer a comparative analysis of an established industrial method, a common laboratory alternative, and a novel enzymatic approach, supported by detailed experimental protocols and quantitative performance data.

Comparative Data of Synthetic Routes

The following table summarizes the key performance indicators for three distinct synthetic routes to this compound, offering a clear comparison of their efficiency and reaction conditions.

MetricEstablished Route: Catalytic HydrogenationAlternative Route: Ketone ReductionNew Route: Chemoenzymatic Reduction
Starting Material 4-Methoxyphenol4-Methoxycyclohexanone4-Methoxycyclohexanone
Key Reagents H₂, 5 wt% Palladium on CarbonSodium Borohydride (NaBH₄)Mutant Alcohol Dehydrogenase, Glucose Dehydrogenase, NAD⁺, Glucose
Solvent MethanolMethanolPhosphate Buffer
Reaction Time 5 hours1 hour5 hours
Temperature 140 °CRoom Temperature35 °C
Pressure 7 MPaAtmosphericAtmospheric
Overall Yield 98.5%[1]~85% (estimated)90.32% (with 4-propylcyclohexanone)
Purity ~97%[1]High (purification by chromatography)High (cis/trans ratio: 99.5:0.5 for 4-propylcyclohexanol)
Primary Waste Catalyst, solventBorate salts, solventBiomass, aqueous buffer

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations and experimental workflows for the compared synthetic routes.

G cluster_0 Established Route: Catalytic Hydrogenation cluster_1 Alternative Route: Ketone Reduction cluster_2 New Route: Chemoenzymatic Reduction A0 4-Methoxyphenol B0 This compound A0->B0 H₂, Pd/C Methanol, 140°C, 7 MPa A1 4-Methoxycyclohexanone B1 This compound A1->B1 NaBH₄ Methanol, RT A2 4-Methoxycyclohexanone B2 cis-4-Methoxycyclohexanol A2->B2 Mutant ADH, GDH NAD⁺, Glucose, Buffer, 35°C

Caption: Comparison of synthetic pathways to this compound.

G cluster_0 Experimental Workflow: Catalytic Hydrogenation cluster_1 Experimental Workflow: Chemoenzymatic Reduction a Dissolve 4-Methoxyphenol in Methanol b Add Pd/C Catalyst a->b c Pressurize with H₂ and Heat b->c d Filter Catalyst c->d e Distill Solvent d->e f Obtain Product e->f g Prepare Buffer with Enzymes, NAD⁺, Glucose h Add 4-Methoxycyclohexanone g->h i Incubate at 35°C h->i j Extract with Ethyl Acetate i->j k Dry and Evaporate Solvent j->k l Obtain Product k->l

Caption: Workflows for catalytic and enzymatic syntheses.

Experimental Protocols

Established Route: Catalytic Hydrogenation of 4-Methoxyphenol

This industrial-scale method provides high yield and purity through the hydrogenation of the aromatic ring of 4-methoxyphenol.

Methodology:

  • 400 g of 4-methoxyphenol (p-hydroxyanisole) is dissolved in 450 mL of methanol in a high-pressure reactor.[1]

  • 40 g of 5 wt% palladium-carbon catalyst is added to the solution.[1]

  • The reaction system is pressurized to 7 MPa with hydrogen gas.[1]

  • The mixture is stirred at 140 °C for 5 hours.[1]

  • Upon completion, the reactor is cooled, and the catalyst is removed by filtration.

  • The filtrate is subjected to distillation under reduced pressure to remove the methanol solvent.

  • The resulting product is this compound with a purity of approximately 97% and a yield of 98.5%.[1]

Alternative Route: Reduction of 4-Methoxycyclohexanone with Sodium Borohydride

This route offers a convenient laboratory-scale synthesis from the corresponding ketone using a mild reducing agent.

Methodology:

  • In a round-bottom flask, dissolve 4-methoxycyclohexanone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield this compound. A similar reduction of 4-t-butylcyclohexanone has been reported to yield the corresponding alcohol in 84.8% yield.

New Synthetic Route: Chemoenzymatic Reduction of 4-Methoxycyclohexanone

This novel approach utilizes a highly selective enzyme, offering a green and efficient synthesis of the cis-isomer of the product. The following protocol is adapted from the synthesis of cis-4-propylcyclohexanol.

Methodology:

  • Prepare a reaction system in a suitable vessel containing a phosphate buffer (pH 7.0-8.0).

  • To the buffer, add the mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH), glucose dehydrogenase (GDH), NAD⁺, and glucose.

  • Add 4-methoxycyclohexanone to the reaction mixture.

  • Maintain the reaction at 35 °C with stirring for 5 hours, monitoring the conversion of the starting material.

  • Upon complete conversion, extract the product three times with ethyl acetate.

  • Dry the combined organic layers with anhydrous sodium sulfate and evaporate the solvent to obtain the final product.

  • This method, when applied to 4-propylcyclohexanone, resulted in a 90.32% yield of cis-4-propylcyclohexanol with a cis/trans ratio of 99.5:0.5.

This guide provides a foundational benchmark for selecting and optimizing the synthesis of this compound. The choice of route will depend on factors such as the desired scale, available equipment, cost considerations, and stereochemical requirements. The emerging field of biocatalysis presents a promising avenue for sustainable and highly selective production of such valuable chemical intermediates.

References

A Comparative Guide to Isotopic Labeling Studies with 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling strategies for 4-Methoxycyclohexanol, a versatile building block in the pharmaceutical and fragrance industries.[1][2] Understanding the metabolic fate of such molecules is crucial for drug development and safety assessment. Isotopic labeling offers a powerful tool to trace the biotransformation of this compound, elucidate metabolic pathways, and quantify metabolites. This document outlines potential metabolic pathways, compares different isotopic labeling approaches, and provides detailed experimental protocols to aid researchers in designing and executing robust metabolic studies.

Proposed Metabolic Pathways of this compound

A plausible metabolic pathway for this compound is initiated by oxidation of the hydroxyl group to form 4-methoxycyclohexanone. This ketone can then undergo Baeyer-Villiger oxidation, a common metabolic reaction for cyclic ketones, to yield a lactone.[5] Subsequent hydrolysis of the lactone would lead to a ring-opened hydroxy acid, which can be further oxidized. An alternative or parallel pathway could involve O-demethylation to produce cyclohexane-1,4-diol, which can then be oxidized and conjugated.

Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound 4-Methoxycyclohexanone 4-Methoxycyclohexanone This compound->4-Methoxycyclohexanone Alcohol Dehydrogenase Cyclohexane-1,4-diol Cyclohexane-1,4-diol This compound->Cyclohexane-1,4-diol CYP450 (O-demethylation) epsilon-Caprolactone derivative epsilon-Caprolactone derivative 4-Methoxycyclohexanone->epsilon-Caprolactone derivative Baeyer-Villiger Monooxygenase Ring-opened hydroxy acid Ring-opened hydroxy acid epsilon-Caprolactone derivative->Ring-opened hydroxy acid Lactone Hydrolase Conjugated Metabolites Conjugated Metabolites Ring-opened hydroxy acid->Conjugated Metabolites e.g., Glucuronidation Cyclohexane-1,4-diol->Conjugated Metabolites e.g., Sulfation

Figure 1: Proposed Metabolic Pathway of this compound.

Comparison of Isotopic Labeling Strategies

The choice of isotope for labeling this compound depends on the specific research question, the analytical method employed, and synthetic feasibility. The most common stable isotopes for metabolic studies are Deuterium (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O).

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) LabelingOxygen-18 (¹⁸O) Labeling
Primary Use Probing kinetic isotope effects, use as internal standards in MS.[7][8]Tracing carbon skeleton rearrangements, metabolic flux analysis.[9][10][11][12][13]Investigating mechanisms of oxygen incorporation (e.g., hydroxylation).[1][2][14][15][16]
Synthesis Often achievable through H-D exchange reactions or reduction with deuterated reagents.[15]Requires synthesis from ¹³C-labeled precursors, can be more complex and costly.[12]Can be introduced via Mitsunobu esterification with ¹⁸O-labeled acid followed by hydrolysis.[1][2][14][15][17]
Detection Primarily by Mass Spectrometry (MS) due to the mass shift.Detectable by both MS and Nuclear Magnetic Resonance (NMR) spectroscopy.Primarily by MS; allows for distinguishing between enzymatic and non-enzymatic oxygen incorporation.
Metabolic Impact The stronger C-²H bond can lead to a kinetic isotope effect, potentially altering metabolic rates.[8]Generally considered to have a negligible effect on metabolic pathways.Minimal impact on the chemical properties and metabolism of the molecule.
Cost Deuterated reagents are generally less expensive than ¹³C or ¹⁸O precursors.¹³C-labeled starting materials are typically more expensive.¹⁸O-water is the common source, and its incorporation can require specific synthetic steps.

Comparison with Alternative Isotopic Probes

While directly labeled this compound is ideal for studying its own metabolism, other commercially available isotopically labeled compounds can be used as general probes to investigate similar metabolic pathways in a broader context.

Labeled ProbeTarget Metabolic PathwayAdvantagesDisadvantages
[¹³C₆]-Glucose Glycolysis, Pentose Phosphate Pathway, TCA Cycle.[9][11][13]Commercially available, provides a global view of central carbon metabolism.Does not directly probe the metabolism of xenobiotics like this compound.
[¹³C₅]-Glutamine TCA Cycle, Anaplerosis.[9][11]Useful for studying mitochondrial metabolism and its interplay with other pathways.Limited direct relevance to the metabolism of cyclic alcohols.
Deuterated Fatty Acids Fatty Acid Oxidation (β-oxidation).Allows for tracing the breakdown of fats and their entry into the TCA cycle.Not directly applicable to the study of this compound metabolism.
¹⁸O₂ Gas Oxidative metabolism (CYP450, etc.).Directly traces the incorporation of molecular oxygen into metabolites.Requires specialized equipment for in vivo and in vitro studies.
Boronate-based Probes with ¹⁸O-labeled Oxidants Detection of specific reactive oxygen species (ROS).[16][18]Can be used to track specific oxidants involved in metabolic processes.[16][18]Indirectly probes the metabolic environment rather than the fate of a specific substrate.

Experimental Protocols

Synthesis of Isotopically Labeled this compound

4.1.1. Synthesis of [²H]-4-Methoxycyclohexanol (Deuterium at C1)

A potential route for the synthesis of deuterium-labeled this compound at the C1 position involves the reduction of 4-methoxycyclohexanone with a deuterated reducing agent.

  • Step 1: Synthesis of 4-methoxycyclohexanone. This can be achieved by the oxidation of this compound.

  • Step 2: Deuteride Reduction. 4-methoxycyclohexanone is then reduced using a deuterium source such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium at the C1 position, yielding [1-²H]-4-Methoxycyclohexanol.

4.1.2. Synthesis of [¹³C]-4-Methoxycyclohexanol (¹³C in the methoxy group)

Labeling the methoxy group can be accomplished using a ¹³C-labeled methylating agent.

  • Step 1: Demethylation of this compound. The methoxy group of this compound is first cleaved to yield cyclohexane-1,4-diol.

  • Step 2: Selective Protection. One of the hydroxyl groups of cyclohexane-1,4-diol is selectively protected.

  • Step 3: ¹³C-Methylation. The unprotected hydroxyl group is then methylated using a ¹³C-labeled methylating agent, such as [¹³C]-methyl iodide or [¹³C]-diazomethane.

  • Step 4: Deprotection. The protecting group is removed to yield [methoxy-¹³C]-4-Methoxycyclohexanol.

4.1.3. Synthesis of [¹⁸O]-4-Methoxycyclohexanol

An efficient method for introducing ¹⁸O into an alcohol is via a Mitsunobu reaction followed by hydrolysis.[1][2][14][15][17]

  • Step 1: Preparation of ¹⁸O-labeled 4-nitrobenzoic acid. This can be prepared from 4-nitrobenzoyl chloride and H₂¹⁸O.

  • Step 2: Mitsunobu Esterification. this compound is reacted with ¹⁸O-labeled 4-nitrobenzoic acid and a phosphine/azodicarboxylate combination (e.g., PPh₃/DIAD) to form the corresponding ester with ¹⁸O incorporated in the carbonyl group.

  • Step 3: Hydrolysis. The resulting ester is hydrolyzed under basic conditions, which transfers the ¹⁸O label to the alcohol, yielding [¹⁸O]-4-Methoxycyclohexanol.

Synthesis_Workflow cluster_D [²H]-4-Methoxycyclohexanol Synthesis cluster_C13 [¹³C]-4-Methoxycyclohexanol Synthesis cluster_O18 [¹⁸O]-4-Methoxycyclohexanol Synthesis D_start 4-Methoxycyclohexanone D_product [1-²H]-4-Methoxycyclohexanol D_start->D_product Reduction D_reagent NaBD₄ or LiAlD₄ D_reagent->D_product C13_start Cyclohexane-1,4-diol C13_intermediate Protected & Methylated Intermediate C13_start->C13_intermediate Protection & Methylation C13_reagent [¹³C]-Methyl Iodide C13_reagent->C13_intermediate C13_product [methoxy-¹³C]-4-Methoxycyclohexanol C13_intermediate->C13_product Deprotection O18_start This compound O18_intermediate ¹⁸O-Ester Intermediate O18_start->O18_intermediate Mitsunobu Esterification O18_reagent ¹⁸O-labeled 4-nitrobenzoic acid O18_reagent->O18_intermediate O18_product [¹⁸O]-4-Methoxycyclohexanol O18_intermediate->O18_product Hydrolysis

Figure 2: Synthetic workflows for isotopically labeled this compound.
In Vitro Metabolism Study using Liver Microsomes

This protocol outlines a typical experiment to assess the metabolic stability of isotopically labeled this compound using liver microsomes.[19][20][21][22]

  • Materials:

    • Liver microsomes (human or other species)

    • Isotopically labeled this compound (test compound)

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Ice-cold acetonitrile or methanol (quenching solution)

    • Internal standard for analytical quantification

  • Procedure:

    • Prepare a stock solution of the labeled this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the labeled test compound. A control incubation without the NADPH regenerating system should be run in parallel.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold quenching solution with the internal standard to stop the reaction and precipitate proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Analysis:

    • The samples are analyzed by LC-MS/MS or GC-MS to quantify the remaining parent compound and identify metabolites. The mass shift due to the isotopic label aids in the unambiguous identification of the compound and its metabolites.

Experimental_Workflow start Prepare Reagents (Labeled Compound, Microsomes, NADPH) pre_incubation Pre-incubate Microsomes (37°C, 5 min) start->pre_incubation reaction_start Initiate Reaction (Add NADPH & Labeled Compound) pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation sampling Withdraw Aliquots at Time Points incubation->sampling quenching Quench Reaction (Ice-cold Acetonitrile + Internal Standard) sampling->quenching centrifugation Centrifuge to Pellet Proteins quenching->centrifugation analysis Analyze Supernatant by LC-MS/MS or GC-MS centrifugation->analysis

References

Inter-laboratory Comparison of 4-Methoxycyclohexanol Analysis: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a standardized framework for conducting an inter-laboratory comparison for the analysis of 4-Methoxycyclohexanol. In the absence of published round-robin results for this specific analyte, this document outlines a validated analytical protocol and data comparison templates to facilitate such a study. The methodologies presented are based on established analytical techniques for similar compounds, ensuring robustness and transferability.

The accurate and reproducible quantification of this compound is essential for its application in pharmaceutical synthesis and fragrance development.[1][2] Inter-laboratory studies are crucial for establishing the reliability and universal applicability of analytical methods across different research and quality control environments.

Proposed Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for the separation, identification, and quantification of this compound due to its high sensitivity and selectivity, particularly for volatile and semi-volatile organic compounds like cyclohexanol derivatives.[3]

Experimental Protocol

A detailed experimental protocol is critical to minimize variability between laboratories. The following GC-MS method is proposed for the quantification of this compound.

1.1.1. Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard (IS): Prepare a 10 µg/mL solution of a suitable internal standard (e.g., Cyclohexanol) in methanol.

  • Sample Preparation: For liquid samples, a direct injection after dilution with a suitable solvent like methanol is often sufficient.[4] For solid samples, a solvent extraction should be performed.[3] All final solutions should be filtered through a 0.45 µm syringe filter before injection.

1.1.2. GC-MS Instrumentation and Conditions

The following are general GC-MS parameters that can serve as a starting point.[3] Optimization may be required for specific instruments.

ParameterRecommended Setting
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)
Method Validation Parameters

Each participating laboratory should validate the analytical method according to established guidelines (e.g., ICH Q2(R1)).[5] The following parameters are critical for ensuring the reliability of the analytical data.

Validation ParameterAcceptance Criteria
Specificity The method should unequivocally assess the analyte in the presence of expected components. No interfering peaks at the retention time of this compound.
Linearity Correlation coefficient (r²) ≥ 0.995 for the calibration curve.
Accuracy Mean recovery of 98-102% for spiked samples at three concentration levels.
Precision
- Repeatability (Intra-day)Relative Standard Deviation (RSD) ≤ 2% for replicate injections of the same sample.
- Intermediate Precision (Inter-day)RSD ≤ 3% for analyses conducted on different days.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. The lowest concentration on the calibration curve.
Robustness The method's performance should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature ramp).

Data Presentation for Inter-laboratory Comparison

The following tables should be used to summarize and compare the quantitative data from each participating laboratory.

Table 1: Comparison of Method Validation Results
ParameterLaboratory 1Laboratory 2Laboratory 3MeanOverall RSD (%)
Linearity (r²)
Accuracy (% Recovery)
- Low Concentration
- Medium Concentration
- High Concentration
Precision (RSD %)
- Repeatability
- Intermediate
LOD (µg/mL)
LOQ (µg/mL)
Table 2: Analysis of Standardized Samples

Each laboratory will receive a set of standardized this compound samples at unknown concentrations.

Sample IDLaboratory 1 (µg/mL)Laboratory 2 (µg/mL)Laboratory 3 (µg/mL)Mean (µg/mL)RSD (%)
Sample A
Sample B
Sample C

Visualizations

Experimental Workflow

The general workflow for the GC-MS analysis of this compound is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) cal_standards Calibration Standards (1-100 µg/mL) stock->cal_standards sample_prep Sample Dilution & Filtration stock->sample_prep calibration Calibration Curve Construction cal_standards->calibration int_standard Internal Standard (10 µg/mL) int_standard->sample_prep injection GC Injection sample_prep->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification calibration->quantification

Caption: Experimental workflow for GC-MS analysis.

Inter-laboratory Study Logic

The logical flow from method validation to comparative analysis is illustrated in the following diagram.

study_logic cluster_setup Initial Phase cluster_validation Laboratory Validation cluster_analysis Sample Analysis cluster_comparison Data Comparison & Reporting protocol Standardized Protocol Distribution lab1_val Lab 1 Validation protocol->lab1_val lab2_val Lab 2 Validation protocol->lab2_val lab3_val Lab 3 Validation protocol->lab3_val samples Standardized Sample Distribution lab1_analysis Lab 1 Analysis samples->lab1_analysis lab2_analysis Lab 2 Analysis samples->lab2_analysis lab3_analysis Lab 3 Analysis samples->lab3_analysis lab1_val->lab1_analysis lab1_val->lab2_analysis lab1_val->lab3_analysis lab2_val->lab1_analysis lab2_val->lab2_analysis lab2_val->lab3_analysis lab3_val->lab1_analysis lab3_val->lab2_analysis lab3_val->lab3_analysis data_comp Data Compilation & Comparison lab1_analysis->data_comp lab2_analysis->data_comp lab3_analysis->data_comp report Final Report data_comp->report

Caption: Logic for the inter-laboratory comparison.

References

Navigating Cross-Reactivity: A Comparative Analysis of 4-Methoxycyclohexanol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is paramount in the evaluation of any new chemical entity. This guide provides a comparative framework for assessing the cross-reactivity of 4-Methoxycyclohexanol and structurally similar compounds in common biological assays. While specific experimental data for this compound is limited in publicly available literature, this document outlines the principles of cross-reactivity and provides standardized protocols for its evaluation, enabling researchers to generate crucial data for their specific applications.

Cross-reactivity occurs when a test compound binds to an antibody or receptor that is not its intended target, potentially leading to false-positive results or misinterpretation of biological activity.[1] In immunoassays, this can result from structural similarities between the analyte and the cross-reacting molecule, causing the latter to compete for antibody binding sites.[2][3] Similarly, in receptor-binding assays, a compound may exhibit affinity for multiple receptors, leading to a complex pharmacological profile.

This guide will focus on two widely used assay formats for characterizing small molecules: the competitive enzyme-linked immunosorbent assay (ELISA) and the radioligand receptor-binding assay.

Comparative Cross-Reactivity in Competitive ELISA

Competitive ELISA is a common technique for quantifying small molecules. In this assay, the sample analyte (e.g., this compound) competes with a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[4] Cross-reactivity is determined by measuring the concentration of a competing compound required to displace 50% of the labeled antigen (IC50).

Hypothetical Cross-Reactivity Data for this compound and Related Compounds

The following table presents hypothetical data to illustrate how the cross-reactivity of this compound could be compared with other structurally related cyclohexanol derivatives in a competitive ELISA designed to detect a theoretical "Target X".

CompoundStructureIC50 (nM)% Cross-Reactivity
Target X (Reference) [Structure of Target X]10100%
This compound cis/trans mixture5002%
Cyclohexanol [Structure of Cyclohexanol]10,0000.1%
4-Methylcyclohexanol cis/trans mixture8001.25%
4-tert-Butylcyclohexanol cis/trans mixture2,5000.4%

% Cross-Reactivity = (IC50 of Target X / IC50 of Test Compound) x 100

Experimental Protocols

Competitive ELISA Protocol

This protocol provides a general framework for assessing the cross-reactivity of small molecules.[4][5][6][7][8]

Materials:

  • High-binding 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the target analyte

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Enzyme-conjugated antigen

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Test compounds (this compound and analogues)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with 100 µL of the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the test compounds and the reference analyte. In separate tubes, pre-incubate the diluted compounds with the enzyme-conjugated antigen for 1 hour at 37°C.

  • Incubation: Add 100 µL of the pre-incubated mixture to the corresponding wells of the microtiter plate. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add 100 µL of the appropriate substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the compound concentration and determine the IC50 value for each compound. Calculate the percent cross-reactivity relative to the reference analyte.

Radioligand Receptor-Binding Assay Protocol

This protocol describes a general method for determining the binding affinity of a compound to a specific receptor.[9][10][11][12][13]

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand specific for the target receptor

  • Assay buffer

  • Test compounds (this compound and analogues)

  • Glass fiber filter mats

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the cell membranes/purified receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer.

  • Incubation: Incubate the reaction mixtures at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filter mats using a cell harvester or vacuum manifold to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value. This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of these assays and their biological context, the following diagrams are provided.

G cluster_0 Competitive ELISA Workflow A Coat Plate with Capture Antibody B Block Unbound Sites A->B C Add Sample (Analyte) + Enzyme-Labeled Antigen B->C D Competition for Antibody Binding C->D E Wash to Remove Unbound Molecules D->E F Add Substrate E->F G Color Development (Inverse to Analyte Conc.) F->G H Read Absorbance G->H

Caption: Workflow for a competitive ELISA.

G cluster_1 GPCR Signaling Pathway Ligand Small Molecule Ligand (e.g., this compound) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein Heterotrimeric G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: A potential GPCR signaling pathway.[14][15][16][17]

Conclusion

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the proper disposal of 4-Methoxycyclohexanol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous characteristics of structurally related compounds, such as cyclohexanols and their derivatives, and established principles of chemical waste management.

Physicochemical Properties of this compound

A clear understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes the key physicochemical data for this compound.[1][2][3][4][5]

PropertyValue
Chemical Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
Appearance Colorless liquid
Odor Faint, sweet odor
Solubility Sparingly soluble in water (110 g/L at 25°C)[2]
Boiling Point Not readily available
Melting Point Not readily available
Flash Point Not readily available
Density Not readily available
CAS Number 18068-06-9

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to waste management, from the point of generation to its final disposal by a licensed service.

Waste Identification and Segregation
  • Categorization : Classify this compound as a hazardous chemical waste. Based on the properties of similar compounds, it should be treated as a potentially flammable and irritating substance.

  • Segregation : Do not mix this compound waste with other waste streams. It is crucial to segregate it from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent hazardous reactions. Halogenated and non-halogenated solvent wastes should also be kept separate.

Waste Collection and Storage
  • Container : Use a designated, compatible, and leak-proof container with a secure screw cap for collecting this compound waste. The container should be made of a material that is resistant to the chemical.

  • Labeling : Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the start date of accumulation.

  • Storage Location : Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. The storage area should be away from sources of ignition and heat.

Spill Management
  • Minor Spills : For small spills, absorb the material with an inert absorbent, such as sand, earth, or vermiculite.[6] Collect the contaminated absorbent material into a designated hazardous waste container. Avoid breathing vapors and ensure adequate ventilation.

  • Major Spills : In the event of a larger spill, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department. Prevent the spillage from entering drains or watercourses.

Disposal of Empty Containers
  • Decontamination : Triple rinse empty containers that held this compound with a suitable solvent. The rinsate must be collected and treated as hazardous waste.

  • Container Disposal : After thorough decontamination, puncture the empty container to prevent reuse. Dispose of the container in accordance with your institution's guidelines for solid waste.

Final Disposal
  • Professional Disposal Service : Arrange for the collection and disposal of the this compound waste through your institution's licensed hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance : Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste management.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Waste Generation (this compound) B Categorize as Hazardous Waste A->B H Spill Occurs A->H C Segregate from Incompatible Waste B->C D Collect in Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G Final Disposal at Permitted Facility F->G I Minor Spill: Absorb and Collect as Hazardous Waste H->I Minor J Major Spill: Evacuate and Contact EHS H->J Major I->D

Caption: Disposal workflow for this compound.

Experimental Protocols Cited

The disposal procedures outlined in this document are based on established safety protocols for handling chemical waste and information derived from the Safety Data Sheets of structurally similar compounds. No specific experimental protocols for the disposal of this compound were found in the provided search results. The primary "experimental" aspect of chemical disposal involves the analytical characterization of waste streams, which is typically performed by licensed waste management facilities to ensure proper treatment and disposal in compliance with regulatory standards. Key methodologies would include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile organic constituents in the waste.

  • Inductively Coupled Plasma (ICP) Spectroscopy: To detect and quantify any heavy metal contaminants.

  • Flash Point Testing: To determine the flammability characteristics of the waste.

  • pH Measurement: To assess the corrosivity of the waste.

These analytical tests ensure that the waste is properly profiled before it is incinerated, chemically treated, or landfilled at a permitted facility.

References

×

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Top-N result to add to graph 6

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.